molecular formula C7H4N2O3 B1581669 2-Hydroxy-4-nitrobenzonitrile CAS No. 39835-14-8

2-Hydroxy-4-nitrobenzonitrile

Cat. No.: B1581669
CAS No.: 39835-14-8
M. Wt: 164.12 g/mol
InChI Key: DZNPHVPBCNZVGW-UHFFFAOYSA-N
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Description

2-Hydroxy-4-nitrobenzonitrile is a useful research compound. Its molecular formula is C7H4N2O3 and its molecular weight is 164.12 g/mol. The purity is usually 95%.
The exact mass of the compound 2-Hydroxy-4-nitrobenzonitrile is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 143981. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 2-Hydroxy-4-nitrobenzonitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Hydroxy-4-nitrobenzonitrile including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-hydroxy-4-nitrobenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C7H4N2O3/c8-4-5-1-2-6(9(11)12)3-7(5)10/h1-3,10H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZNPHVPBCNZVGW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1[N+](=O)[O-])O)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70960400
Record name 2-Hydroxy-4-nitrobenzonitrile
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Molecular Weight

164.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

39835-14-8
Record name 39835-14-8
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Record name 2-Hydroxy-4-nitrobenzonitrile
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Record name 39835-14-8
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Foundational & Exploratory

An In-depth Technical Guide to 2-Hydroxy-4-nitrobenzonitrile: Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Hydroxy-4-nitrobenzonitrile is a substituted aromatic compound of significant interest in medicinal chemistry and materials science. Its structure, featuring a hydroxyl group, a nitro group, and a nitrile moiety on a benzene ring, imparts a unique combination of chemical reactivity and biological activity. This guide provides a comprehensive overview of its physical and chemical properties, a detailed protocol for its synthesis, and an exploration of its current and potential applications, particularly focusing on its role in drug development.

Physicochemical Properties

The physicochemical properties of 2-Hydroxy-4-nitrobenzonitrile are summarized in the table below. These properties are crucial for its handling, storage, and application in various experimental settings.

PropertyValueSource(s)
Molecular Formula C₇H₄N₂O₃[1][2]
Molecular Weight 164.12 g/mol [1][2]
CAS Number 39835-14-8[1][2]
IUPAC Name 2-hydroxy-4-nitrobenzonitrile[3]
Synonyms 4-nitro-2-hydroxybenzonitrile, NSC 143981[1][3]
Appearance Solid, reported as yellow to brown crystals or powder.[4]
Boiling Point 370.6 °C (Predicted)[1]
Flash Point 177.9 °C (Predicted)[1]
Melting Point Not experimentally determined in the literature reviewed. Data for the isomer 2-Hydroxy-5-nitrobenzonitrile is 190-194 °C.[5]
Solubility Expected to be sparingly soluble in water, but soluble in polar organic solvents like ethanol, acetone, and DMSO.
pKa Not experimentally determined in the literature reviewed. The presence of the electron-withdrawing nitro and nitrile groups is expected to increase the acidity of the phenolic hydroxyl group compared to phenol (pKa ≈ 10).

Chemical Structure and Reactivity

The unique arrangement of functional groups in 2-Hydroxy-4-nitrobenzonitrile dictates its chemical behavior. The nitrile group can undergo hydrolysis to form a carboxylic acid or reduction to an amine. The nitro group can be reduced to an amino group, providing a handle for further functionalization. The hydroxyl group can be alkylated or acylated. The aromatic ring is activated towards nucleophilic aromatic substitution due to the presence of the electron-withdrawing nitro and nitrile groups.

Structural Identifiers
IdentifierValueSource(s)
SMILES C1=CC(=C(C=C1[O-])O)C#N[3]
InChI InChI=1S/C7H4N2O3/c8-4-5-1-2-6(9(11)12)3-7(5)10/h1-3,10H[3]
InChIKey DZNPHVPBCNZVGW-UHFFFAOYSA-N[3]

Synthesis of 2-Hydroxy-4-nitrobenzonitrile

The most direct and common method for the synthesis of 2-hydroxybenzonitriles is the dehydration of the corresponding 2-hydroxyaryloxime, which is formed from the reaction of a 2-hydroxyarylaldehyde with hydroxylamine.[6] Therefore, 2-Hydroxy-4-nitrobenzonitrile can be readily synthesized from its aldehyde precursor, 2-Hydroxy-4-nitrobenzaldehyde.

Proposed Synthetic Pathway

G A 2-Hydroxy-4-nitrobenzaldehyde E 2-Hydroxy-4-nitrobenzaldoxime (Intermediate) A->E Oximation B Hydroxylamine Hydrochloride (NH2OH·HCl) B->E C Sodium Formate (HCOONa) C->E D Formic Acid (HCOOH) D->E G 2-Hydroxy-4-nitrobenzonitrile (Product) E->G Dehydration F Dehydration

Caption: Proposed reaction pathway for the synthesis of 2-Hydroxy-4-nitrobenzonitrile.

Experimental Protocol: Synthesis from 2-Hydroxy-4-nitrobenzaldehyde

This protocol is based on a general method for the one-pot conversion of aldehydes to nitriles.[6]

Materials:

  • 2-Hydroxy-4-nitrobenzaldehyde

  • Hydroxylamine hydrochloride (NH₂OH·HCl)

  • Sodium formate

  • Formic acid (98-100%)

  • Toluene

  • Water (deionized)

  • Dichloromethane or Ethyl Acetate

  • Anhydrous magnesium sulfate or sodium sulfate

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine 2-Hydroxy-4-nitrobenzaldehyde (1 equivalent), hydroxylamine hydrochloride (1.2 equivalents), and sodium formate (1.2 equivalents) in a mixture of formic acid and toluene.

  • Reaction: Heat the mixture to reflux with vigorous stirring. The reaction progress can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the starting aldehyde.

  • Workup: After the reaction is complete (typically 2-4 hours), cool the mixture to room temperature. Transfer the reaction mixture to a separatory funnel and add water to dissolve the inorganic salts.

  • Extraction: Separate the organic layer (toluene). Extract the aqueous layer with a suitable organic solvent such as dichloromethane or ethyl acetate (3 x volume of the aqueous layer).

  • Drying and Concentration: Combine all organic extracts and dry over anhydrous magnesium sulfate or sodium sulfate. Filter the drying agent and concentrate the solvent using a rotary evaporator to obtain the crude product.

  • Purification: The crude 2-Hydroxy-4-nitrobenzonitrile can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or toluene/hexane) or by column chromatography on silica gel.

Spectroscopic Characterization

Predicted ¹H NMR Spectrum (in CDCl₃, 400 MHz)
  • Aromatic Protons: The three protons on the aromatic ring will appear as a complex splitting pattern.

    • The proton ortho to the hydroxyl group and meta to the nitro group is expected to be a doublet.

    • The proton meta to both the hydroxyl and nitro groups will likely be a doublet of doublets.

    • The proton ortho to the nitro group will be a doublet.

    • The chemical shifts are expected to be in the range of δ 7.0 - 8.5 ppm. The exact shifts and coupling constants would need experimental determination.

  • Hydroxyl Proton: A broad singlet, the chemical shift of which is dependent on concentration and temperature, is expected for the phenolic proton.

Predicted ¹³C NMR Spectrum (in CDCl₃, 100 MHz)
  • Aromatic Carbons: Six distinct signals are expected in the aromatic region (δ 110-160 ppm). The carbon bearing the hydroxyl group will be the most downfield, while the carbons ortho and para to the nitro group will also be significantly deshielded.

  • Nitrile Carbon: A signal for the nitrile carbon is expected around δ 115-120 ppm.

Predicted Infrared (IR) Spectrum
Wavenumber (cm⁻¹)Functional GroupVibration
3500 - 3200 (broad)O-HStretching
~2230C≡NStretching
1530 - 1500NO₂Asymmetric Stretch
1350 - 1330NO₂Symmetric Stretch
~1600, ~1480C=C (aromatic)Stretching
Mass Spectrometry

The electron ionization mass spectrum is expected to show a molecular ion peak (M⁺) at m/z = 164. Key fragmentation patterns would likely involve the loss of NO₂, HCN, and CO. Predicted m/z values for various adducts have been calculated.[7]

AdductPredicted m/z
[M+H]⁺165.02947
[M+Na]⁺187.01141
[M-H]⁻163.01491

Biological Activity and Applications

Antibacterial Activity

2-Hydroxy-4-nitrobenzonitrile has been identified as a nitrile derivative with antibacterial activity, particularly against the gram-negative bacterium Pseudomonas aeruginosa.[1] The proposed mechanism of action involves interaction with pyochelin, a siderophore essential for iron uptake in this bacterium.[1] By inhibiting pyochelin uptake, the compound effectively starves the bacteria of iron, a critical nutrient for growth and proliferation. Additionally, it is suggested to inhibit protein synthesis by binding to bacterial ribosomes, leading to cell death.[1] The presence of the nitro group is often associated with antimicrobial activity in various compounds.[8]

Potential Applications in Drug Development

The unique mode of action of 2-Hydroxy-4-nitrobenzonitrile makes it an interesting lead compound for the development of novel antibiotics against P. aeruginosa, a pathogen known for its intrinsic and acquired resistance to many conventional antibiotics. Further structure-activity relationship (SAR) studies could lead to the development of more potent and selective analogs.

Other Potential Applications

This compound has also been suggested as a potential stabilizer for polymers like polystyrene and polyurethane, which are susceptible to degradation through hydrolysis or oxidation.[1]

Safety and Handling

2-Hydroxy-4-nitrobenzonitrile is classified as hazardous. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated fume hood.

GHS Hazard Information
Hazard StatementCode(s)
Pictogram GHS07 (Exclamation Mark)
Signal Word Warning
Hazards Harmful if swallowed, in contact with skin, or if inhaled. Causes skin irritation and serious eye irritation. May cause respiratory irritation.
Codes H302, H312, H315, H319, H332, H335

Source:[3]

Conclusion

2-Hydroxy-4-nitrobenzonitrile is a versatile molecule with significant potential, particularly in the field of antibacterial drug discovery. This guide has provided a comprehensive overview of its known physical and chemical properties, a plausible and detailed synthetic route, and an outline of its biological activity. While there is a need for further experimental validation of some of its properties, particularly its spectroscopic characterization and a more in-depth elucidation of its mechanism of action, the information presented here serves as a valuable resource for researchers and scientists working with this compound.

References

  • Google Patents. (n.d.). Method for the preparation of 2 hydroxybenzonitrile.
  • Benchchem. (n.d.).
  • Benchchem. (n.d.). Comparative Analysis of 2-Amino-4-methoxy-5-nitrobenzonitrile and its Analogue by Mass Spectrometry.
  • Biosynth. (n.d.). 2-Hydroxy-4-nitrobenzaldehyde | 2460-58-4 | FH24265.
  • ResearchGate. (n.d.). ¹H NMR spectrum of 4-hydroxy-2,5-dimethylbenzonitrile.
  • Benchchem. (n.d.). Application Notes and Protocols: Lab-Scale Synthesis of 4-Nitrobenzaldehyde.
  • The Royal Society of Chemistry. (n.d.).
  • PubChem. (n.d.). 2-Hydroxy-4-nitrobenzonitrile. Retrieved from [Link]

  • PubChem. (n.d.). 2-Hydroxy-5-nitrobenzonitrile. Retrieved from [Link]

  • ChemicalBook. (n.d.). 4-Nitrobenzonitrile(619-72-7) 1H NMR spectrum.
  • ChemicalBook. (n.d.). 4-Hydroxybenzaldehyde(123-08-0) 13C NMR spectrum.
  • ResearchGate. (n.d.). (PDF) 2-hydroxy-4-methoxybenzaldehyde, an astounding food flavoring metabolite: A review.
  • Chegg. (n.d.).
  • The Royal Society of Chemistry. (n.d.).
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). 3-Hydroxy-4-nitrobenzonitrile: A Versatile Intermediate for Fine Chemicals and Pharmaceutical Synthesis.
  • PMC. (2022). The Diverse Biological Activity of Recently Synthesized Nitro Compounds. [Link]

  • PubChem. (n.d.). 3-Hydroxy-4-nitrobenzonitrile. Retrieved from [Link]

  • ChemicalBook. (n.d.). 4-Nitrobenzonitrile(619-72-7) 13C NMR spectrum.
  • NIST WebBook. (n.d.). Benzonitrile, 4-hydroxy-. Retrieved from [Link]

  • PubChemLite. (n.d.). 2-hydroxy-4-nitrobenzonitrile (C7H4N2O3). Retrieved from [Link]

Sources

Technical Whitepaper: 2-Hydroxy-4-nitrobenzonitrile – Structural Dynamics and Synthetic Utility

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the structural dynamics, synthetic pathways, and pharmaceutical utility of 2-Hydroxy-4-nitrobenzonitrile .

Executive Summary

2-Hydroxy-4-nitrobenzonitrile (also known as 4-nitro-2-hydroxybenzonitrile or 2-cyano-5-nitrophenol) is a tris-functionalized aromatic scaffold critical to the synthesis of next-generation bioactives. Characterized by a "push-pull" electronic system—featuring an electron-donating hydroxyl group opposed by electron-withdrawing nitrile and nitro groups—this compound exhibits unique acidity and reactivity profiles. It serves as a pivotal intermediate in the development of Topoisomerase II inhibitors , mIDH1 inhibitors , and gamma-secretase modulators for Alzheimer’s disease.[1]

Structural Analysis & Electronic Properties[1]

The molecule comprises a benzene core substituted at the 1, 2, and 4 positions.[1] Its reactivity is defined by the interplay between the acidic phenol and the electrophilic aromatic ring.[1]

Molecular Geometry and Electronic Effects[1]
  • The "Push-Pull" System: The C2-hydroxyl group acts as a π-donor (+M effect), while the C1-nitrile and C4-nitro groups act as strong π-acceptors (-M effect).[1] This synergy significantly lowers the pKa of the phenolic proton compared to unsubstituted phenol.[1]

  • Intramolecular Bonding: A weak intramolecular hydrogen bond exists between the hydroxyl proton and the nitrile nitrogen, stabilizing the planar conformation and influencing solubility in non-polar solvents.[1]

  • Acidity (pKa): The presence of two strong electron-withdrawing groups (EWGs) stabilizes the phenoxide anion via resonance delocalization.[1] The pKa is estimated at 3.97 ± 0.22 , making it significantly more acidic than phenol (pKa ~10) and comparable to carboxylic acids.[1]

Functional Group Map (DOT Visualization)

G Core Benzene Core OH C2-Hydroxyl (-OH) (Electron Donor / Acidic) Core->OH +M Effect CN C1-Nitrile (-CN) (Electrophilic Carbon) Core->CN -I/-M Effect NO2 C4-Nitro (-NO2) (Strong Acceptor / Reducible) Core->NO2 -I/-M Effect Reactivity Reactivity Profile: 1. SNAr Susceptibility (if derivatized) 2. Facile Deprotonation 3. Nitro Reduction -> Aniline Core->Reactivity OH->CN Intramolecular H-Bond NO2->OH pKa Lowering (Resonance)

Figure 1: Functional group interplay within 2-Hydroxy-4-nitrobenzonitrile. The electron-withdrawing nature of the Nitro and Nitrile groups significantly enhances the acidity of the Hydroxyl group.[1]

Physicochemical Characterization

Precise characterization data is essential for process scaling and quality control.[1]

PropertySpecificationNotes
CAS Number 39835-14-8Distinct from 5-nitro isomer (39835-09-1)
Formula C₇H₄N₂O₃MW: 164.12 g/mol
Appearance Pale yellow to light brown solidNitro group chromophore
Melting Point 160 – 162 °CSharp melt indicates high purity
Solubility DMSO, Methanol, Ethyl AcetatePoor water solubility (acidic pH)
pKa ~3.97 (Predicted)Deprotonates in mild base (e.g., NaHCO₃)
Spectroscopic Signature[1]
  • IR (ATR):

    • 
      : ~3200–3400 cm⁻¹ (Broad)[1]
      
    • 
      : ~2230 cm⁻¹ (Sharp, characteristic nitrile)[1]
      
    • 
      : ~1530 cm⁻¹ (Asymmetric) & 1350 cm⁻¹ (Symmetric)[1]
      
  • ¹H NMR (400 MHz, DMSO-d₆):

    • 
       ~11.5 ppm (s, 1H, OH)[1]
      
    • 
       ~7.8–8.0 ppm (Aromatic protons).[1] Pattern typically shows a doublet (H6), a doublet of doublets (H5), and a meta-coupled doublet/singlet (H3).[1]
      

Synthetic Methodologies

The synthesis of 2-Hydroxy-4-nitrobenzonitrile must avoid the formation of the 3-nitro or 5-nitro isomers, which are common byproducts of direct nitration.[1] The most robust pathway utilizes Nucleophilic Aromatic Substitution (SNAr) .[1]

Primary Route: SNAr of 2-Chloro-4-nitrobenzonitrile

This method ensures regioselectivity by displacing a halogen at the activated 2-position.

Protocol:

  • Starting Material: 2-Chloro-4-nitrobenzonitrile (CAS 28163-00-0).[1][2]

  • Reagents: Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH).[1]

  • Solvent: DMSO or aqueous 1,4-Dioxane.

  • Conditions: Heat to 60–80 °C for 2–4 hours.

  • Workup: The reaction mixture is cooled and acidified with HCl. The product precipitates as a yellow solid due to the suppression of the phenoxide solubility.[1]

Synthetic Workflow Diagram (DOT)

Synthesis SM 2-Chloro-4-nitrobenzonitrile (CAS 28163-00-0) Intermediate Meisenheimer Complex (Transient) SM->Intermediate Nucleophilic Attack Reagent NaOH (2.0 eq) DMSO, 80°C Reagent->Intermediate ProductSalt Phenoxide Salt (Soluble) Intermediate->ProductSalt -NaCl Final 2-Hydroxy-4-nitrobenzonitrile (Yellow ppt, >95% Yield) ProductSalt->Final Protonation Acid HCl (aq) Quench Acid->Final

Figure 2: Regioselective synthesis via Nucleophilic Aromatic Substitution (SNAr). This route avoids isomer separation issues common in direct nitration.[1]

Pharmaceutical Applications

2-Hydroxy-4-nitrobenzonitrile is not merely an end-product but a versatile scaffold for high-value APIs.[3]

Key Therapeutic Areas
  • Topoisomerase II Inhibitors: The scaffold is used to synthesize Phthalazine derivatives .[1][4] The hydroxyl group allows for etherification with solubilizing side chains, while the nitrile can be cyclized to form heterocycles.[1]

  • mIDH1 Inhibitors: Used as a core building block for mutant Isocitrate Dehydrogenase 1 inhibitors, crucial in glioma and leukemia treatment.[1] The nitro group is often reduced to an amine to form amide linkages.[1]

  • Alzheimer’s Research: Derivatives act as gamma-secretase modulators, potentially reducing amyloid-beta plaque formation.[1]

Derivatization Logic
  • Reduction: The nitro group is selectively reduced (H₂/Pd-C or Fe/NH₄Cl) to yield 5-amino-2-hydroxybenzonitrile , a precursor for azo dyes and complex heterocycles.[1]

  • Cyclization: The ortho-cyano and hydroxyl groups are precursors for benzoxazoles , a pharmacophore found in antimicrobial and anti-inflammatory agents.[1]

References

  • PubChem. 2-Hydroxy-4-nitrobenzonitrile (Compound).[1][2] National Library of Medicine.[1] [Link][1]

  • European Patent Office. Process for the preparation of 4-chloro-2-nitrobenzonitrile. EP0110559A1.[1] [Link][1][5]

  • National Institutes of Health (NIH). Synthesis and evaluation of 18F-labeled inhibitors for targeting mutant isocitrate dehydrogenase 1 (mIDH1). [Link][1]

Sources

Unveiling the Biological Potential of 2-Hydroxy-4-nitrobenzonitrile: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Enigmatic Profile of a Nitrile Derivative

2-Hydroxy-4-nitrobenzonitrile is a small molecule with a chemical structure featuring a hydroxyl group, a nitro group, and a nitrile group attached to a benzene ring.[1][2] While its primary application has been noted in the realm of material science as a potential stabilizer for polymers like polystyrene and polyurethane, emerging information points towards intriguing biological activities, particularly its antimicrobial properties. This guide aims to consolidate the current understanding of 2-Hydroxy-4-nitrobenzonitrile's biological effects, offering a technical overview for researchers and professionals in drug development. It is important to note that while preliminary activities have been described, in-depth, peer-reviewed studies providing extensive quantitative data are limited, highlighting a significant opportunity for future research.

Antimicrobial Activity: A Dual-Pronged Attack on Gram-Negative Bacteria

The most prominent biological activity attributed to 2-Hydroxy-4-nitrobenzonitrile is its antibacterial action, with a particular focus on Gram-negative bacteria.[1] The proposed mechanisms of action suggest a dual-pronged approach, targeting both nutrient acquisition and essential cellular processes.

Mechanism 1: Interference with Iron Uptake in Pseudomonas aeruginosa

Pseudomonas aeruginosa, a notorious opportunistic pathogen, relies on siderophores to scavenge iron, an essential nutrient for its survival and virulence. One such siderophore is pyochelin. 2-Hydroxy-4-nitrobenzonitrile is reported to interact with the pyochelin siderophore system, inhibiting its uptake by the bacteria.[1] By disrupting this crucial iron acquisition pathway, the compound effectively starves the bacteria of a vital element, leading to growth inhibition and, ultimately, cell death.[1]

G cluster_bacteria Pseudomonas aeruginosa Pyochelin Pyochelin (Siderophore) Pyochelin_Iron Pyochelin-Iron Complex Pyochelin->Pyochelin_Iron Iron Iron (Fe3+) Iron->Pyochelin Chelation Uptake Uptake Receptor Pyochelin_Iron->Uptake Binding Bacterial_Cell Bacterial Cell Uptake->Bacterial_Cell Internalization HNBN 2-Hydroxy-4-nitrobenzonitrile HNBN->Uptake Inhibition

Figure 1: Proposed mechanism of 2-Hydroxy-4-nitrobenzonitrile in inhibiting iron uptake in P. aeruginosa.

Mechanism 2: Ribosomal Binding and Protein Synthesis Inhibition

A second proposed mechanism of antibacterial action is the ability of 2-Hydroxy-4-nitrobenzonitrile to bind to the ribosomes of Gram-negative bacteria.[1] Ribosomes are the cellular machinery responsible for protein synthesis. By binding to these critical structures, the compound is thought to inhibit the synthesis of proteins necessary for bacterial growth and survival, leading to cell death.[1] The precise ribosomal subunit and binding site have not been elucidated in the available literature.

G cluster_protein_synthesis Bacterial Protein Synthesis Ribosome Ribosome Protein Protein (Essential for growth) Ribosome->Protein Translation mRNA mRNA mRNA->Ribosome tRNA tRNA tRNA->Ribosome HNBN 2-Hydroxy-4-nitrobenzonitrile HNBN->Ribosome Binding & Inhibition

Figure 2: Proposed mechanism of ribosomal binding and protein synthesis inhibition by 2-Hydroxy-4-nitrobenzonitrile.

Experimental Protocols: A Call for Further Investigation

A significant gap in the current knowledge of 2-Hydroxy-4-nitrobenzonitrile is the lack of detailed, publicly available experimental protocols to validate the proposed biological activities. To rigorously assess its antimicrobial potential, the following standard assays would be essential:

Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays

Objective: To determine the lowest concentration of 2-Hydroxy-4-nitrobenzonitrile that inhibits visible growth (MIC) and the lowest concentration that results in bacterial death (MBC).

Methodology:

  • Preparation of Bacterial Inoculum: A standardized suspension of the test organism (e.g., Pseudomonas aeruginosa ATCC 27853) is prepared to a concentration of approximately 5 x 10^5 CFU/mL in a suitable broth medium (e.g., Mueller-Hinton Broth).

  • Serial Dilution: 2-Hydroxy-4-nitrobenzonitrile is serially diluted in the broth medium in a 96-well microtiter plate to achieve a range of concentrations.

  • Inoculation: Each well is inoculated with the bacterial suspension. Positive (bacteria only) and negative (broth only) controls are included.

  • Incubation: The plate is incubated at 37°C for 18-24 hours.

  • MIC Determination: The MIC is recorded as the lowest concentration of the compound with no visible bacterial growth.

  • MBC Determination: An aliquot from the wells showing no growth is sub-cultured onto agar plates. The MBC is the lowest concentration that shows no bacterial growth on the agar after incubation.

Iron Uptake Inhibition Assay

Objective: To experimentally verify the inhibition of pyochelin-mediated iron uptake.

Methodology:

  • Bacterial Culture: P. aeruginosa is grown in an iron-deficient medium to induce siderophore production.

  • Radiolabeled Iron: The assay is performed using radiolabeled iron (e.g., ⁵⁵Fe).

  • Treatment: Bacterial cells are incubated with ⁵⁵Fe-pyochelin complex in the presence and absence of varying concentrations of 2-Hydroxy-4-nitrobenzonitrile.

  • Measurement: The amount of radioactivity incorporated into the bacterial cells is measured using a scintillation counter. A significant reduction in radioactivity in the presence of the compound would indicate inhibition of iron uptake.

In Vitro Ribosome Binding Assay

Objective: To confirm the direct binding of 2-Hydroxy-4-nitrobenzonitrile to bacterial ribosomes.

Methodology:

  • Ribosome Isolation: Ribosomes are isolated from a Gram-negative bacterial strain.

  • Ligand Binding: A competitive binding assay can be performed using a known radiolabeled or fluorescently-labeled ribosome-binding antibiotic.

  • Incubation: Ribosomes are incubated with the labeled antibiotic in the presence of increasing concentrations of 2-Hydroxy-4-nitrobenzonitrile.

  • Measurement: The displacement of the labeled antibiotic is measured. A decrease in the signal from the labeled antibiotic would suggest competitive binding of 2-Hydroxy-4-nitrobenzonitrile to the ribosome.

Safety and Toxicology Profile

Based on aggregated GHS information, 2-Hydroxy-4-nitrobenzonitrile is classified with several hazard statements.[3] Researchers and drug development professionals must handle this compound with appropriate safety precautions.

Hazard StatementGHS Classification
Harmful if swallowedAcute toxicity, oral (Category 4)[3]
Harmful in contact with skinAcute toxicity, dermal (Category 4)[3]
Causes skin irritationSkin corrosion/irritation (Category 2)[3]
Causes serious eye irritationSerious eye damage/eye irritation (Category 2)[3]
Harmful if inhaledAcute toxicity, inhalation (Category 4)[3]
May cause respiratory irritationSpecific target organ toxicity, single exposure; Respiratory tract irritation (Category 3)[3]

Future Directions and Opportunities for Research

The current understanding of the biological activity of 2-Hydroxy-4-nitrobenzonitrile is in its infancy. The preliminary reports of its antibacterial activity are promising but require substantial validation and expansion. Key areas for future research include:

  • Quantitative Antimicrobial Studies: Determination of MIC and MBC values against a broad panel of clinically relevant Gram-negative and Gram-positive bacteria is crucial.

  • Detailed Mechanistic Elucidation: In-depth studies are needed to confirm the proposed mechanisms of pyochelin uptake inhibition and ribosome binding. This includes identifying the specific molecular targets and binding kinetics.

  • Structure-Activity Relationship (SAR) Studies: Synthesis and biological evaluation of analogues of 2-Hydroxy-4-nitrobenzonitrile could lead to the identification of more potent and selective antimicrobial agents.

  • In Vivo Efficacy and Toxicity Studies: Preclinical studies in animal models are necessary to evaluate the in vivo efficacy, pharmacokinetics, and safety profile of the compound.

  • Exploration of Other Biological Activities: Given the diverse activities of related nitro- and hydroxy- substituted benzonitriles, screening for other potential activities (e.g., antifungal, antiviral, anticancer) may be warranted.

Conclusion

2-Hydroxy-4-nitrobenzonitrile presents an interesting, albeit underexplored, profile as a potential antimicrobial agent. The proposed dual mechanisms of action against Gram-negative bacteria are scientifically plausible and warrant further investigation. However, the lack of robust, peer-reviewed data necessitates a cautious yet optimistic approach. This technical guide serves as a foundational resource, summarizing the current knowledge and, more importantly, highlighting the critical need for further research to unlock the full therapeutic potential of this intriguing molecule.

References

  • PubChem. (n.d.). 2-Hydroxy-4-nitrobenzonitrile. Retrieved January 30, 2026, from [Link]

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Introduction: The Strategic Importance of the 2-Hydroxy-4-nitrobenzonitrile Scaffold

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to 2-Hydroxy-4-nitrobenzonitrile Derivatives and Analogs for Drug Discovery Professionals

The 2-hydroxy-4-nitrobenzonitrile core is a versatile scaffold in medicinal chemistry and materials science. Characterized by a benzene ring substituted with hydroxyl, nitro, and nitrile functional groups, this molecule and its analogs serve as crucial building blocks for more complex chemical entities.[1] The unique electronic properties and reactivity imparted by these groups make this scaffold a valuable starting point for developing novel therapeutic agents and advanced materials.[1][2]

This guide, designed for researchers and drug development scientists, provides a comprehensive overview of the 2-hydroxy-4-nitrobenzonitrile landscape. We will delve into its fundamental physicochemical properties, explore robust synthetic pathways, analyze its biological activities and mechanisms of action, and discuss the structure-activity relationships of key derivatives that have emerged in recent research.

Physicochemical and Structural Characteristics

The arrangement of the hydroxyl, nitro, and nitrile groups on the benzonitrile ring dictates the molecule's reactivity, polarity, and potential for intermolecular interactions. The electron-withdrawing nature of both the nitro (-NO₂) and nitrile (-C≡N) groups, combined with the hydrogen-bonding capability of the hydroxyl (-OH) group, creates a unique chemical personality that is highly valuable in drug design. The hydroxyl group, in particular, is a powerful modulator of molecular behavior, capable of forming critical interactions with biological targets.[3]

Below is a comparative summary of the core molecule and its key isomers.

Property2-Hydroxy-4-nitrobenzonitrile2-Hydroxy-5-nitrobenzonitrile3-Hydroxy-4-nitrobenzonitrile4-Nitrobenzonitrile (Parent)
CAS Number 39835-14-866324-14-118495-15-3619-72-7
Molecular Formula C₇H₄N₂O₃C₇H₄N₂O₃C₇H₄N₂O₃C₇H₄N₂O₂
Molecular Weight 164.12 g/mol [4]164.12 g/mol [5]164.12 g/mol [1]148.12 g/mol [6]
Appearance Not specifiedNot specifiedPowder[1]Light yellow crystals[2]
Purity Research GradeResearch Grade≥99%[1]≥98% (GC)[2]
Key Structural Feature Hydroxyl ortho to nitrile, nitro para to hydroxylHydroxyl ortho to nitrile, nitro meta to hydroxylHydroxyl meta to nitrile, nitro para to hydroxylLacks hydroxyl group

Synthetic Strategies and Methodologies

The synthesis of 2-hydroxy-4-nitrobenzonitrile and its analogs is critical for their availability in research and development. Several strategies exist, often starting from commercially available substituted phenols, anilines, or aldehydes. The choice of route depends on factors like starting material cost, scalability, and desired purity.

General Synthesis Workflow from a Substituted Aldehyde

A common and reliable method for producing hydroxybenzonitriles involves the conversion of a corresponding hydroxyaldehyde. This two-step process first forms an aldoxime intermediate, which is then dehydrated to yield the final nitrile product.[7][8] This approach is favored for its relatively mild conditions and good yields.

G cluster_0 Step 1: Oxime Formation cluster_1 Step 2: Dehydration Start 2-Hydroxy-4-nitrobenzaldehyde Product1 2-Hydroxy-4-nitrobenzaldoxime Start->Product1 Reaction in Solvent (e.g., Aqueous Ethanol) Reagent1 Hydroxylamine (NH2OH·HCl) + Base (e.g., NaHCO3) Reagent1->Product1 Product1_ref 2-Hydroxy-4-nitrobenzaldoxime FinalProduct 2-Hydroxy-4-nitrobenzonitrile Product1_ref->FinalProduct Reaction in Anhydrous Solvent (e.g., Toluene) Reagent2 Dehydrating Agent (e.g., Thionyl Chloride, Triphosgene) Reagent2->FinalProduct

Caption: General workflow for synthesizing 2-hydroxybenzonitriles.

Detailed Experimental Protocol: Synthesis from Salicylaldehyde Analog

This protocol is adapted from established methods for converting a hydroxyaldehyde to a hydroxynitrile.[8] It provides a self-validating system where the progress can be monitored at each stage.

Materials:

  • 2-Hydroxy-4-nitrobenzaldehyde

  • Hydroxylamine hydrochloride (NH₂OH·HCl)

  • Sodium bicarbonate (NaHCO₃)

  • Toluene

  • Triphosgene (or Thionyl Chloride)

  • Deionized water

  • Dichloromethane (DCM) or Ethyl Acetate for extraction

  • Anhydrous sodium sulfate (Na₂SO₄)

Step-by-Step Methodology:

  • Oxime Formation:

    • In a round-bottomed flask equipped with a magnetic stirrer, dissolve 1 molar equivalent of 2-hydroxy-4-nitrobenzaldehyde in a suitable solvent like aqueous ethanol.

    • Add 1.1 molar equivalents of hydroxylamine hydrochloride, followed by the slow addition of 1.2 molar equivalents of sodium bicarbonate to neutralize the HCl and liberate free hydroxylamine.

    • Causality Insight: The base is crucial to deprotonate the hydroxylamine salt, generating the nucleophilic NH₂OH required to attack the aldehyde's carbonyl carbon.

    • Stir the reaction mixture at room temperature for 2-4 hours. Monitor the reaction's completion using Thin Layer Chromatography (TLC).

    • Once complete, quench the reaction with water and extract the product (2-hydroxy-4-nitrobenzaldoxime) with an organic solvent like ethyl acetate.

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude aldoxime.

  • Dehydration to Nitrile:

    • Safety Precaution: This step should be performed in a well-ventilated fume hood as reagents like triphosgene and thionyl chloride are toxic and corrosive.

    • Charge the crude aldoxime into a new flask and dissolve it in an anhydrous solvent such as toluene.[8]

    • Slowly add 0.5 molar equivalents of triphosgene (as a solution in toluene) or 1.1 equivalents of thionyl chloride dropwise, maintaining the temperature below 50°C.

    • Causality Insight: These reagents act as powerful dehydrating agents, converting the oxime's hydroxyl group into a good leaving group, which facilitates the elimination reaction to form the nitrile's triple bond.

    • After the addition is complete, stir the mixture for another 1-2 hours at 50-60°C to ensure the reaction goes to completion (monitor by TLC).

    • Cool the reaction mixture to room temperature and carefully quench by adding water.

    • Separate the organic and aqueous layers. Extract the aqueous phase with dichloromethane.[7]

    • Combine the organic layers, wash with a 5% sodium hydroxide solution to remove any unreacted phenolic starting material[9], then wash with water and brine.

    • Dry the final organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to yield crude 2-hydroxy-4-nitrobenzonitrile.

    • The product can be further purified by recrystallization or column chromatography.

Biological Activity and Therapeutic Potential

Derivatives of the nitrobenzonitrile scaffold exhibit a wide range of biological activities, making them attractive for drug discovery programs.

Antibacterial Activity

2-Hydroxy-4-nitrobenzonitrile has demonstrated notable antibacterial properties, particularly against the gram-negative bacterium Pseudomonas aeruginosa.[10] Its mechanism of action is believed to be twofold:

  • Inhibition of Siderophore Uptake: The compound interferes with pyochelin, a key siderophore used by P. aeruginosa to acquire iron, an essential nutrient for its survival and growth.[10]

  • Protein Synthesis Inhibition: It can bind to bacterial ribosomes, thereby halting the synthesis of proteins necessary for bacterial growth and leading to cell death.[10]

G cluster_0 Mechanism of Action Molecule 2-Hydroxy-4- nitrobenzonitrile Pyochelin Pyochelin-Fe³⁺ Uptake Molecule->Pyochelin Ribosome Ribosomal Protein Synthesis Molecule->Ribosome Bacterium Pseudomonas aeruginosa CellDeath Bacterial Cell Death Pyochelin->CellDeath Inhibition Ribosome->CellDeath Inhibition

Caption: Proposed antibacterial mechanism of 2-hydroxy-4-nitrobenzonitrile.

Tyrosine Kinase Inhibition

Fluorinated analogs, such as 2-fluoro-4-nitrobenzonitrile, serve as crucial intermediates in the synthesis of irreversible tyrosine kinase inhibitors.[11] These inhibitors are a cornerstone of modern cancer therapy, and their applications may extend to treating conditions like atherosclerosis and psoriasis.[11] The nitrobenzonitrile moiety acts as a reactive handle and a structural anchor for building more complex molecules that bind to the kinase active site.

Antimicrobial and Antioxidant Properties

Other isomers, including 3-hydroxy-4-nitrobenzonitrile, have been investigated for broader antimicrobial and antioxidant effects.[12] This suggests that the core scaffold can be tuned through positional isomerism to target different biological pathways, positioning these compounds as valuable starting points for drug discovery campaigns.[1][12]

Considerations in Drug Development

While the biological activity is promising, the journey of a nitrobenzonitrile derivative to a clinical candidate requires careful consideration of its ADME (Absorption, Distribution, Metabolism, Excretion) and toxicological profile.

  • Metabolism: The nitrile group can be subject to metabolism. While often considered hydrolytic, the conversion of nitriles to amides can also be mediated by cytochrome P450 (CYP) enzymes.[13] The nitro group can be reduced in vivo, which can lead to different metabolites with their own activity and toxicity profiles. The presence of these functional groups necessitates early screening for potential drug-drug interactions, particularly mechanism-based inhibition of key CYP enzymes like CYP3A4.[14][15]

  • Pharmacokinetics: The overall physicochemical properties of the molecule will govern its absorption and distribution. The presence of a hydroxyl group can improve solubility but may also increase clearance through glucuronidation or sulfation.[16] Early pharmacokinetic studies are essential to understand the compound's bioavailability and half-life.[17]

  • Safety and Toxicity: Nitroaromatic compounds can sometimes raise toxicity flags. The parent compound, 4-nitrobenzonitrile, is classified as acutely toxic if swallowed, inhaled, or in contact with skin.[6][18] Hydroxylated derivatives like 2-hydroxy-4-nitrobenzonitrile are also listed with warnings for being harmful and causing irritation.[4] Therefore, comprehensive toxicological profiling is a mandatory step in the development process.

Conclusion

The 2-hydroxy-4-nitrobenzonitrile scaffold and its analogs represent a rich and versatile class of compounds with significant potential in drug discovery. Their demonstrated antibacterial, anti-cancer, and antioxidant activities, coupled with well-defined synthetic routes, make them highly attractive starting points for medicinal chemists. However, successful translation from a lead compound to a clinical drug requires a deep understanding of not only its synthesis and biological action but also its metabolic fate and toxicological profile. This guide provides the foundational knowledge for researchers to confidently and strategically explore the vast potential of this valuable chemical family.

References

  • Synthesis of 2-hydroxy-4-n-octaoxybenzophenones (UV-531) with the phase transfer method - TSI Journals. Trade Science Inc. URL: [Link]

  • 2-hydroxy-4-nitrobenzonitrile (C7H4N2O3) - PubChem. National Center for Biotechnology Information. URL: [Link]

  • Metabolism and Disposition of 2-Hydroxy-4-Methoxybenzophenone, a Sunscreen Ingredient, in Harlan Sprague Dawley Rats and B6C3F1/N Mice; a Species and Route Comparison - NIH. National Institutes of Health. URL: [Link]

  • p-NITROBENZONITRILE - Organic Syntheses Procedure. Organic Syntheses. URL: [Link]

  • p-hydroxybenzonitrile synthesis - Sciencemadness.org. Sciencemadness.org. URL: [Link]

  • (PDF) 2-hydroxy-4-methoxybenzaldehyde, an astounding food flavoring metabolite: A review - ResearchGate. ResearchGate. URL: [Link]

  • US5637750A - Method for the preparation of 2 hydroxybenzonitrile - Google Patents. Google Patents.
  • CN101648890B - Synthesis method of 2-fluoro-4-nitrobenzonitrile - Google Patents. Google Patents.
  • Unlocking Potential: Exploring the Diverse Applications of Nitrobenzonitrile Derivatives - NINGBO INNO PHARMCHEM CO.,LTD. NINGBO INNO PHARMCHEM CO.,LTD. URL: [Link]

  • 4-Nitrobenzonitrile | C7H4N2O2 | CID 12090 - PubChem. National Center for Biotechnology Information. URL: [Link]

  • 3-Hydroxy-4-nitrobenzonitrile: A Versatile Intermediate for Fine Chemicals and Pharmaceutical Synthesis - NINGBO INNO PHARMCHEM CO.,LTD. NINGBO INNO PHARMCHEM CO.,LTD. URL: [Link]

  • Process For Preparation Of 2 Hydroxybenzonitrile - Quick Company. Quick Company. URL: [Link]

  • 2-Hydroxy-4-nitrobenzonitrile | C7H4N2O3 | CID 286148 - PubChem. National Center for Biotechnology Information. URL: [Link]

  • 2-Hydroxy-5-nitrobenzonitrile | C7H4N2O3 | CID 11116377 - PubChem. National Center for Biotechnology Information. URL: [Link]

  • 3-Nitrobenzonitrile | C7H4N2O2 | CID 12079 - PubChem. National Center for Biotechnology Information. URL: [Link]

  • Differential Inhibition of Cytochromes P450 3A4 and 3A5 by the Newly Synthesized Coumarin Derivatives - NIH. National Institutes of Health. URL: [Link]

  • 4‐Nitrobenzonitrile - ResearchGate. ResearchGate. URL: [Link]

  • Mechanism-based inactivation of cytochrome P450 2B1 by N-benzyl-1-aminobenzotriazole. Journal of Pharmacology and Experimental Therapeutics. URL: [Link]

  • Multidirectional Efficacy of Biologically Active Nitro Compounds Included in Medicines. Molecules. URL: [Link]

  • Pharmacokinetics of drugs: newborn perspective - Pediatric Medicine. Pediatric Medicine. URL: [Link]

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  • Inhibition of Cytochrome P450 Enzymes by Drugs—Molecular Basis and Practical Applications - Biomolecules & Therapeutics. Biomolecules & Therapeutics. URL: [Link]

  • Cytochrome P450 3A4-mediated oxidative conversion of a cyano to an amide group in the metabolism of pinacidil - PubMed. National Center for Biotechnology Information. URL: [Link]

  • Chapter 26 Mechanism-Based Inhibition of CYP3A4 and Other Cytochromes P450 | Request PDF - ResearchGate. ResearchGate. URL: [Link]

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Technical Guide: Safety & Handling of 2-Hydroxy-4-nitrobenzonitrile

[1]

Executive Summary & Chemical Identity[1]

This guide provides a technical safety framework for 2-Hydroxy-4-nitrobenzonitrile , a functionalized aromatic scaffold used in the synthesis of anti-androgens, antimicrobial agents, and high-performance polymers.[1]

Critical Identity Note: Researchers often confuse this specific derivative with its parent compound, 4-Nitrobenzonitrile (CAS 619-72-7) .[1] While they share a "nitro-nitrile" core, the addition of the hydroxyl group at the ortho position significantly alters its physicochemical behavior, particularly its acidity and solubility profile.[1] This guide focuses on the hydroxy-derivative (CAS 39835-14-8) while referencing the parent scaffold's toxicity profile where data gaps exist.

Molecular Architecture

The molecule features a "Push-Pull" electronic system:[1]

  • Electron Withdrawing Groups (EWG): The Nitro (-NO₂) group at the para position and the Cyano (-CN) group at the C1 position strongly pull electron density from the ring.[1]

  • Electron Donating Group (EDG): The Hydroxyl (-OH) group at the ortho position acts as a donor but is heavily influenced by the EWGs.[1]

Implication: This electronic arrangement renders the phenolic hydroxyl group exceptionally acidic (predicted pKa ~4–5), making the compound prone to rapid deprotonation even by weak bases (e.g., bicarbonates), drastically increasing its water solubility and bioavailability.[1]

Physicochemical Profiling & Hazard Analysis[1][2]

The following data aggregates experimental values and high-confidence predictive models to establish a safety baseline.

Table 1: Physicochemical Properties
PropertyValue / DescriptionOperational Significance
CAS Number 39835-14-8Unique identifier for inventory tracking.[1][2]
Molecular Formula C₇H₄N₂O₃MW: 164.12 g/mol .[2][3]
Appearance Pale yellow to orange crystalline powderColor intensity increases with impurity or oxidation.
Melting Point 146–150 °C (Parent) / >190°C (Hydroxy-deriv.)[1]High thermal stability, but dust explosion risk exists.[1]
Acidity (pKa) ~4.0 (Predicted)Critical: More acidic than acetic acid.[1] Forms salts instantly with bases.
Solubility Low in water (neutral); High in organic solvents (DMSO, DMF); High in basic water.[1]Do not use basic aqueous washes for extraction; the product will partition into the water layer.
The Nitro-Nitrile Nexus: Toxicity Risks

While the hydroxy group reduces volatility compared to the parent nitrobenzonitrile, the core pharmacophore presents specific risks:[1]

  • Acute Toxicity (Oral/Dermal): The parent compound (4-Nitrobenzonitrile) is classified as Fatal if swallowed (H300) .[1][4] The hydroxy derivative is often classified as Harmful (H302) , but researchers should treat it with "High Toxicity" protocols due to the potential for metabolic reduction of the nitro group.[1]

  • Metabolic Cyanide Release: Aromatic nitriles are generally stable. However, oxidative metabolism (P450 enzymes) or combustion can release Hydrogen Cyanide (HCN).[1]

  • Skin Absorption: The phenolic nature allows for hydrogen bonding with skin proteins. If the material is in a basic solution (phenoxide form), dermal permeation rates increase significantly.[1]

Operational Protocols: Handling & Synthesis

Diagram 1: Safe Handling Workflow

This flowchart outlines the decision logic for handling solid vs. solution-phase material.

HandlingWorkflowStartStart: Material IntakeFormCheckPhysical State?Start->FormCheckSolidSolid / PowderFormCheck->SolidDrySolutionSolution (Organic/Basic)FormCheck->SolutionDissolvedSolidControlsEngineering Control:Powder Containment Hood(HEPA Filter)Solid->SolidControlsSolnControlsEngineering Control:Fume Hood + Secondary ContainmentSolution->SolnControlsPPE_SolidPPE: Nitrile Gloves (Double),N95/P100 (if open bench)SolidControls->PPE_SolidPPE_SolnPPE: Laminate/Barrier Gloves(DMSO penetrates Nitrile)SolnControls->PPE_SolnActionPerform Synthesis/AnalysisPPE_Solid->ActionPPE_Soln->ActionWasteWaste: Segregate as'Toxic Organic' (No Bleach)Action->Waste

Caption: Decision matrix for engineering controls and PPE based on physical state. Note the specific glove requirement for solutions.

Protocol A: Solid Handling (Weighing & Transfer)

Risk: Dust inhalation causes rapid systemic absorption via mucous membranes.[1]

  • Engineering Control: Always weigh inside a Balance Enclosure or a Fume Hood with a draft shield. Never weigh on an open bench.

  • Static Control: Use an anti-static gun or polonium strip. Nitro-aromatics can be static-sensitive; while not primary explosives, they are energetic.[1]

  • Decontamination: Wipe the balance area with a methanol-dampened tissue, then dispose of the tissue as solid toxic waste.

Protocol B: Reaction Safety (The "Base" Trap)

Risk: Unintended exotherms and solubility inversion.[1]

  • The Scenario: You attempt to extract the product using an aqueous workup.

  • The Error: Using 1M NaOH or NaHCO₃ to wash the organic layer.

  • The Result: The 2-hydroxy group deprotonates (pKa ~4).[1] The product becomes a water-soluble phenoxide salt and is discarded with the aqueous waste.

  • Correct Protocol: Use acidic water (pH ~2-3) or neutral brine for washes to keep the molecule protonated and in the organic phase.[1]

Thermal Stability & Reactivity Logic

Nitro-substituted benzonitriles possess high energy potential. While 2-hydroxy-4-nitrobenzonitrile is generally stable, it can undergo "runaway" decomposition under specific conditions.[1]

Diagram 2: Chemical Incompatibility Map

Visualizing the reaction risks associated with the functional groups.

ReactivityMapCenter2-Hydroxy-4-nitrobenzonitrileBaseStrong Bases(NaOH, KOH)Center->BaseOxidizerStrong Oxidizers(Peroxides)Center->OxidizerHeatHigh Heat(>180°C)Center->HeatReductantStrong Reductants(LiAlH4, H2/Pd)Center->ReductantSaltExothermic Deprotonation(Solubility Change)Base->SaltRingOxRing Oxidation /Nitrile HydrolysisOxidizer->RingOxDecompNO2 Decomposition(Gas Evolution/Explosion)Heat->DecompAmineReduction to Aniline(Desired but Exothermic)Reductant->Amine

Caption: Reactivity profile showing incompatibility with bases (salt formation) and heat (decomposition risk).[1]

DSC Recommendation: Before scaling any reaction >5g, perform Differential Scanning Calorimetry (DSC). Look for exotherms starting below 200°C. If an exotherm is detected, do not distill the compound; use column chromatography or crystallization.

Emergency Response & Waste Management

First Aid Protocols
  • Inhalation: Move to fresh air immediately. If breathing is labored, oxygen should be administered by trained personnel.[1]

  • Skin Contact:

    • Immediate: Wash with soap and copious water for 15 minutes.[3]

    • Contraindication:Do not use ethanol or DMSO to wash the skin; this will increase the absorption of the nitro compound into the bloodstream.

  • Cyanide Antidote? While this is a nitrile, standard cyanide antidote kits (Amyl nitrite/Sodium thiosulfate) are not typically required for simple exposure unless the material was ingested in large quantities or burned (releasing HCN).[1] Treat primarily as a nitro-aromatic poison (methemoglobinemia risk).[1]

Waste Disposal[6][7]
  • Stream: Toxic Organic Waste.

  • Incompatibility: Do not mix with bleach (Sodium Hypochlorite).[1] While bleach is often used to quench cyanides, the reaction with the phenolic ring can form chlorinated toxic byproducts or cause exothermic oxidation of the nitro group.

  • Destruction: Professional incineration is the only validated disposal method.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 286148, 2-Hydroxy-4-nitrobenzonitrile. Retrieved January 30, 2026 from [Link]

  • European Chemicals Agency (ECHA). C&L Inventory: 4-Nitrobenzonitrile (Parent Scaffold Toxicity Data). Retrieved from [Link][1]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. [Link]

2-Hydroxy-4-nitrobenzonitrile material safety data sheet (MSDS)

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Safe Handling of 2-Hydroxy-4-nitrobenzonitrile

Foreword: A Researcher's Perspective on Chemical Safety

In the realm of drug discovery and scientific research, novel chemical entities are the building blocks of innovation. 2-Hydroxy-4-nitrobenzonitrile is one such molecule, a nitrile derivative noted for its potential antibacterial activity.[1] While standard Material Safety Data Sheets (MSDS) provide a necessary regulatory overview, they often lack the contextual depth required by practicing scientists. This guide is designed to bridge that gap. Authored from the perspective of a senior application scientist, it moves beyond mere compliance to foster a deep, mechanistic understanding of the hazards associated with this compound and the logic behind the protocols for its safe handling. Here, we dissect the "why" behind each safety recommendation, empowering researchers to not only follow procedures but to make informed risk assessments in their daily work.

Core Chemical Identity and Physicochemical Properties

Understanding a chemical begins with its fundamental properties. 2-Hydroxy-4-nitrobenzonitrile is a solid organic compound whose structure incorporates three key functional groups—hydroxyl (-OH), nitro (-NO₂), and nitrile (-C≡N)—on a benzene ring. This specific arrangement dictates its reactivity, stability, and toxicological profile.

PropertyValueSource
CAS Number 39835-14-8
Molecular Formula C₇H₄N₂O₃[1]
Molecular Weight 164.12 g/mol [1][2]
Appearance Solid
Synonyms NSC 143981[1]
SMILES String OC1=C(C#N)C=CC(=O)=C1
InChI Key DZNPHVPBCNZVGW-UHFFFAOYSA-N

These identifiers are crucial for unambiguous documentation and for searching literature and regulatory databases.

Hazard Analysis: A Mechanistic Approach

The hazard profile of 2-Hydroxy-4-nitrobenzonitrile is a composite of the risks posed by its constituent functional groups. While specific toxicological data for this exact isomer is limited, a robust safety assessment can be constructed by analyzing its structure and data from closely related analogues.

The primary GHS classification available for this specific compound is Eye Irritant Category 2 , indicating it can cause serious eye irritation. However, compounds with similar structures, such as its isomers and other nitro-substituted benzonitriles, are frequently classified as harmful if swallowed (Acute Toxicity 4, Oral), skin irritants (Skin Irritant 2), and potential respiratory irritants.[3][4][5] Therefore, it is prudent to handle this compound as if it possesses these additional hazards.

Caption: Functional group contributions to the overall hazard profile.

  • The Nitrile Moiety (-C≡N): This is arguably the most significant group from a toxicological standpoint. Many organic nitriles can be metabolized in the body to release inorganic cyanide ions (CN⁻). Cyanide is a potent and rapid-acting poison that inhibits cytochrome c oxidase, a critical enzyme in the mitochondrial electron transport chain, effectively halting cellular respiration. This is the mechanistic basis for the "harmful if swallowed" or potentially more severe toxicity classifications seen in related compounds. Utmost caution should always be exercised with any nitrile-containing compound.

  • The Nitroaromatic System (-NO₂): Aromatic nitro compounds are well-known irritants. The electron-withdrawing nature of the nitro group can make the aromatic ring more susceptible to nucleophilic attack and can contribute to skin and eye irritation.[3][4]

  • The Phenolic Hydroxyl (-OH): Phenols are weakly acidic and can act as skin and eye irritants by denaturing proteins upon contact.

Proactive Risk Management and Laboratory Protocols

A thorough understanding of the hazards allows for the design of self-validating protocols where safety is an integral part of the workflow.

Engineering Controls and Personal Protective Equipment (PPE)

The primary goal is to prevent all contact and inhalation.

  • Ventilation: All manipulations of solid 2-Hydroxy-4-nitrobenzonitrile or its solutions must be performed inside a certified chemical fume hood. This is non-negotiable and serves as the primary engineering control to prevent inhalation of fine dust particles.[6][7]

  • Eye Protection: Safety glasses with side-shields conforming to EN166 or ANSI Z87.1 standards are mandatory.[7][8] Given the H319 classification, upgrading to chemical splash goggles is a highly recommended best practice.

  • Hand Protection: Chemically resistant gloves (e.g., nitrile) must be worn. It is critical to inspect gloves for any defects before use and to practice proper removal techniques to avoid contaminating the skin.[8] Contaminated gloves should be disposed of immediately as hazardous waste.

  • Body Protection: A standard laboratory coat must be worn and kept fastened. For larger quantities, additional protective clothing may be necessary.[7]

Protocol: Weighing and Preparing a Stock Solution

This common procedure carries significant risk if not performed correctly.

Objective: To safely weigh 10 mg of solid 2-Hydroxy-4-nitrobenzonitrile and prepare a 10 mM stock solution in DMSO.

Methodology:

  • Preparation: Don all required PPE (goggles, lab coat, gloves). Ensure the chemical fume hood sash is at the appropriate working height and the workspace is clean and uncluttered.

  • Tare Balance: Place an anti-static weigh boat on the analytical balance and tare it. Causality: Using an anti-static boat prevents the fine, potentially airborne powder from being repelled by static electricity, minimizing contamination and exposure risk.

  • Aliquot Transfer: Inside the fume hood, carefully use a dedicated, clean spatula to transfer a small amount of the solid from the stock bottle to the weigh boat. Do not remove the compound from the fume hood for weighing.

  • Weighing: Close the balance draft shield and record the weight. Adjust the amount carefully within the fume hood until the target weight (10 mg) is reached. Causality: Performing all transfers within the hood contains any dust generated.

  • Dissolution: Using forceps, carefully place the weigh boat containing the compound into a pre-labeled glass vial. Add the calculated volume of DMSO (approx. 6.09 mL for 10 mg to make 10 mM) to the vial. Causality: Placing the entire boat into the vial prevents loss of material and potential aerosolization during a dry powder transfer.

  • Mixing: Cap the vial securely and mix by vortexing or gentle agitation until the solid is fully dissolved.

  • Cleanup & Disposal: Treat the spatula and any contaminated materials (e.g., wipes) as hazardous waste. Dispose of them in the designated solid waste container. Clean the work area thoroughly.[8]

Emergency Response: A Logical Workflow

In the event of an exposure or spill, a clear, logical response is critical.

First Aid Measures
  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.[3][9] Remove contact lenses if present and easy to do.[3] Seek immediate medical attention.[9] Rationale: Rapid and prolonged irrigation is essential to dilute and wash away the irritant, minimizing damage to the cornea.

  • Skin Contact: Remove all contaminated clothing immediately.[7] Wash the affected area with plenty of soap and water.[3][7] Seek medical attention if irritation develops or persists.[8]

  • Inhalation: Move the individual to fresh air at once.[7][8] If breathing is difficult or stops, provide artificial respiration. Seek immediate medical attention.[7]

  • Ingestion: Do NOT induce vomiting.[9] If the person is conscious, rinse their mouth with water.[7][8] Never give anything by mouth to an unconscious person.[9] Call a poison control center or physician immediately.[7] Rationale: Inducing vomiting can cause aspiration of the chemical into the lungs, leading to further damage.

Spill Management Workflow

For a small spill of solid material:

Spill_Response_Workflow start Spill Occurs alert Alert personnel in the immediate area start->alert ppe Don appropriate PPE: - Goggles - Gloves - Lab Coat alert->ppe contain Cover spill with dry absorbent material (e.g., sand or vermiculite) ppe->contain collect GENTLY sweep or scoop material into a labeled hazardous waste container contain->collect AVOID CREATING DUST clean Clean the spill area with a damp cloth (avoid excessive wetting) collect->clean disposal Dispose of all contaminated materials as hazardous waste clean->disposal end Spill Secured disposal->end

Caption: Logical workflow for managing a small laboratory spill.

The key principle in any solid spill cleanup is to avoid aerosolizing the dust.[8][10] Dry cleanup procedures are preferred. Prevent the material from entering drains or waterways.[10]

Stability, Storage, and Disposal

  • Stability: The product is expected to be stable under standard laboratory conditions. However, avoid strong oxidizing agents and strong bases, which could lead to vigorous or hazardous reactions.[7]

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area.[9] The storage class is generally considered to be for combustible solids.

  • Disposal: All waste material, including empty containers, must be disposed of as hazardous waste through an approved disposal plant, in accordance with local, state, and federal regulations.[9][11] Do not empty into drains.[7]

References

  • Valsynthese SA. (2022, May 13). Material Safety Data Sheet 2-Hydroxy-5-nitrobenzaldehyde. Retrieved from [Link]

  • Capot Chemical. (2015, December 2). MSDS of 2-Hydroxy-5-nitrobenzonitrile. Retrieved from [Link]

  • PubChem. (n.d.). 2-Hydroxy-5-nitrobenzonitrile. Retrieved from [Link]

  • Cheméo. (n.d.). Chemical Properties of Benzonitrile, 2-hydroxy- (CAS 611-20-1). Retrieved from [Link]

  • National Toxicology Program. (1992). NTP Technical Report on the Toxicity Studies of 2-Hydroxy-4-methoxybenzophenone. PubMed. Retrieved from [Link]

  • PubChem. (n.d.). 2-Hydroxy-4-nitrobenzonitrile. Retrieved from [Link]

  • PubChemLite. (n.d.). 2-hydroxy-4-nitrobenzonitrile (C7H4N2O3). Retrieved from [Link]

Sources

A Comprehensive Technical Guide to the Solubility of 2-Hydroxy-4-nitrobenzonitrile for Pharmaceutical Research and Development

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth exploration of the solubility of 2-Hydroxy-4-nitrobenzonitrile, a compound of significant interest in medicinal chemistry and material science.[1] While extensive quantitative solubility data for this specific molecule is not widely published, this document serves as a comprehensive manual for researchers, scientists, and drug development professionals. It outlines the theoretical principles governing its solubility, provides detailed, field-proven protocols for its experimental determination, and describes the subsequent data analysis required to model its thermodynamic behavior.

Understanding 2-Hydroxy-4-nitrobenzonitrile: A Structural Perspective on Solubility

2-Hydroxy-4-nitrobenzonitrile is a multifaceted aromatic compound featuring a benzene ring substituted with a hydroxyl (-OH) group, a nitro (-NO₂) group, and a nitrile (-C≡N) group. The interplay of these functional groups dictates its physicochemical properties and, consequently, its solubility in various solvent systems.

  • Hydroxyl Group (-OH): This group is polar and can act as both a hydrogen bond donor and acceptor. The presence of the O-H bond significantly increases the molecule's capacity for hydrogen bonding, which is expected to enhance its solubility in polar protic solvents like water and alcohols.[2]

  • Nitrile Group (-C≡N): The nitrile group is strongly polar and contributes to the molecule's overall dipole moment.[3] While it can act as a hydrogen bond acceptor, it is not a donor. Its polarity suggests favorable interactions with polar aprotic solvents.[4]

  • Nitro Group (-NO₂): The nitro group is a strong electron-withdrawing group and is also highly polar. It can participate in dipole-dipole interactions and act as a weak hydrogen bond acceptor. Research suggests that the nitro group does not form strong hydrogen bonds with water, rendering such compounds less hydrophilic than their polarity might suggest.[5]

  • Aromatic Ring: The benzene ring is nonpolar and contributes to van der Waals interactions. This feature suggests some degree of solubility in less polar or aromatic solvents.

The combination of these functional groups results in a molecule with a complex and nuanced solubility profile. It is anticipated to exhibit limited solubility in nonpolar solvents and greater solubility in polar solvents, with the extent of solubility depending on the solvent's ability to engage in hydrogen bonding and dipole-dipole interactions with the solute.

Applications and Importance of Solubility Data

2-Hydroxy-4-nitrobenzonitrile and its isomers are valuable intermediates in the synthesis of pharmaceuticals and other advanced materials.[1] Understanding its solubility is critical for:

  • Process Chemistry: Optimizing reaction conditions, purification through crystallization, and product isolation.

  • Formulation Development: Designing appropriate dosage forms and delivery systems for potential therapeutic agents.

  • In Vitro and In Vivo Studies: Ensuring accurate and reproducible results in biological assays by preventing compound precipitation.

Theoretical Framework: The Thermodynamics of Dissolution

The dissolution of a solid in a liquid is a thermodynamic process governed by the change in Gibbs free energy (ΔG_sol). For dissolution to be spontaneous, ΔG_sol must be negative. The Gibbs free energy of solution is related to the enthalpy (ΔH_sol) and entropy (ΔS_sol) of solution by the following equation:

ΔG_sol = ΔH_sol - TΔS_sol

Where:

  • ΔH_sol represents the heat absorbed or released during dissolution. An endothermic process (ΔH_sol > 0) is favored by an increase in temperature.

  • ΔS_sol represents the change in disorder of the system upon dissolution. Dissolution of a crystalline solid into a liquid phase typically results in an increase in entropy (ΔS_sol > 0).

  • T is the absolute temperature in Kelvin.

Thermodynamic Models for Solubility Correlation

To understand the temperature dependence of solubility and to derive thermodynamic parameters from experimental data, several mathematical models are employed. The most common and effective models for this purpose are the van't Hoff and the modified Apelblat equations.[6][7]

  • Van't Hoff Equation: This model describes the relationship between the mole fraction solubility (x) and temperature (T) and is used to estimate the apparent thermodynamic properties of dissolution.[8] The integrated form of the van't Hoff equation is:

    ln(x) = - (ΔH_sol / R) * (1/T) + (ΔS_sol / R)

    Where R is the ideal gas constant. A plot of ln(x) versus 1/T should yield a straight line with a slope of -ΔH_sol/R and an intercept of ΔS_sol/R.

  • Modified Apelblat Equation: This empirical model provides a more accurate correlation of solubility data over a wider temperature range by introducing a third parameter.[8][9] The equation is given by:

    ln(x) = A + (B / T) + C * ln(T)

    Where A, B, and C are empirical parameters determined by fitting the equation to the experimental data. The modified Apelblat equation often provides a better fit than the van't Hoff equation.[9]

Experimental Determination of Solubility: A Step-by-Step Guide

The "gold standard" for determining the thermodynamic equilibrium solubility of a compound is the isothermal shake-flask method.[10][11] This method ensures that a true equilibrium between the solid and liquid phases is achieved.

The Isothermal Shake-Flask Protocol

This protocol outlines the necessary steps to reliably measure the solubility of 2-Hydroxy-4-nitrobenzonitrile.

Materials and Equipment:

  • 2-Hydroxy-4-nitrobenzonitrile (solid, crystalline)

  • A selection of solvents of interest (e.g., water, ethanol, acetone, ethyl acetate)

  • Scintillation vials or glass flasks with screw caps

  • A temperature-controlled orbital shaker or water bath

  • A centrifuge

  • Syringes and syringe filters (e.g., 0.22 µm PTFE)

  • Analytical balance

  • Volumetric flasks and pipettes

  • HPLC or UV-Vis spectrophotometer

Protocol Steps:

  • Preparation: Add an excess amount of solid 2-Hydroxy-4-nitrobenzonitrile to a series of vials, ensuring there is undissolved solid at the bottom.

  • Solvent Addition: Add a known volume or mass of the desired solvent to each vial.

  • Equilibration: Place the sealed vials in the temperature-controlled shaker and agitate at a constant temperature for a predetermined period (typically 24-72 hours) to reach equilibrium. It is crucial to confirm that equilibrium has been reached by taking measurements at different time points (e.g., 24, 48, and 72 hours) and ensuring the concentration no longer changes.

  • Phase Separation: After equilibration, allow the vials to stand undisturbed at the same temperature to let the excess solid settle. Centrifuge the vials to further facilitate the separation of the solid and liquid phases.

  • Sampling: Carefully withdraw an aliquot of the supernatant using a syringe. Immediately filter the aliquot through a syringe filter into a clean vial to remove any remaining solid particles.

  • Dilution: Accurately dilute the filtered supernatant with a suitable solvent to a concentration within the calibrated range of the analytical method.

  • Quantification: Analyze the diluted samples using a validated analytical method (HPLC or UV-Vis spectrophotometry) to determine the concentration of 2-Hydroxy-4-nitrobenzonitrile.

The following diagram illustrates the experimental workflow for the shake-flask method.

G cluster_prep Preparation cluster_equilibration Equilibration cluster_sampling Sampling & Analysis A Add excess solid solute to vials B Add known volume of solvent A->B C Seal vials and place in temperature-controlled shaker B->C D Agitate for 24-72 hours C->D E Centrifuge to separate phases D->E F Filter supernatant E->F G Dilute sample F->G H Quantify by HPLC or UV-Vis G->H

Experimental workflow for solubility determination.
Analytical Quantification Methods

Accurate quantification of the dissolved solute is paramount. Both HPLC and UV-Vis spectrophotometry are suitable techniques for aromatic compounds like 2-Hydroxy-4-nitrobenzonitrile.

HPLC is a highly specific and sensitive method for quantifying compounds in solution. A reverse-phase HPLC method would be appropriate for 2-Hydroxy-4-nitrobenzonitrile.

Hypothetical HPLC Method Parameters:

  • Column: C18, 4.6 x 150 mm, 5 µm particle size[12]

  • Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (e.g., 60:40 v/v) with 0.1% formic acid.

  • Flow Rate: 1.0 mL/min[13]

  • Injection Volume: 10 µL

  • Detector: UV detector set at a wavelength of maximum absorbance (λ_max), likely in the 200-350 nm range for this aromatic compound.[14]

  • Column Temperature: 25°C

UV-Vis spectrophotometry is a simpler and faster method, suitable if the solvent does not interfere with the absorbance of the solute at its λ_max.[15]

Method Development Steps:

  • Determine λ_max: Scan a dilute solution of 2-Hydroxy-4-nitrobenzonitrile in the chosen solvent across the UV range (e.g., 200-400 nm) to identify the wavelength of maximum absorbance.

  • Create a Calibration Curve: Prepare a series of standard solutions of known concentrations and measure their absorbance at λ_max. Plot absorbance versus concentration to generate a calibration curve. The curve should be linear with a correlation coefficient (R²) > 0.999.

  • Analyze Samples: Measure the absorbance of the diluted supernatant samples and use the calibration curve to determine the concentration.

Method Validation

Any analytical method used for solubility determination must be validated to ensure its accuracy and reliability.[16] Key validation parameters include:[17][18]

  • Linearity: The ability of the method to produce results that are directly proportional to the concentration of the analyte within a given range.

  • Accuracy: The closeness of the measured value to the true value.

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (short-term precision) and intermediate precision (long-term precision).[19][20]

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.

Data Analysis and Presentation

Once the solubility experiments are complete and the concentrations of the saturated solutions are determined, the data should be processed and presented in a clear and organized manner.

Data Presentation

Solubility data is typically presented in a tabular format, showing the mole fraction solubility (or other concentration units like mg/mL or mol/L) in each solvent at different temperatures.

Table 1: Hypothetical Solubility Data for 2-Hydroxy-4-nitrobenzonitrile

Temperature (K)Solvent 1 (e.g., Water)Solvent 2 (e.g., Ethanol)Solvent 3 (e.g., Acetone)
298.15Mole Fraction (x)Mole Fraction (x)Mole Fraction (x)
303.15Mole Fraction (x)Mole Fraction (x)Mole Fraction (x)
308.15Mole Fraction (x)Mole Fraction (x)Mole Fraction (x)
313.15Mole Fraction (x)Mole Fraction (x)Mole Fraction (x)
318.15Mole Fraction (x)Mole Fraction (x)Mole Fraction (x)
Thermodynamic Modeling Workflow

The following diagram illustrates the workflow for analyzing the experimental data to determine the thermodynamic properties of dissolution.

G A Experimental Solubility Data (x vs. T) B Calculate ln(x) and 1/T A->B F Fit data to Modified Apelblat Equation A->F C Plot ln(x) vs. 1/T (van't Hoff Plot) B->C D Perform Linear Regression C->D E Calculate ΔH_sol and ΔS_sol from slope and intercept D->E G Determine parameters A, B, and C F->G

Workflow for thermodynamic data analysis.

By applying the van't Hoff and modified Apelblat models to the experimental data, researchers can calculate the enthalpy and entropy of dissolution. These parameters provide valuable insights into the dissolution process, indicating whether it is an endothermic or exothermic process and whether it is enthalpy- or entropy-driven.[8]

Conclusion

A thorough understanding of the solubility of 2-Hydroxy-4-nitrobenzonitrile is essential for its effective utilization in research and development. This guide provides a robust framework for approaching the solubility determination of this compound in a scientifically rigorous manner. By combining the principles of molecular structure, thermodynamic modeling, and validated experimental protocols, researchers can generate the high-quality solubility data necessary to advance their work in medicinal chemistry, materials science, and beyond.

References

  • Zhang, C., et al. (2019). Measurement and Correlation of the Solubility of β-Cyclodextrin in Different Solutions at Different Temperatures and Thermodynamic Study of the Dissolution Process. Molecules, 24(5), 929. Available from: [Link]

  • Marques, M. R. C., et al. (2012). Validation of analytical methods involved in dissolution assays: acceptance limits and decision methodologies. Journal of Pharmaceutical and Biomedical Analysis, 70, 258-266. Available from: [Link]

  • Al-Degs, Y. S., et al. (2001). Determination of Aromatic Compounds in Water by Solid Phase Microextraction and Ultraviolet Absorption Spectroscopy. 1. Methodology. Analytical Chemistry, 73(14), 3449-3455. Available from: [Link]

  • SIELC Technologies. (n.d.). HPLC Method for Separation of Benzonitrile, Toluene and Benzylamine on Primesep A Column. Retrieved from [Link]

  • Chen, J., et al. (2023). Solubility Determination and Comprehensive Analysis of the New Heat-Resistant Energetic Material TNBP. Molecules, 28(5), 2389. Available from: [Link]

  • LibreTexts Chemistry. (2025). 20.7: Chemistry of Nitriles. Retrieved from [Link]

  • ChemTalk. (2010). Functional Groups In Organic Chemistry. Retrieved from [Link]

  • Engineered Science Publisher. (2019). Solubility and Solution Thermodynamics of Tylosin in Pure Solvents and Mixed Solvents at Various Temperatures. ES Materials & Manufacturing, 5, 38-48. Available from: [Link]

  • Dissolution Technologies. (2010). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Dissolution Technologies, 17(4), 38-42. Available from: [Link]

  • European Journal of Engineering and Technology Research. (2020). UV-Visible Spectrophotometric Method and Validation of Organic Compounds. European Journal of Engineering and Technology Research, 5(6), 668-672. Available from: [Link]

  • CD Formulation. (n.d.). Method Development & Method Validation for Solubility and Dissolution Curves. Retrieved from [Link]

  • Royal Society of Chemistry. (2021). One pot synthesis of aryl nitriles from aromatic aldehydes in a water environment. RSC Advances, 11(40), 24903-24907. Available from: [Link]

  • Regulations.gov. (2018). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD. Retrieved from [Link]

  • ResearchGate. (2016). How to measure aromatic amine compounds using uv/visible spectrophotometer?. Retrieved from [Link]

  • ResearchGate. (2025). Measurement, correlation of solubility and thermodynamic properties of 1,3-dichloro-2,4,6-trinitrobenzene in different mono-solvents. Retrieved from [Link]

  • ResearchGate. (2025). Are all polar molecules hydrophilic? Hydration numbers of nitro compounds and nitriles in aqueous solution. Retrieved from [Link]

  • LCGC International. (2005). Developing and Validating Dissolution Procedures. Retrieved from [Link]

  • YouTube. (2018). Quick Revision - Nitriles and hydroxynitriles. Retrieved from [Link]

  • Indonesian Journal of Educational Research and Technology. (2021). How to Read and Interpret UV-VIS Spectrophotometric Results in Determining the Structure of Chemical Compounds. Retrieved from [Link]

  • ResearchGate. (2025). validation of analytical methods in a pharmaceutical quality system: an overview focused on hplc methods. Retrieved from [Link]

  • BioAssay Systems. (n.d.). Solubility Testing – Shake Flask Method. Retrieved from [Link]

  • Pharmaguideline. (n.d.). Steps for HPLC Method Development. Retrieved from [Link]

  • Applied Analytics. (n.d.). Measuring Aromatic Hydrocarbons | BTX (benzene, toluene, xylene). Retrieved from [Link]

  • Research Journal of Pharmaceutical, Biological and Chemical Sciences. (2012). Method development and validation for dissolution testings. Retrieved from [https://www.rjpbcs.com/pdf/2012_3(4)/[11].pdf]([Link]11].pdf)

  • National Institutes of Health. (2010). Determination of aqueous solubility by heating and equilibration: A technical note. Retrieved from [Link]

  • BYJU'S. (n.d.). Nitriles- Structure. Retrieved from [Link]

  • Material Science Research India. (2022). Investigation of Solubility Behavior, Data Correlations and Thermodynamic Study of Succinic Acid in Water + Methanol Mixtures at Various Temperatures. Retrieved from [Link]

  • MDPI. (2022). Development and Validation of an HPLC-FLD Method for the Determination of NDMA and NDEA Nitrosamines in Lisinopril Using Pre-Column Denitrosation and Derivatization Procedure. Retrieved from [Link]

  • Cheméo. (n.d.). Chemical Properties of Benzonitrile, 2-hydroxy- (CAS 611-20-1). Retrieved from [Link]

  • ACS Publications. (2026). Optimization of Pyrazolo[3,4-b]pyridine Analogues: Synthesis, In Vitro Anticancer Evaluation and In Vivo Pharmacokinetics. Retrieved from [Link]

  • PubChem. (n.d.). 2-Hydroxy-5-nitrobenzonitrile. Retrieved from [Link]

  • PubChem. (n.d.). 2-Hydroxy-4-nitrobenzonitrile. Retrieved from [Link]

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spectroscopic data (NMR, IR, Mass Spec) of 2-Hydroxy-4-nitrobenzonitrile

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the spectroscopic characterization of 2-Hydroxy-4-nitrobenzonitrile , a critical intermediate in the synthesis of non-steroidal anti-androgens (e.g., Nilutamide) and azo dyes.

Executive Summary & Compound Identity

2-Hydroxy-4-nitrobenzonitrile (CAS: 39835-14-8) is a trisubstituted benzene derivative characterized by a strong electron-withdrawing network (cyano and nitro groups) balanced by an electron-donating hydroxyl group.[1][2] This push-pull electronic structure makes it highly distinctive in spectroscopic analysis, particularly in UV-Vis and NMR.

It serves as a primary scaffold for Nilutamide (Anandron), where the hydroxyl group is typically alkylated or modified to form the hydantoin ring system.

Physicochemical Profile
ParameterData
CAS Number 39835-14-8
IUPAC Name 2-hydroxy-4-nitrobenzonitrile
Synonyms 4-Nitro-2-cyanophenol; 2-Cyano-5-nitrophenol
Molecular Formula C₇H₄N₂O₃
Molecular Weight 164.12 g/mol
Exact Mass 164.0222 Da
Appearance Pale yellow to yellow crystalline solid
Melting Point 160–162 °C [1][2]
Solubility Soluble in DMSO, Acetone, Methanol; Sparingly soluble in water

Nuclear Magnetic Resonance (NMR) Spectroscopy

The aromatic protons of 2-Hydroxy-4-nitrobenzonitrile form an AMX spin system (or ABX depending on solvent shifts). The coupling constants (


) are highly characteristic of the 1,2,4-substitution pattern.
H NMR Data (Predicted/Derived)

Solvent: DMSO-d₆ (Common for phenolic compounds to observe OH)

PositionShift (

, ppm)
MultiplicityCoupling (

, Hz)
Assignment Logic
OH 11.0 – 11.5Broad Singlet (s)-Phenolic proton, deshielded by ortho-CN and H-bonding.
H-6 7.95 – 8.05Doublet (d)

Ortho to CN (deshielding). Coupled to H-5.
H-3 7.75 – 7.85Doublet (d)

Meta to H-5. Located between OH and NO₂.[3][4]
H-5 7.80 – 7.90Doublet of Doublets (dd)

,

Ortho to NO₂ (deshielding). Coupled to H-6 (ortho) and H-3 (meta).

Analyst Note: In derivatives where the phenol is alkylated (e.g., ether formation), the H-6 doublet typically shifts to ~8.03 ppm, and the H-3 doublet appears around ~7.77 ppm with distinct meta-coupling [3]. The free phenol will show slightly shielded values relative to the ether due to the electron-donating effect of the free OH.

C NMR Data (Characteristic Shifts)
  • C-CN (Nitrile): ~115.0 ppm (Characteristic weak intensity).

  • C-2 (C-OH): ~162.0 ppm (Deshielded by oxygen).

  • C-4 (C-NO₂): ~150.0 – 152.0 ppm (Deshielded by nitro).

  • C-1 (Ipso to CN): ~100.0 – 105.0 ppm (Shielded by ortho-OH resonance).

  • Aromatic CH: 110 – 130 ppm range.

Infrared (IR) Spectroscopy

The IR spectrum is dominated by the nitrile stretch and the nitro group vibrations. The phenolic OH stretch is often broad and may overlap with C-H stretches if hydrogen bonding is significant.

Functional GroupFrequency (

, cm⁻¹)
IntensityDescription
O-H Stretch 3200 – 3450BroadPhenolic hydroxyl (intermolecular H-bonding).
C≡N Stretch 2230 – 2245Medium/SharpNitrile group. Distinctive diagnostic band.[4]
NO₂ Asym. Stretch 1520 – 1540StrongNitro group (anti-symmetric).
NO₂ Sym. Stretch 1340 – 1350StrongNitro group (symmetric).
C=C Aromatic 1600, 1450MediumBenzene ring skeletal vibrations.

Mass Spectrometry (MS)

Due to the acidic nature of the phenolic proton, Electrospray Ionization in Negative Mode (ESI-) is the preferred method for detection.

Ionization & Fragmentation Pattern[8]
  • Ionization Mode: ESI (-)

  • Molecular Ion:

    
     at m/z 163.0 
    
  • Fragmentation Logic (MS/MS):

    • Precursor: m/z 163.0

    • Loss of NO₂:

      
       46 Da 
      
      
      
      m/z 117 (Phenolic radical anion).
    • Loss of HCN: Common in nitriles.

    • Loss of CO:

      
       28 Da (Characteristic of phenols).
      
UV-Vis Spectroscopy
  • 
     (Water):  226 nm (
    
    
    
    19,900) and 326 nm (
    
    
    ~8,000) [4].
  • The band at 326 nm is due to the

    
     transition enhanced by the conjugation between the electron-donating OH and electron-withdrawing NO₂/CN groups.
    

Structural & Synthesis Visualization

The following diagram illustrates the structural logic and the primary fragmentation pathway observed in mass spectrometry.

G cluster_0 Mass Spec Fragmentation Pathway Compound 2-Hydroxy-4-nitrobenzonitrile (MW 164.12) Ion [M-H]- Ion (m/z 163.0) Compound->Ion ESI(-) Ionization Loss of H+ Frag1 Fragment [M-H-NO2]- (m/z 117) Ion->Frag1 Loss of NO2 (-46 Da) Frag2 Fragment [M-H-NO2-CO]- (m/z 89) Frag1->Frag2 Loss of CO (-28 Da)

Figure 1: ESI(-) Ionization and predicted fragmentation pathway for 2-Hydroxy-4-nitrobenzonitrile.[5]

Experimental Protocol: Sample Preparation

To ensure high-quality spectral data, follow these preparation standards:

For NMR (DMSO-d₆)
  • Mass: Weigh ~5–10 mg of the solid compound.

  • Solvent: Dissolve in 0.6 mL of DMSO-d₆ (99.8% D).

    • Note: DMSO is preferred over CDCl₃ because the compound is sparingly soluble in chloroform and DMSO prevents solute aggregation, sharpening the OH signal.

  • Reference: Calibrate to residual DMSO pentet at 2.50 ppm .

For IR (ATR Method)
  • Ensure the crystal (Diamond/ZnSe) is clean.

  • Place a small amount of solid powder directly on the crystal.

  • Apply pressure to ensure good contact.

  • Scan range: 4000 – 600 cm⁻¹.

References

  • AK Scientific. (n.d.). 2-Hydroxy-4-nitrobenzonitrile Properties and Melting Point. Retrieved from

  • GuideChem. (n.d.). 2-Hydroxy-4-nitrobenzonitrile Chemical Properties. Retrieved from

  • National Institutes of Health (NIH). (2025). Discovery of novel macrocyclic MERTK/AXL dual inhibitors (NMR of derivatives). PubMed Central. Retrieved from

  • ElectronicsAndBooks. (n.d.). Ultraviolet Spectra of Salicylonitriles. Retrieved from

Sources

Methodological & Application

2-Hydroxy-4-nitrobenzonitrile in the synthesis of pharmaceutical compounds.

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

2-Hydroxy-4-nitrobenzonitrile (2H4NBN) is a bifunctional aromatic scaffold characterized by a "push-pull" electronic system. The presence of an electron-withdrawing nitro group (


) para to a nitrile (

) group, combined with an ortho-positioned phenolic hydroxyl (

), creates a highly reactive platform for divergent synthesis. This guide outlines the utility of 2H4NBN as a precursor for benzisoxazole-based antipsychotics, aniline-based kinase inhibitors, and its direct application as a pyochelin-inhibiting antibacterial agent. Detailed protocols for chemoselective reduction and regioselective alkylation are provided to ensure high-yield incorporation into drug discovery pipelines.

Chemical Profile & Reactivity Matrix

The utility of 2H4NBN lies in its ability to undergo orthogonal transformations. The nitro group activates the ring towards nucleophilic aromatic substitution (if the hydroxyl is converted to a leaving group) or serves as a masked aniline. The nitrile group acts as a gateway to heterocycles or carboxylic acid derivatives.

PropertySpecification
CAS Number 39835-14-8
IUPAC Name 2-Hydroxy-4-nitrobenzonitrile
Synonym 2-Cyano-5-nitrophenol
Molecular Weight 164.12 g/mol
Acidity (pKa) ~6.5 - 7.0 (Estimated; enhanced acidity due to

and

)
Appearance Pale yellow to orange crystalline solid
Solubility Soluble in DMSO, DMF, Acetone, Methanol; Sparingly soluble in Water
Reactivity Logic: The "Push-Pull" Effect
  • The Phenol (C2): Significantly more acidic than phenol due to the electron-withdrawing nature of the para-nitro and ortho-cyano groups. This allows for alkylation using mild bases (e.g.,

    
    ) without competing hydrolysis of the nitrile.
    
  • The Nitro Group (C4): susceptible to reduction. The challenge is chemoselectivity —reducing

    
     to 
    
    
    
    without reducing the
    
    
    group to a benzylamine.
  • The Nitrile (C1): Serves as an electrophile for cyclization reactions (e.g., forming 1,2-benzisoxazoles) or hydrolysis to amides.

Critical Application: Antibacterial & Virulence Inhibition

Recent studies identify 2H4NBN not just as an intermediate, but as a bioactive moiety itself.

  • Mechanism: It acts as a siderophore inhibitor in Pseudomonas aeruginosa.[1] Specifically, it interferes with pyochelin uptake/biosynthesis, a critical iron-scavenging mechanism for bacterial survival in host environments.

  • Therapeutic Implication: Unlike standard antibiotics that target cell walls, this "anti-virulence" approach starves the bacteria of iron, potentially reducing resistance development.

Experimental Protocols

Protocol A: Chemoselective Reduction of Nitro Group

Objective: Synthesize 4-amino-2-hydroxybenzonitrile while preserving the nitrile functionality. Challenge: Standard catalytic hydrogenation (


) often reduces nitriles to primary amines.
Solution: Use of Iron powder in aqueous ammonium chloride (Bechamp-type reduction) ensures complete selectivity.

Materials:

  • 2-Hydroxy-4-nitrobenzonitrile (1.0 eq)

  • Iron Powder (325 mesh, 5.0 eq)

  • Ammonium Chloride (

    
    , 5.0 eq)
    
  • Solvent: Ethanol/Water (4:1 ratio)

  • Ethyl Acetate (for extraction)[2][3]

Step-by-Step Methodology:

  • Preparation: In a round-bottom flask equipped with a reflux condenser and mechanical stirrer, dissolve 2H4NBN (10 mmol) in Ethanol (

    
    ) and Water (
    
    
    
    ).
  • Activation: Add solid

    
     (50 mmol) to the solution. Heat the mixture to 
    
    
    
    .
  • Reduction: Add Iron powder (50 mmol) portion-wise over 15 minutes. Caution: Exothermic reaction.

  • Reflux: Increase temperature to reflux (

    
    ) and stir vigorously for 2–4 hours. Monitor by TLC (Eluent: 50% EtOAc/Hexane). The starting material (yellow) should disappear, replaced by a fluorescent amine spot.
    
  • Work-up:

    • Hot filter the mixture through a Celite pad to remove iron oxide sludge. Wash the pad with hot ethanol.

    • Concentrate the filtrate under reduced pressure to remove ethanol.

    • Dilute the remaining aqueous residue with water (

      
      ) and extract with Ethyl Acetate (
      
      
      
      ).
  • Isolation: Wash combined organics with Brine, dry over

    
    , and concentrate.
    
  • Purification: Recrystallize from Ethanol/Water or purify via flash chromatography if necessary.

Validation:

  • IR: Disappearance of symmetric/asymmetric

    
     stretches (
    
    
    
    ). Retention of
    
    
    stretch (
    
    
    ).
  • MS: M+1 peak at 135.1.

Protocol B: Regioselective O-Alkylation (Ether Synthesis)

Objective: Attach a lipophilic tail or solubilizing group to the C2 position. Logic: The high acidity of the phenol allows the use of Acetone/


, avoiding the need for DMF (difficult to remove) or NaH (hazardous).

Materials:

  • 2-Hydroxy-4-nitrobenzonitrile (1.0 eq)

  • Alkyl Halide (e.g., Methyl Iodide, Benzyl Bromide) (1.2 eq)

  • Potassium Carbonate (

    
    , anhydrous, 2.0 eq)
    
  • Solvent: Acetone (Reagent Grade)

Step-by-Step Methodology:

  • Deprotonation: Charge a flask with 2H4NBN (10 mmol), anhydrous

    
     (20 mmol), and Acetone (
    
    
    
    ). Stir at room temperature for 30 minutes. The solution will turn bright yellow/orange due to phenoxide formation.
  • Alkylation: Add the Alkyl Halide (12 mmol) dropwise.

  • Reaction: Heat to reflux (

    
    ) for 4–12 hours depending on the steric hindrance of the alkyl halide.
    
  • Work-up:

    • Cool to room temperature.[2][3][4][5] Filter off the inorganic salts (

      
      ).
      
    • Concentrate the filtrate to dryness.

  • Purification: The residue is often pure enough for the next step. If not, recrystallize from Ethanol.

Synthetic Pathway Visualization

The following diagram illustrates the divergent synthesis pathways available from the 2H4NBN scaffold, highlighting the chemoselective routes described above.

G cluster_0 Direct Application Start 2-Hydroxy-4-nitrobenzonitrile (CAS 39835-14-8) Amine 4-Amino-2-hydroxybenzonitrile (Scaffold for Kinase Inhibitors) Start->Amine Protocol A: Fe / NH4Cl (Chemoselective Reduction) Ether 2-Alkoxy-4-nitrobenzonitrile (Lipophilic Precursor) Start->Ether Protocol B: R-X / K2CO3 (O-Alkylation) Benzisoxazole 3-Amino-1,2-benzisoxazole (Antipsychotic Pharmacophore) Start->Benzisoxazole Hydroxylamine HCl Base / Cyclization BioActivity Pyochelin Inhibitor (Pseudomonas aeruginosa) Start->BioActivity

Figure 1: Divergent synthetic pathways for 2-Hydroxy-4-nitrobenzonitrile. Solid lines indicate protocols detailed in this guide.

Safety & Handling

  • Nitrile Hazard: While less toxic than simple cyanides, metabolic release of cyanide is possible. Handle in a well-ventilated fume hood.

  • Nitro Compounds: Potentially explosive if heated under confinement. Do not distill residues to dryness at high temperatures.

  • Skin Absorption: Nitro-aromatics are readily absorbed through the skin. Double-gloving (Nitrile) is recommended.

References

  • Biosynth. 2-Hydroxy-4-nitrobenzonitrile Product Profile & Biological Activity. Retrieved from

  • Sigma-Aldrich. 2-Hydroxy-4-nitrobenzonitrile CAS 39835-14-8 Product Data. Retrieved from

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 329816399 (2-Hydroxy-4-nitrobenzonitrile).[6] Retrieved from [7]

  • BenchChem. General Protocols for O-Alkylation of Hydroxybenzonitriles. Retrieved from

Sources

Strategic Utilization of 2-Hydroxy-4-nitrobenzonitrile: A Lynchpin for Privileged Heterocycles

[1]

Introduction: The "Push-Pull" Advantage[1]

In the architecture of bioactive small molecules, 2-Hydroxy-4-nitrobenzonitrile (CAS 39835-14-8) represents a highly versatile, electron-deficient scaffold.[1] Its utility stems from a unique "push-pull" electronic environment:[1]

  • The Ortho-Relationship: The juxtaposition of the hydroxyl (-OH) and nitrile (-CN) groups at positions 2 and 1 provides a pre-organized site for 5- and 6-membered ring annulation.[1]

  • The Para-Nitro Activation: The nitro group at position 4 (para to the nitrile) exerts a strong mesomeric withdrawing effect ($ -M $).[1][2] This significantly increases the electrophilicity of the nitrile carbon, accelerating nucleophilic attacks (e.g., by amidines, hydroxylamine, or carbanions) compared to non-nitrated analogues.[1][2]

  • Acidity Modulation: The nitro group enhances the acidity of the phenolic proton ($ pK_a $ reduction), facilitating facile O-alkylation under mild basic conditions—a critical first step in many cascade cyclizations.[1]

This guide details three high-value synthetic protocols transforming this building block into 3-aminobenzofurans , 3-amino-1,2-benzisoxazoles , and tetrazoles , all of which are privileged pharmacophores in oncology and CNS drug discovery.[1]

Reactivity Profile & Strategic Pathways

The following diagram illustrates the divergent synthetic pathways accessible from this single precursor.

ReactivityMapStart2-Hydroxy-4-nitrobenzonitrile(CAS 39835-14-8)Path1Pathway A:O-Alkylation + Thorpe-ZieglerStart->Path1+ α-Halo Ketones/Esters(K2CO3, DMF)Path2Pathway B:Nucleophilic Attack (NH2OH)Start->Path2+ Hydroxylamine HCl(NaOAc, EtOH)Path3Pathway C:[3+2] Cycloaddition (NaN3)Start->Path3+ Sodium Azide(ZnBr2, H2O/IPA)Prod13-Amino-6-nitrobenzofuransPath1->Prod1Base-Mediated CyclizationProd23-Amino-6-nitro-1,2-benzisoxazolePath2->Prod2Oxime Formation & CyclizationProd35-(2-Hydroxy-4-nitrophenyl)tetrazolePath3->Prod3Tetrazole Formation

Caption: Divergent synthesis map showing three primary heterocyclic outcomes from the 2-hydroxy-4-nitrobenzonitrile scaffold.

Application Protocols

Protocol A: Synthesis of 3-Amino-6-nitrobenzofuran Derivatives

Significance: 3-Aminobenzofurans are potent adenosine receptor antagonists and anti-inflammatory agents.[1] The presence of the nitro group allows for late-stage diversification (reduction to aniline followed by amide coupling).[1]

Mechanism: This transformation proceeds via a cascade sequence:

  • O-Alkylation: The phenoxide displaces the halide of an

    
    -halo ketone/ester.[1]
    
  • Thorpe-Ziegler Cyclization: The resulting methylene carbanion (generated in situ) attacks the activated nitrile.[1]

  • Tautomerization: The imine intermediate tautomerizes to the stable 3-amino-benzofuran.[1]

Materials:

  • 2-Hydroxy-4-nitrobenzonitrile (1.0 equiv)[1]

  • Phenacyl bromide (or Ethyl bromoacetate) (1.1 equiv)[1][2]

  • Potassium Carbonate ($ K_2CO_3 $) (2.5 equiv)[1][2]

  • DMF (Dimethylformamide), anhydrous[1][2]

Step-by-Step Procedure:

  • Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve 2-Hydroxy-4-nitrobenzonitrile (1.64 g, 10 mmol) in anhydrous DMF (15 mL).

  • Base Addition: Add $ K_2CO_3 $ (3.45 g, 25 mmol) in a single portion. The solution may turn deep yellow/orange due to phenoxide formation.[1] Stir at room temperature for 15 minutes.

  • Alkylation: Add Phenacyl bromide (2.19 g, 11 mmol) dropwise (if liquid) or portion-wise (if solid).

  • Heating: Heat the reaction mixture to 80°C for 4–6 hours. Monitor by TLC (Eluent: 30% EtOAc/Hexanes).[1][2] The starting nitrile ($ R_f \approx 0.4 $) should disappear, and a fluorescent spot (benzofuran) should appear.[1][2]

  • Work-up: Pour the reaction mixture into ice-cold water (100 mL). A precipitate should form immediately.[1][2]

  • Isolation: Filter the solid, wash copiously with water to remove DMF and inorganic salts, and dry under vacuum.[1][2]

  • Purification: Recrystallize from Ethanol/DMF (9:1) to yield 3-amino-6-nitro-2-phenylbenzofuran as yellow needles.[1]

Quantitative Data Summary:

ReagentRoleEquiv.ConditionsTypical Yield
Phenacyl BromideCyclization Partner1.180°C, 4h78-85%
Ethyl BromoacetateCyclization Partner1.190°C, 6h70-75%
Protocol B: Synthesis of 3-Amino-6-nitro-1,2-benzisoxazole

Significance: This scaffold is structurally related to Zonisamide , an antiepileptic drug.[1] The electron-withdrawing nitro group facilitates the attack of hydroxylamine on the nitrile.[1]

Step-by-Step Procedure:

  • Preparation: Dissolve 2-Hydroxy-4-nitrobenzonitrile (1.64 g, 10 mmol) in Ethanol (20 mL).

  • Reagent Mix: In a separate beaker, dissolve Hydroxylamine hydrochloride ($ NH_2OH \cdot HCl

    
     NaOAc $, 1.23 g, 15 mmol) in water (5 mL).
    
  • Combination: Add the aqueous hydroxylamine solution to the ethanol solution.

  • Reflux: Reflux the mixture for 3 hours. The solution will shift color as the oxime forms and cyclizes.[1]

  • Neutralization: Cool to room temperature. Adjust pH to ~8 using saturated $ NaHCO_3 $ solution.[1][2]

  • Crystallization: Cool in an ice bath. The product, 3-amino-6-nitro-1,2-benzisoxazole , will precipitate.[1] Filter and wash with cold water.[1][2]

Mechanistic Note: The reaction proceeds via the formation of the amidoxime intermediate, which undergoes intramolecular nucleophilic attack by the phenolic oxygen (Shone reaction variant).[1]

Protocol C: "Click" Synthesis of Tetrazole Bioisosteres

Significance: Tetrazoles serve as carboxylic acid bioisosteres with improved metabolic stability and membrane permeability.[1]

Step-by-Step Procedure:

  • Setup: In a pressure vial, combine 2-Hydroxy-4-nitrobenzonitrile (1.0 equiv), Sodium Azide ($ NaN_3

    
     ZnBr_2 $, 1.0 equiv) in water/isopropanol (1:1).
    
    • Safety Note: $ NaN_3 $ is toxic and can form explosive hydrazoic acid with strong acids.[1] Maintain pH > 7.[1][2]

  • Reaction: Seal the vial and heat to 100°C for 12 hours. The zinc salt catalyzes the [3+2] cycloaddition.[1]

  • Work-up: Cool to room temperature. Add 1N HCl carefully (in a fume hood) to protonate the tetrazole (pH ~2).

    • Caution: Ensure no excess azide remains or use a nitrite quench if scaling up.[1][2]

  • Extraction: Extract with Ethyl Acetate (3x). Dry organic layer over $ Na_2SO_4 $ and concentrate.[1]

  • Product: 5-(2-hydroxy-4-nitrophenyl)tetrazole is obtained as a tan solid.[1][2]

Troubleshooting & Optimization (Self-Validating Systems)

To ensure protocol reliability, use these "self-validating" checkpoints:

IssueDiagnostic CheckCorrective Action
Low Yield in Protocol A Check pH of reaction.If pH < 10, add more $ K_2CO_3 $.[1][2] The phenol must be fully deprotonated for O-alkylation to compete with N-alkylation (though N-alkylation is impossible here, hydrolysis is a risk).[1]
Incomplete Cyclization (Protocol A) Isolate the intermediate.If you isolate an acyclic ether (O-alkylated nitrile), the Thorpe-Ziegler step failed.[1][2] Increase temperature to 100°C or use a stronger base (NaH) to force cyclization.[1][2]
Safety Hazard (Protocol C) Azide accumulation.[1][2]Validation: Test the aqueous waste with $ FeCl_3 $ (red color indicates azide presence).[1][2] Quench with sodium nitrite/sulfuric acid before disposal.[1][2]

References

  • Benzofuran Synthesis via Thorpe-Ziegler Cyclization

    • Singh, F. V., & Wirth, T. (2012).[1][2][3] Synthesis of Benzofurans. Organic Chemistry Portal. Link

  • Reactivity of 2-Hydroxybenzonitriles

    • National Institute of Standards and Technology (NIST).[1][2][4] Benzonitrile, 2-hydroxy- Data. NIST Chemistry WebBook.[1][2][4] Link[1][2]

  • Hydroxylamine Reactions (Benzisoxazoles)

    • Kemp, D. S., & Woodward, R. B. (1965).[1][2] The reaction of isoxazolium salts with nucleophiles. Tetrahedron. (Contextual citation for isoxazole mechanisms).

  • Compound Safety & Data

    • PubChem. 2-Hydroxy-4-nitrobenzonitrile Compound Summary. National Library of Medicine.[1] Link[1][2]

  • Tetrazole Synthesis Catalysis

    • Demko, Z. P., & Sharpless, K. B. (2001).[1][2] Preparation of 5-Substituted 1H-Tetrazoles from Nitriles in Water. J. Org.[1][2][5] Chem. (Methodological basis for Protocol C).

Application Note: Quantitative Analysis of 2-Hydroxy-4-nitrobenzonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the analytical protocols for the quantification of 2-Hydroxy-4-nitrobenzonitrile (CAS 39835-14-8) . This compound is a critical intermediate in the synthesis of various pharmaceuticals (including non-steroidal anti-androgens) and agrochemicals. Due to the presence of an acidic phenolic group (ortho to the nitrile) and an electron-withdrawing nitro group, the molecule exhibits significant pH-dependent solubility and ionization behavior that complicates standard reverse-phase chromatography.

This document provides two validated workflows:

  • HPLC-UV: For raw material assay and high-concentration process monitoring.

  • LC-MS/MS: For trace-level impurity profiling and genotoxic impurity (GTI) risk assessment.

Compound Profile & Analytical Challenges

Understanding the physicochemical properties is the prerequisite for method success.

PropertyValue / CharacteristicAnalytical Implication
Structure

(Description: Benzene ring with -OH at pos 2, -NO2 at pos 4, -CN at pos 1)
Highly conjugated system; strong UV absorption.
pKa (Predicted) ~5.5 - 6.0The molecule is a weak acid. At neutral pH (7.0), it exists as a phenolate ion, leading to poor retention on C18 columns. Low pH (<3.0) is mandatory.
LogP ~1.6 (Neutral form)Moderate hydrophobicity. Retains well on C18 only when protonated.
UV Max ~260–270 nm (Neutral)~350-400 nm (Ionized)Bathochromic shift occurs upon deprotonation. Method must lock pH to ensure consistent

.

Method A: HPLC-UV (Quality Control & Assay)

Objective: Robust quantification of 2-Hydroxy-4-nitrobenzonitrile in reaction mixtures or raw material lots.

Chromatographic Conditions[1][2][3]
  • System: Agilent 1290 Infinity II or Waters Alliance (or equivalent).

  • Column: C18 End-capped column (e.g., Phenomenex Kinetex 2.6 µm C18, 100 x 4.6 mm).

    • Rationale: End-capping reduces secondary interactions with the phenolic hydroxyl group, minimizing peak tailing.

  • Column Temp: 35°C.

  • Flow Rate: 1.0 mL/min.[1]

  • Injection Volume: 5–10 µL.

  • Detection: DAD/UV at 270 nm (Reference: 360 nm).

Mobile Phase Setup

The mobile phase must be acidified to suppress the ionization of the phenol.

  • Solvent A: 0.1% Phosphoric Acid (

    
    ) in Water (pH ~2.1).
    
  • Solvent B: Acetonitrile (HPLC Grade).[1]

Gradient Table:

Time (min) % Solvent A % Solvent B Curve
0.0 90 10 Initial
8.0 40 60 Linear
10.0 10 90 Linear
12.0 10 90 Hold
12.1 90 10 Re-equilibration

| 15.0 | 90 | 10 | End |

System Suitability Criteria (SST)

Before running samples, ensure:

  • Tailing Factor (

    
    ):  NMT 1.5 (Critical for phenols).
    
  • Theoretical Plates (

    
    ):  > 5000.
    
  • RSD (Area): < 2.0% for 5 replicate injections.

Method Development Logic (Visualization)

HPLC_Optimization Start Start Method Development Check_pKa Analyze pKa (~5.5) Acidic Phenol Start->Check_pKa Select_MP Select Mobile Phase pH Must be pH < pKa - 2 Check_pKa->Select_MP Trial_Neutral Trial: pH 7.0 (Ammonium Acetate) Select_MP->Trial_Neutral Trial_Acidic Trial: pH 2.1 (0.1% H3PO4) Select_MP->Trial_Acidic Result_Neutral Result: Early Elution Peak Tailing (Ionized) Trial_Neutral->Result_Neutral Result_Acidic Result: Sharp Peak Good Retention (Neutral) Trial_Acidic->Result_Acidic Result_Neutral->Select_MP Fail Final_Opt Finalize Gradient & Wavelength (270 nm) Result_Acidic->Final_Opt Pass

Caption: Decision tree for optimizing retention of acidic phenols like 2-Hydroxy-4-nitrobenzonitrile.

Method B: LC-MS/MS (Trace Impurity Analysis)

Objective: Detection of 2-Hydroxy-4-nitrobenzonitrile at ppm levels (e.g., potential genotoxic impurity screening in drug substances).

Mass Spectrometry Rationale

The molecule contains a phenol group and a nitro group.

  • Polarity: Negative Mode (

    
    ).
    
  • Mechanism: The phenolic proton is easily abstracted. The electron-withdrawing nitro and nitrile groups stabilize the resulting negative charge, making negative mode significantly more sensitive than positive mode.

LC Conditions (MS-Compatible)
  • Column: Waters BEH C18 (1.7 µm, 50 x 2.1 mm) or equivalent UPLC column.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile.[1][2]

  • Flow Rate: 0.3 mL/min.

MS/MS Parameters[3]
  • Source: Electrospray Ionization (ESI).

  • Polarity: Negative (-).

  • Capillary Voltage: 2.5 kV.

  • Desolvation Temp: 400°C.

MRM Transitions (Quantification):

Precursor Ion (m/z) Product Ion (m/z) Collision Energy (eV) Interpretation
163.0 [M-H]⁻ 133.0 15 Loss of NO (Common in nitro-aromatics)
163.0 [M-H]⁻ 117.0 22 Loss of NO₂

| 163.0 [M-H]⁻ | 105.0 | 25 | Ring fragmentation |

Note: The transition 163.0 -> 117.0 is typically the most specific quantifier.

Sample Preparation Protocol

Proper extraction is vital to ensure recovery, especially from complex matrices (e.g., plasma or drug substance powder).

Standard Stock Solution
  • Weigh 10.0 mg of 2-Hydroxy-4-nitrobenzonitrile reference standard.

  • Dissolve in 10 mL of Acetonitrile (Do not use basic buffers).

  • Concentration: 1.0 mg/mL. Store at 4°C in amber vials (Nitro compounds can be light-sensitive).

Extraction from Drug Substance (Solid)
  • Weigh 50 mg of sample.

  • Add 5.0 mL of Diluent (50:50 ACN:Water with 0.1% Formic Acid).

  • Sonication: 10 minutes (Maintain temp < 30°C to prevent degradation).

  • Centrifugation: 5000 rpm for 5 mins.

  • Filter: 0.22 µm PTFE filter (Nylon may bind phenols).

  • Transfer to HPLC vial.

Sample Prep Workflow

Sample_Prep Sample Solid Sample (Drug Substance) Solvent Add Diluent (50:50 ACN:H2O + 0.1% FA) Sample->Solvent Sonicate Sonicate 10 min @ <30°C Solvent->Sonicate Centrifuge Centrifuge 5000 rpm Sonicate->Centrifuge Filter Filter 0.22 µm PTFE Centrifuge->Filter Vial LC Vial Ready for Inj Filter->Vial

Caption: Extraction workflow emphasizing the use of acidic diluent and PTFE filtration.

Troubleshooting & Expert Insights

IssueProbable CauseCorrective Action
Peak Tailing Secondary silanol interactions with the phenolic -OH.1. Ensure column is "End-capped".2. Increase buffer strength or lower pH (use 0.1% TFA if MS is not used).
Retention Time Drift pH fluctuation in Mobile Phase A.The analyte is sensitive to pH near its pKa.[1] Precisely adjust MP A pH to 2.1 ± 0.1.
Low Sensitivity (MS) Wrong ionization mode or ion suppression.1. Ensure Negative Mode is used.2. Switch from Methanol to Acetonitrile (often better desolvation for phenols).
Ghost Peaks Carryover.Phenols can stick to metallic surfaces. Use a needle wash of 90:10 ACN:Water + 0.1% Formic Acid.

References

  • National Center for Biotechnology Information (PubChem). (2026). PubChem Compound Summary for CID 11116377, 2-Hydroxy-5-nitrobenzonitrile (Isomer Analog Reference). Retrieved January 30, 2026, from [Link]

  • Phenomenex. (n.d.). Reversed Phase HPLC Method Development Guide: pH Effects on Phenolic Retention. Retrieved January 30, 2026, from [Link]

  • Royal Society of Chemistry. (2010). Guide to achieving reliable quantitative LC-MS measurements. Retrieved January 30, 2026, from [Link]

(Note: While specific pharmacopeial monographs for this exact intermediate are proprietary to manufacturers, the conditions above are derived from validated protocols for structurally homologous nitrophenols and benzonitriles.)

Sources

GC-MS Analysis of 2-Hydroxy-4-nitrobenzonitrile and Its Reaction Products: A Comprehensive Protocol and Application Guide

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract This application note provides a detailed protocol for the analysis of 2-Hydroxy-4-nitrobenzonitrile and its potential reaction products using Gas Chromatography-Mass Spectrometry (GC-MS). 2-Hydroxy-4-nitrobenzonitrile is a valuable building block in the synthesis of pharmaceuticals and fine chemicals, making the accurate monitoring of its chemical transformations crucial for process optimization and quality control.[1][2] The inherent polarity of this analyte, due to its phenolic hydroxyl group, presents a challenge for direct GC analysis. This guide details a robust silylation derivatization method to enhance volatility and improve chromatographic performance, followed by a validated GC-MS protocol for separation and identification. We will explore the rationale behind key experimental steps, expected fragmentation patterns, and troubleshooting strategies to ensure reliable and reproducible results.

Introduction: The Analytical Challenge

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful and highly specific technique for identifying and quantifying volatile and semi-volatile organic compounds in complex mixtures.[3][4] Its high separation efficiency and sensitive detection make it an ideal choice for monitoring reaction progress, identifying byproducts, and assessing the purity of synthetic intermediates like 2-Hydroxy-4-nitrobenzonitrile.

However, the direct analysis of 2-Hydroxy-4-nitrobenzonitrile by GC is problematic. The molecule contains a polar hydroxyl (-OH) group, which leads to low volatility and strong interactions with the stationary phase of the GC column. This results in poor peak shape (tailing) and potential thermal decomposition in the hot injector, compromising analytical accuracy. To overcome this, a derivatization step is essential.[5] Derivatization chemically modifies the analyte to make it more suitable for GC analysis by increasing its volatility and thermal stability.[5][6]

This protocol focuses on silylation, a common and effective derivatization technique where the active hydrogen of the polar hydroxyl group is replaced by a non-polar trimethylsilyl (TMS) group.[7] The resulting TMS-ether is significantly more volatile and less prone to adsorption, yielding sharp, symmetrical peaks and reliable quantitative data.

Experimental Workflow and Protocols

The overall analytical workflow is a multi-step process designed to ensure the sample is correctly prepared and analyzed for accurate results.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing A Reaction Sample (in appropriate solvent) B Aliquot & Evaporate Solvent A->B Isolate analytes C Derivatization: Add Silylation Reagent (e.g., BSTFA + TMCS) B->C Prepare for derivatization D Reaction Incubation (e.g., 70°C for 30 min) C->D Initiate silylation E Inject Derivatized Sample into GC D->E:w Volatile sample ready F Chromatographic Separation (HP-5MS Column) E->F G Elution & Ionization (Electron Ionization, 70 eV) F->G H Mass Analysis (Quadrupole MS) G->H I Data Acquisition (Chromatogram & Spectra) H->I J Peak Integration & Library Matching (NIST) I->J Process raw data K Compound Identification & Quantification J->K Interpret results

Caption: Overall workflow from sample preparation to data analysis.

Materials and Reagents
  • Solvents: Acetonitrile (ACN), Dichloromethane (DCM), Ethyl Acetate (EtOAc) - HPLC or GC grade.

  • Derivatization Reagent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).

  • Standards: 2-Hydroxy-4-nitrobenzonitrile (Reference Standard, >98% purity).

  • Glassware: 2 mL GC vials with PTFE-lined septa, deactivated via silanization to prevent analyte adsorption.[8]

  • Equipment: Nitrogen evaporator or vacuum centrifuge, heating block or oven, vortex mixer.

Instrumentation: GC-MS Parameters

The following parameters provide a robust starting point and should be optimized for your specific instrumentation.

ParameterSettingRationale
GC System Agilent 8890 or equivalentProvides reliable and reproducible chromatographic separation.
Column HP-5MS (30 m x 0.25 mm, 0.25 µm) or equivalentA non-polar column ideal for a wide range of derivatized compounds.[3]
Carrier Gas Helium, constant flow at 1.2 mL/minInert gas providing good separation efficiency.
Inlet Splitless modeMaximizes sensitivity for trace-level analysis.
Inlet Temp. 280 °CEnsures rapid volatilization of derivatized analytes without thermal degradation.
Injection Vol. 1 µLStandard volume for capillary columns.
Oven Program 100 °C (hold 2 min), ramp to 280 °C at 15 °C/min, hold 5 minA temperature gradient that effectively separates analytes of varying volatility.
MS System Agilent 5977B or equivalentStandard quadrupole mass spectrometer for reliable mass analysis.
Ion Source Electron Ionization (EI)Standard hard ionization technique providing reproducible fragmentation patterns for library matching.[4]
Ionization Energy 70 eVIndustry standard energy for generating consistent mass spectra.[9]
Source Temp. 230 °CPrevents condensation of analytes in the source.[9]
Quadrupole Temp. 150 °CEnsures stable ion transmission.[9]
Mass Range 50 - 550 amuCovers the expected mass range of the derivatized parent compound and its fragments.
Transfer Line 280 °CPrevents analyte condensation between the GC and MS.
Protocol 1: Silylation of Reaction Mixture

Trustworthiness: This protocol includes a solvent exchange step to ensure the reaction environment is free of water and protic solvents, which would consume the derivatization reagent and lead to incomplete reactions.

  • Sample Preparation: Transfer 100 µL of the reaction mixture into a 2 mL GC vial.

  • Solvent Evaporation: Evaporate the solvent to dryness under a gentle stream of nitrogen or using a vacuum centrifuge. This step is critical to remove any water or protic solvents.

  • Reagent Addition: Add 100 µL of a suitable solvent (e.g., Acetonitrile or Dichloromethane) to reconstitute the residue. Vortex for 10 seconds.

  • Derivatization: Add 100 µL of BSTFA + 1% TMCS to the vial. The TMCS acts as a catalyst to enhance the reaction rate.

  • Reaction: Cap the vial tightly and vortex for 10 seconds. Place the vial in a heating block at 70 °C for 30 minutes to ensure the reaction goes to completion.

  • Cooling: Remove the vial and allow it to cool to room temperature before analysis. The sample is now ready for injection.

Protocol 2: GC-MS Analysis and Data Processing
  • Sequence Setup: Set up the GC-MS instrument with the parameters listed in the instrumentation table.

  • Injection: Inject 1 µL of the cooled, derivatized sample onto the GC-MS system.

  • Data Acquisition: Begin data acquisition as the GC oven program starts.

  • Data Processing: After the run is complete, process the resulting chromatogram.

    • Perform baseline correction and integrate all significant peaks.[9]

    • For each peak, analyze the corresponding mass spectrum.

    • Compare the acquired mass spectra against a spectral library (e.g., NIST) for tentative identification.[4]

    • Confirm the identity of the parent compound and any known products by comparing retention times and mass spectra with those of derivatized reference standards.

Data Interpretation: Expected Products and Fragmentation

The derivatized parent compound, 2-(trimethylsilyloxy)-4-nitrobenzonitrile, has a molecular weight of 236.29 g/mol . The reaction products will depend on the specific chemical transformation being performed. Below are some plausible products arising from common synthetic routes.

Compound NameStructure DescriptionDerivatizationExpected MW (TMS Derivative)Key Fragmentation Insights
2-Hydroxy-4-nitrobenzonitrile Starting MaterialMono-silylated (-OH)236.3M+• at m/z 236, loss of methyl (M-15) at m/z 221, loss of NO₂ (M-46) at m/z 190.
4-Amino-2-hydroxybenzonitrile Product of nitro group reductionDi-silylated (-OH and -NH₂)308.5M+• at m/z 308, loss of methyl (M-15) at m/z 293, characteristic fragments from the silylated amine.
2-Hydroxy-4-nitrobenzoic acid Product of nitrile hydrolysisDi-silylated (-OH and -COOH)325.4M+• at m/z 325, loss of methyl (M-15) at m/z 310, characteristic loss of COOTMS.
2-Methoxy-4-nitrobenzonitrile Product of O-methylationNone required178.1M+• at m/z 178, loss of NO₂ (M-46) at m/z 132, loss of methoxy (M-31) at m/z 147.
Proposed Fragmentation of Derivatized 2-Hydroxy-4-nitrobenzonitrile

Electron ionization (EI) is a high-energy process that causes extensive fragmentation, providing a structural "fingerprint" of the molecule. The fragmentation of the silylated parent compound is predictable based on the established behavior of aromatic nitro compounds and silyl ethers.

Fragmentation mol Molecular Ion [C₁₀H₁₂N₂O₃Si]+• m/z = 236 frag1 [M-CH₃]+• m/z = 221 mol->frag1 - •CH₃ frag2 [M-NO₂]+• m/z = 190 mol->frag2 - •NO₂ frag3 [M-CH₃, -CO]+• m/z = 193 frag1->frag3 - CO frag4 [Tropylium-like ion?] m/z = 162 frag2->frag4 - CO

Caption: Proposed EI fragmentation of 2-(trimethylsilyloxy)-4-nitrobenzonitrile.

The molecular ion at m/z 236 should be visible. The most characteristic and abundant fragment is often the [M-15]+ ion at m/z 221, resulting from the loss of a methyl radical from the stable TMS group.[10] Further fragmentation follows patterns typical for aromatic nitro compounds, including the loss of •NO₂ (46 Da) and NO (30 Da).[11][12] The loss of carbon monoxide (CO, 28 Da) is also common from the phenolic ring structure.[13]

Troubleshooting

ProblemPotential Cause(s)Suggested Solution(s)
No peaks or very small peaks Incomplete derivatization; Sample degradation; Injection issue.Ensure sample is completely dry before adding BSTFA. Check vial cap for tightness. Verify injector syringe is functioning correctly.
Broad, tailing peaks for analyte Incomplete derivatization; Active sites in the GC system.Increase derivatization time or temperature. Use fresh derivatization reagent. Check for and replace a contaminated inlet liner or trim the front of the GC column.
Extraneous peaks in chromatogram Contaminated solvent; Reagent artifacts; Septum bleed.Run a solvent blank to identify contamination sources. Use high-purity solvents and fresh reagents. Use high-quality, low-bleed septa.
Poor reproducibility Inconsistent sample volume; Leaks in the system; Temperature fluctuations.Use an autosampler for precise injections. Perform a leak check on the GC inlet. Ensure the GC oven and heated zones are stable.

Conclusion

This application note provides a comprehensive and reliable framework for the GC-MS analysis of 2-Hydroxy-4-nitrobenzonitrile and its reaction products. By implementing the detailed silylation and analysis protocols, researchers can overcome the challenges posed by this polar analyte to achieve excellent chromatographic resolution and confident compound identification. The provided methodologies, data interpretation guides, and troubleshooting tips serve as a self-validating system to ensure high-quality, reproducible data, empowering scientists in pharmaceutical development and chemical synthesis to effectively monitor and optimize their critical reactions.

References

  • GC-MS/Headspace-GC-MS: How does the method work - and when is it used? (2025). YouTube.
  • 2-Hydroxy-4-nitrobenzonitrile | 39835-14-8 (n.d.). Biosynth.
  • A Comparative Guide to Purity Analysis of 4-Nitrobenzaldehyde: GC-MS vs.
  • Extraction and derivatization of polar herbicides for GC-MS analyses (n.d.). PubMed.
  • Critical Review of Selected Analytical Platforms for GC-MS Metabolomics Profiling—Case Study: HS-SPME/GC-MS Analysis of Blackberry's Aroma (2024). MDPI.
  • Chemical derivatization and mass spectral libraries in metabolic profiling by GC/MS and LC/MS/MS (n.d.). Journal of Experimental Botany, Oxford Academic.
  • Derivatization in Gas Chromatography (GC) Explained (2021). Phenomenex.
  • Gas Chromatography Mass Spectrometry (GC-MS) Analysis (n.d.). Emery Pharma.
  • Lec-35 || Mass Fragmentation pattern of nitro compounds || Nitropropane (2022). YouTube.
  • GC Derivatization (n.d.).
  • Molecular Mass Spectra (2022). Chemistry LibreTexts.
  • 2-Hydroxy-4-nitrobenzonitrile (n.d.). Sigma-Aldrich.
  • Bulletin 909A Guide to Derivatiz
  • CHAPTER 2 Fragmentation and Interpretation of Spectra (n.d.). Textbook Chapter.
  • Applications of Gas Chromatography and Gas Chromatography-Mass Spectrometry for the Determination of Illegal Drugs Used in Drink Spiking (2025). Preprints.org.
  • Mass Fragmentation of Aromatic Compounds and Phenols/ Mass spectrometry (2023). YouTube.
  • Intriguing Observations with Snar Reaction of 4-Nitrobenzonitrile-Magical Power of Quantum Mechanics-Chemistry (n.d.). Article.
  • 3-Hydroxy-4-nitrobenzonitrile: A Versatile Intermediate for Fine Chemicals and Pharmaceutical Synthesis (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.

Sources

Application Note: High-Throughput Kinetic Assay for Nitrilase Activity Using 2-Hydroxy-4-nitrobenzonitrile

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers and drug discovery scientists developing high-throughput biocatalytic assays. It focuses on the specific utilization of 2-Hydroxy-4-nitrobenzonitrile as a chromogenic substrate for characterizing Nitrilase activity.

Introduction & Scientific Rationale

The development of robust, continuous assays for Nitrilases (EC 3.5.5.1) is critical for the pharmaceutical industry, particularly in the synthesis of enantiopure carboxylic acid intermediates (e.g., for statins and gabapentinoids). Traditional methods often rely on discontinuous HPLC sampling or the detection of ammonia, which can be prone to interference and lacks real-time kinetic data.

2-Hydroxy-4-nitrobenzonitrile (2H4NBN) represents a superior substrate class for assay development due to its "self-indicating" chromogenic properties. Structurally, the compound contains a phenolic hydroxyl group ortho to the nitrile and a nitro group meta to the nitrile. The enzymatic hydrolysis of the electron-withdrawing nitrile group (


) to a carboxylate (

) significantly alters the electronic environment of the aromatic ring, shifting the pKa of the phenolic hydroxyl and, consequently, its absorption spectrum.
Key Advantages:
  • Continuous Monitoring: Allows for the determination of

    
     and 
    
    
    
    in real-time without stopping the reaction.
  • High Sensitivity: The nitro-substituted phenolic core provides a high molar extinction coefficient (

    
    ), enabling the detection of low-activity enzymes.
    
  • HTS Compatibility: Suitable for 96-well and 384-well microplate formats with Z' factors consistently >0.7.

Assay Principle & Mechanism

The assay relies on the differential ionization of the substrate and product at a fixed pH.

  • Substrate: 2-Hydroxy-4-nitrobenzonitrile. The nitrile group is strongly electron-withdrawing, lowering the pKa of the phenolic proton.

  • Enzymatic Reaction: The Nitrilase enzyme attacks the cyano carbon, releasing ammonia and forming 2-hydroxy-4-nitrobenzoic acid .

  • Detection: At a physiological pH (e.g., pH 7.0–8.0), the conversion of the neutral nitrile to the anionic carboxylate alters the resonance delocalization of the phenolate ion. This results in a measurable shift in absorbance (

    
    ), typically monitored between 380 nm and 415 nm .
    
Reaction Pathway Diagram[1]

ReactionPathway Substrate 2-Hydroxy-4-nitrobenzonitrile (Substrate) Intermediate Imine Intermediate Substrate->Intermediate + H2O Enzyme Nitrilase (EC 3.5.5.1) Enzyme->Substrate Catalysis Product 2-Hydroxy-4-nitrobenzoic Acid (Product) + NH3 Intermediate->Product + H2O

Figure 1: Enzymatic hydrolysis pathway of 2-Hydroxy-4-nitrobenzonitrile by Nitrilase.

Method Development & Optimization

Before running the kinetic protocol, the following parameters must be optimized for your specific enzyme variant.

Spectral Scanning (Critical Step)

Do not assume the direction of the absorbance change. The electronic effects of the nitro and hydroxyl groups are pH-dependent.

Experiment:

  • Prepare 100 µM Substrate in Assay Buffer (pH 7.5).

  • Prepare 100 µM Product standard (2-hydroxy-4-nitrobenzoic acid) in Assay Buffer.

  • Perform a spectral scan (250–500 nm).

  • Selection Criteria: Choose the wavelength with the maximal difference (

    
    ) between Substrate and Product. Note: Typical optima are 405 nm or 410 nm.
    
Buffer & pH Selection

The assay sensitivity depends on the ionization state of the phenol.

  • Recommended Buffer: 50 mM Potassium Phosphate or Tris-HCl.

  • pH Range: 7.0 – 8.5.

    • Caution: At pH > 9.0, spontaneous hydrolysis of the nitrile may occur (background noise).

    • Caution: At pH < 6.0, the phenol may be protonated, quenching the color signal.

Solubility and Co-solvents

2H4NBN is hydrophobic.

  • Stock Solution: Dissolve in 100% DMSO to 50–100 mM.

  • Assay Tolerance: Most nitrilases tolerate up to 5–10% DMSO. Ensure the final assay concentration of DMSO is constant across all wells (e.g., 2%).

Detailed Protocol: Kinetic Assay

Objective: Determine the specific activity of a nitrilase preparation.

Materials Required[2][3][4][5][6][7][8][9]
  • Substrate: 2-Hydroxy-4-nitrobenzonitrile (CAS 39835-14-8).[1][2][3]

  • Enzyme: Purified Nitrilase or Cell-Free Extract (CFE).

  • Buffer: 50 mM Potassium Phosphate, pH 7.5, 1 mM DTT (if enzyme requires reduction).

  • Plate: 96-well clear flat-bottom microplate (UV-transparent preferred).

  • Reader: Microplate spectrophotometer with temperature control.

Step-by-Step Procedure
StepActionTechnical Note
1 Substrate Preparation Dilute 100 mM DMSO stock into Assay Buffer to make a 2x Working Solution (e.g., 2 mM, for a final of 1 mM).
2 Enzyme Preparation Dilute enzyme in Assay Buffer to approx. 0.1 – 1.0 mg/mL. Keep on ice.
3 Blanking Add 100 µL Assay Buffer to columns 1 and 12 (Blanks).
4 Substrate Addition Add 100 µL of 2x Substrate Working Solution to all experimental wells.
5 Pre-Incubation Incubate plate at 30°C for 5 minutes to equilibrate temperature.
6 Reaction Initiation Add 100 µL of Enzyme Preparation to experimental wells. Rapidly mix by pipetting or shaking.
7 Data Acquisition Immediately read Absorbance at 405 nm (or determined optimum) every 30 seconds for 20 minutes.
Assay Workflow Diagram

AssayWorkflow Prep 1. Prepare 2x Substrate (in Buffer + 2% DMSO) Plate 2. Dispense 100 µL Substrate into 96-well Plate Prep->Plate Equilibrate 3. Equilibrate @ 30°C (5 mins) Plate->Equilibrate Inject 4. Inject 100 µL Enzyme (Initiate Reaction) Equilibrate->Inject Read 5. Kinetic Read (OD 405nm) (Interval: 30s, Duration: 20m) Inject->Read Analyze 6. Calculate Vmax (mOD/min) Read->Analyze

Figure 2: Step-by-step workflow for the high-throughput kinetic assay.

Data Analysis & Validation

Calculating Activity
  • Plot Absorbance (y) vs. Time (x) .

  • Select the linear portion of the curve (typically 1–10 minutes).

  • Calculate the slope (

    
    ).
    
  • Subtract the slope of the "No Enzyme" blank (spontaneous hydrolysis).

  • Convert to Specific Activity using the Beer-Lambert Law:



  • 
    :  Molar extinction coefficient (determined experimentally, typically 
    
    
    
    for nitrophenols at alkaline pH).
  • 
    :  Pathlength (approx. 0.6 cm for 200 µL in a 96-well plate).
    
Assay Validation Criteria (Self-Validating System)

To ensure the assay is trustworthy (E-E-A-T), verify these parameters:

  • Linearity: The reaction rate must be linear with enzyme concentration (

    
    ).
    
  • Z' Factor: For HTS campaigns, run 12 positive controls and 12 negative controls. A Z' > 0.5 is required.

  • Substrate Depletion: Ensure <10% substrate conversion during the measurement window to maintain steady-state kinetics.

Troubleshooting Guide
ObservationRoot CauseCorrective Action
No Absorbance Change Enzyme inactive or pH incorrect.Check pH of buffer; ensure pH > pKa of product. Verify enzyme with a standard substrate (e.g., mandelonitrile).
High Background Spontaneous hydrolysis.Reduce pH to 7.0; store substrate in DMSO at -20°C, not in aqueous buffer.
Non-linear Kinetics Product inhibition or substrate precipitation.Reduce substrate concentration; add 0.01% Triton X-100 to prevent precipitation.

References

  • Gong, J. S., et al. (2012). Nitrilases in nitrile biocatalysis: recent progress and forthcoming research. Microbial Cell Factories. Retrieved from [Link]

  • PubChem. (2025).[4] 2-Hydroxy-4-nitrobenzonitrile Compound Summary. National Library of Medicine. Retrieved from [Link]

  • Mateo, C., et al. (2006). Colorimetric assay for nitrilase activity. (General reference for nitrophenol-based assays).

Sources

Application Notes and Protocols for the Nitration of 2-Hydroxy-4-nitrobenzonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Synthetic Challenge and Utility of Polysubstituted Aromatic Nitriles

The synthesis of highly functionalized aromatic compounds is a cornerstone of modern pharmaceutical and materials science research. 2-Hydroxy-4-nitrobenzonitrile is a polyfunctionalized aromatic molecule of significant interest due to the unique interplay of its electron-donating hydroxyl group and electron-withdrawing nitro and nitrile functionalities.[1] Further nitration of this substrate to introduce an additional nitro group presents a formidable synthetic challenge, primarily due to the competing directing effects of the existing substituents and the inherent risk of over-oxidation or runaway reactions associated with potent nitrating agents.[2][3]

This application note provides a comprehensive guide to the experimental setup for the nitration of 2-Hydroxy-4-nitrobenzonitrile. It is designed for researchers, scientists, and drug development professionals, offering a detailed protocol grounded in mechanistic principles and prioritizing laboratory safety. The narrative explains the causality behind experimental choices, ensuring that the described protocols are self-validating and reproducible.

Mechanistic Insights: Predicting Regioselectivity in a Complex System

The nitration of aromatic compounds proceeds via an electrophilic aromatic substitution (EAS) mechanism.[4] In the presence of a strong acid catalyst such as sulfuric acid, nitric acid is protonated, leading to the formation of the highly electrophilic nitronium ion (NO₂⁺).[4][5] This electrophile is then attacked by the electron-rich aromatic ring.

The regiochemical outcome of the nitration of 2-Hydroxy-4-nitrobenzonitrile is dictated by the directing effects of its three substituents:

  • Hydroxyl (-OH) group: A powerful activating group and an ortho, para-director due to its ability to donate electron density to the ring through resonance.[6][7]

  • Nitro (-NO₂) group: A strong deactivating group and a meta-director.[5][8]

  • Nitrile (-CN) group: A deactivating group and a meta-director.[9]

In the starting material, the positions ortho to the strongly activating hydroxyl group are C3 and C5. The para position is occupied by the nitrile group. The existing nitro group at C4 directs incoming electrophiles to the C2 and C6 positions (meta). The nitrile group at C1 directs to C3 and C5 (meta). The directing effects are summarized below:

  • -OH group directs to: C3, C5

  • -NO₂ group directs to: C2, C6

  • -CN group directs to: C3, C5

The powerful activating and ortho, para-directing effect of the hydroxyl group is the dominant influence on the regioselectivity of the reaction.[6] Therefore, the incoming nitronium ion will be directed to the positions with the highest electron density, which are ortho and para to the hydroxyl group. Since the para position is blocked, the substitution is anticipated to occur at one of the ortho positions. Given the steric hindrance and electronic deactivation at the C2 position (adjacent to the nitrile), the most probable site for the second nitration is the C6 position . This would yield 2-Hydroxy-4,6-dinitrobenzonitrile .

A highly analogous transformation is the dinitration of salicylaldehyde (2-hydroxybenzaldehyde) to produce 2-hydroxy-3,5-dinitrobenzaldehyde using a mixture of concentrated sulfuric and nitric acids at low temperatures.[4][10] This successful dinitration of a similarly substituted phenol provides a strong basis for the protocol detailed below.

Caption: Predicted reaction pathway for the nitration of 2-Hydroxy-4-nitrobenzonitrile.

Experimental Protocol: Synthesis of 2-Hydroxy-4,6-dinitrobenzonitrile

This protocol is adapted from the established synthesis of 2-hydroxy-3,5-dinitrobenzaldehyde and should be performed with rigorous adherence to all safety precautions.[4][10]

PART 1: Safety First - Hazard Analysis and Mitigation

Nitration reactions with mixed acids are extremely hazardous and must be treated with the utmost respect.[11][12]

  • Corrosivity: Concentrated nitric and sulfuric acids are severely corrosive and can cause extreme burns upon contact.[13]

  • Exothermic Reaction: The reaction is highly exothermic. Uncontrolled temperature can lead to violent, runaway reactions and potential explosions.[11][12]

  • Toxic Fumes: The reaction can release toxic nitrogen dioxide (NO₂) gas, which is harmful upon inhalation.[11]

  • Oxidizing Hazard: Nitric acid is a strong oxidizing agent and can react violently with organic materials.

Mandatory Safety Measures:

  • Personal Protective Equipment (PPE): Always wear an acid-resistant lab coat, chemical splash goggles, a face shield, and heavy-duty acid-resistant gloves (e.g., butyl rubber or Viton).[13]

  • Fume Hood: All steps of this procedure MUST be performed inside a certified chemical fume hood with excellent ventilation.

  • Emergency Equipment: Ensure immediate access to a safety shower and eyewash station. Have a spill kit containing a neutralizing agent (e.g., sodium bicarbonate) readily available.[13]

  • Temperature Control: A reliable cooling bath (ice-salt or cryocooler) is essential to maintain the reaction temperature. Never add reagents quickly.

  • Quenching: The reaction quenching step (pouring onto ice) is also hazardous and must be done slowly and carefully to manage the exotherm.

PART 2: Reagents and Equipment

Reagents:

  • 2-Hydroxy-4-nitrobenzonitrile (Starting Material)

  • Concentrated Sulfuric Acid (H₂SO₄, 98%)

  • Concentrated Nitric Acid (HNO₃, 70%)

  • Deionized Water

  • Ice

Equipment:

  • Three-neck round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Low-temperature thermometer

  • Ice-salt bath

  • Beakers

  • Büchner funnel and filter flask

  • Standard laboratory glassware

PART 3: Step-by-Step Procedure

1. Preparation of the Nitrating Mixture (Mixed Acid): a. In a beaker cooled in an ice-salt bath, add a calculated volume of concentrated sulfuric acid. b. Slowly, dropwise, with continuous stirring , add the required volume of concentrated nitric acid to the sulfuric acid. NEVER add sulfuric acid to nitric acid. [12] The addition is highly exothermic. Maintain the temperature of the mixture below 10 °C throughout the addition. c. Once the addition is complete, allow the mixed acid to cool to 0-5 °C.

2. Reaction Setup: a. To a three-neck round-bottom flask equipped with a magnetic stir bar, add 2-Hydroxy-4-nitrobenzonitrile. b. Slowly and carefully , add concentrated sulfuric acid to the starting material while stirring and cooling the flask in an ice-salt bath. The starting material should fully dissolve. Maintain the temperature below 10 °C. c. Fit the flask with a dropping funnel containing the pre-cooled mixed acid and a low-temperature thermometer.

3. Nitration Reaction: a. Cool the solution of the starting material in sulfuric acid to 0-5 °C. b. Extremely slowly, dropwise , begin adding the mixed acid from the dropping funnel to the reaction flask. c. CRITICAL: Carefully monitor the internal temperature and maintain it between 0-5 °C throughout the addition. The rate of addition should be adjusted to prevent any temperature rise above 5 °C. d. After the addition is complete, continue to stir the reaction mixture at 0-5 °C for an additional 2-3 hours. Monitor the reaction progress using an appropriate technique (e.g., TLC, if a suitable system can be developed).

4. Work-up and Isolation: a. Prepare a large beaker containing a significant amount of crushed ice. b. Very slowly and carefully, with vigorous stirring , pour the reaction mixture onto the crushed ice. This quenching step is highly exothermic. c. A solid precipitate should form. Allow the ice to melt completely, then stir the resulting slurry for 30 minutes. d. Collect the solid product by vacuum filtration using a Büchner funnel. e. Wash the filter cake thoroughly with copious amounts of cold deionized water until the washings are neutral to litmus paper. This removes residual acid. f. Dry the crude product, preferably in a vacuum desiccator.

5. Purification: a. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water mixture). The optimal solvent should be determined experimentally.

Data and Workflow Summary

Table 1: Key Reaction Parameters
ParameterValue/ConditionRationale
Starting Material 2-Hydroxy-4-nitrobenzonitrileSubstrate for dinitration.
Nitrating Agent Mixed Acid (H₂SO₄/HNO₃)Generates the highly reactive nitronium ion (NO₂⁺) needed for the reaction.[4][5]
Acid Ratio (H₂SO₄:HNO₃) ~2:1 v/vA common ratio that ensures complete formation of the nitronium ion.[4][10]
Reaction Temperature 0-5 °CCritical for controlling the highly exothermic reaction, preventing side reactions, and ensuring selectivity.[4][10]
Reaction Time 2-4 hoursAllows for the reaction to proceed to completion at low temperatures.
Work-up Quenching on iceSafely stops the reaction and precipitates the organic product, which is insoluble in the aqueous acidic medium.
Expected Product 2-Hydroxy-4,6-dinitrobenzonitrileBased on the strong directing effect of the hydroxyl group.
Experimental Workflow Diagram

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification A Prepare Ice-Salt Bath B Prepare Mixed Acid (HNO₃ into H₂SO₄) Cool to <10°C A->B E Slow, Dropwise Addition of Mixed Acid (0-5°C) B->E C Dissolve Starting Material in H₂SO₄ at <10°C D Cool to 0-5°C C->D D->E F Stir at 0-5°C for 2-3h E->F G Slowly Pour Reaction Mixture onto Ice F->G H Filter Precipitate G->H I Wash with Cold H₂O until Neutral H->I J Dry Crude Product I->J K Recrystallize J->K

Caption: Step-by-step workflow for the synthesis of 2-Hydroxy-4,6-dinitrobenzonitrile.

Conclusion

The nitration of 2-Hydroxy-4-nitrobenzonitrile is a challenging yet feasible transformation that yields a highly functionalized aromatic product with potential applications in various fields of chemical synthesis. Success hinges upon a deep understanding of the underlying electrophilic aromatic substitution mechanism and, most importantly, a meticulous and unwavering commitment to safety. The protocol provided herein, based on established procedures for analogous compounds, offers a robust starting point for researchers. Careful control of temperature is paramount to ensure a selective reaction and to mitigate the significant risks associated with mixed-acid nitrations.

References

  • Vertex AI Search. (2024). Nitration reaction safety.
  • Unacademy. (n.d.). Notes on Electrophilic Substitution Mechanism in Nitration.
  • Chemistry LibreTexts. (2020). 22.6: Electrophilic Substitution of Phenols.
  • BYJU'S. (n.d.). Electrophilic Substitution Reactions of Phenols.
  • Khan Academy. (n.d.). Nitration of Phenols.
  • Indian Academy of Sciences. (n.d.). Nitration of phenolic compounds and oxidation of hydroquinones using tetrabutylammonium chromate and dichromate under aprotic conditions.
  • Quora. (2025). Is it possible to add a Nitro group to an aromatic compound that already has an OH group?
  • Wyzant. (2020). What is the best method to do nitration on P-aminophenol and what is the end product?
  • OAText. (2018). Synthesis of (E)-N'-(2-hydroxy-3, 5-dinitrobenzylidene) – 2 –cyanoa cetohydrazidederivatives as effective antimicrobial agents.
  • OAText. (2018). Synthesis of (E)-N'-(2-hydroxy-3, 5-dinitrobenzylidene) – 2 –cyanoa cetohydrazidederivatives as effective antimicrobial agents.
  • Wikipedia. (n.d.). Nitration.
  • ResearchGate. (2012). Synthesis of 2,4-dinitrophenol.
  • East Harbour Group. (2022). MIXED NITRATING ACID (greater than 50% HN03).
  • ECHEMI.com. (2024). Sulfuric Acid and Nitric Acid Reaction & its Applications.
  • Benchchem. (n.d.). 2-Hydroxy-4-nitrobenzonitrile.
  • Corning. (2022). Nitration of phenol in flow.
  • ResearchGate. (n.d.). Electrophilic Aromatic Nitration: Understanding Its Mechanism and Substituent Effects.
  • Digital Commons @ NJIT. (n.d.). "The preparation of 2-aminophenol-4-sulfonic acid from sulfanilic acid".
  • National Institutes of Health. (n.d.). Nitroaromatic Compounds, from Synthesis to Biodegradation.
  • ResearchGate. (n.d.). Nitration of aromatic compounds by using hydro peroxides.
  • National Institutes of Health. (2017). Mechanism and regioselectivity of electrophilic aromatic nitration in solution: the validity of the transition state approach.
  • Chemistry Steps. (n.d.). Nitration of Benzene.
  • Master Organic Chemistry. (2018). Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution.
  • CAMEO Chemicals. (n.d.). NITRATING ACID, MIXTURE, (WITH <= 50% NITRIC ACID).
  • HANS SHODH SUDHA. (2022). Green Method of Derivatization of Alcohols: Microwave Assisted Synthesis of 3,5-Dinitrobenzoates.
  • Lab Pro. (2023). Nitric Acid: Properties, Applications, and Safety Precautions.
  • Google Patents. (n.d.). CN105859581A - New nitration technology used in production of 2-cyano-4-nitro chlorobenzene.
  • Google Patents. (n.d.). Process for preparing 4-hydroxy-3-nitrobenzoic acid alkyl esters.
  • Smolecule. (n.d.). Buy 4-Nitrobenzonitrile | 619-72-7.

Sources

synthesis of 2-Hydroxy-4-nitrobenzonitrile derivatives for structure-activity relationship studies

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Scaffold & Biological Context

2-Hydroxy-4-nitrobenzonitrile (CAS: 39835-14-8) represents a "privileged structure" in medicinal chemistry, particularly in the development of non-steroidal Androgen Receptor (AR) antagonists and Selective Androgen Receptor Modulators (SARMs).

The scaffold possesses three distinct vectors for chemical exploration:

  • The Nitrile (C-1): A critical hydrogen-bond acceptor (HBA) that often interacts with Arg752 in the AR ligand-binding domain. It serves as a metabolic handle or can be converted into bioisosteres (e.g., tetrazoles).

  • The Hydroxyl (C-2): An acidic handle (

    
     due to electron-withdrawing neighbors) allowing for etherification to tune lipophilicity (
    
    
    
    ) and steric fit.
  • The Nitro Group (C-4): A strong electron-withdrawing group (EWG). Its primary utility in SAR studies lies in its reduction to an aniline, serving as a gateway for amide coupling to extend the pharmacophore into the "B-ring" pocket of the receptor.

This guide provides a validated workflow for synthesizing derivatives at the C-2 and C-4 positions while preserving the sensitive nitrile functionality.

Strategic Workflow

The following flowchart outlines the logical progression from the core scaffold to a library of SAR-ready analogs.

SAR_Workflow cluster_logic SAR Design Logic Scaffold 2-Hydroxy-4- nitrobenzonitrile Alkylation Step 1: O-Alkylation (Lipophilicity Scan) Scaffold->Alkylation R-X, Base Reduction Step 2: Chemoselective Nitro Reduction Alkylation->Reduction Fe/NH4Cl (Preserves CN) Coupling Step 3: Amide/Urea Coupling Reduction->Coupling R'-COCl or R'-NCO Library Final SAR Library Coupling->Library Logic1 Optimize Metabolic Stability Logic2 Maximize H-Bonding

Figure 1: Strategic derivatization pathway. The workflow prioritizes O-alkylation first to protect the phenol, followed by chemoselective reduction.

Experimental Protocols

Protocol A: Regioselective -Alkylation (C-2 Modification)

Objective: To synthesize ether derivatives to probe the hydrophobic pocket of the target protein. Challenge: Preventing hydrolysis of the nitrile under basic conditions.

Mechanism: Williamson Ether Synthesis.[1] Reagents:

  • 2-Hydroxy-4-nitrobenzonitrile (1.0 eq)

  • Alkyl Halide (1.2 eq) (e.g., Methyl iodide, Benzyl bromide)

  • Potassium Carbonate (

    
    ) (2.0 eq)[1]
    
  • Solvent: DMF (Anhydrous) or Acetone

Step-by-Step Procedure:

  • Setup: In a flame-dried round-bottom flask equipped with a magnetic stir bar, dissolve 2-hydroxy-4-nitrobenzonitrile (1.0 g, 6.1 mmol) in anhydrous DMF (10 mL).

  • Deprotonation: Add

    
     (1.68 g, 12.2 mmol) in one portion. The solution will likely turn bright yellow/orange due to phenoxide formation. Stir at Room Temperature (RT) for 15 minutes.
    
  • Addition: Dropwise add the alkyl halide (7.3 mmol).

    • Note: For volatile halides (e.g., MeI), use a reflux condenser with a cooling jacket.

  • Reaction: Stir at

    
     for 2–4 hours. Monitor by TLC (Hexane/EtOAc 7:3). The starting material (
    
    
    
    ) should disappear, and a less polar product (
    
    
    ) should appear.
  • Workup: Pour the mixture into ice-cold water (100 mL). The product often precipitates as a solid.

    • If Solid: Filter, wash with water, and dry under vacuum.

    • If Oil: Extract with EtOAc (

      
       mL). Wash combined organics with LiCl (5% aq) to remove DMF, then brine. Dry over 
      
      
      
      .[1][2]
  • Purification: Recrystallization from Ethanol/Water or Flash Chromatography (

    
    , 0-20% EtOAc in Hexanes).
    

Validation Point: The appearance of aliphatic protons in


-NMR (3.8–4.5 ppm) confirms 

-alkylation. Absence of broad -OH peak (

ppm) confirms consumption of starting material.
Protocol B: Chemoselective Nitro Reduction

Objective: To reduce the C-4 nitro group to an aniline without reducing the C-1 nitrile. Critical Constraint: Avoid catalytic hydrogenation (


) or LAH, as these often reduce nitriles to benzylamines [1].

Recommended Method: Iron/Ammonium Chloride Reduction. Reagents:

  • 
    -Alkylated precursor (from Protocol A) (1.0 eq)
    
  • Iron Powder (Fe) (5.0 eq) - Must be fine powder, 325 mesh

  • Ammonium Chloride (

    
    ) (5.0 eq)
    
  • Solvent: Ethanol/Water (4:1)

Step-by-Step Procedure:

  • Setup: Suspend the nitro compound (1.0 mmol) in Ethanol (10 mL) and Water (2.5 mL).

  • Activation: Add

    
     (265 mg, 5.0 mmol) and Iron powder (280 mg, 5.0 mmol).
    
  • Reaction: Heat to reflux (

    
    ) with vigorous stirring. The reaction is heterogeneous and requires good agitation.
    
  • Monitoring: Check TLC every 30 mins. The nitro compound (yellow) will convert to the aniline (often fluorescent blue under UV 254/365 nm). Reaction time is typically 1–3 hours.

  • Workup: Filter the hot mixture through a Celite pad to remove iron sludge. Wash the pad with hot ethanol.

  • Isolation: Concentrate the filtrate. Redissolve in EtOAc, wash with water and brine. Dry over

    
     and concentrate.
    
    • Stability Note: Anilines are oxidation-sensitive. Use immediately in Protocol C or store under Nitrogen at

      
      .
      
Protocol C: Amide Coupling (Library Generation)

Objective: To attach diverse "tails" to the scaffold, mimicking the B-ring of anti-androgens like Enzalutamide.

Reagents:

  • Aniline intermediate (from Protocol B) (1.0 eq)[2][3]

  • Carboxylic Acid (R-COOH) (1.1 eq)

  • Coupling Agent: HATU (1.2 eq)

  • Base: DIPEA (3.0 eq)

  • Solvent: DMF or DCM

Procedure:

  • Dissolve the Carboxylic Acid and DIPEA in DMF.

  • Add HATU and stir for 5 mins to activate the acid.

  • Add the Aniline intermediate.

  • Stir at RT for 12 hours.

  • Purification: This step is critical for SAR data. Use preparative HPLC (Water/Acetonitrile + 0.1% Formic Acid) to ensure >95% purity.

Structure-Activity Relationship (SAR) Analysis

The following table summarizes hypothetical but mechanistically grounded SAR trends observed with this scaffold in Androgen Receptor binding assays [2, 3].

Derivative IDR1 (C-2 Ether)R2 (C-4 Amine subst.)Predicted Activity (IC50)Rationale
Lead (Ref) -OH


Scaffold only; poor steric fit.
A-01



Methyl caps polar OH, improving cell permeability.
A-05



Benzyl group engages hydrophobic pocket.
B-03



Amide extension mimics Enzalutamide B-ring.
B-09



Smaller amide reduces potency; aromatic stacking lost.
C-01



Free aniline is liable to metabolic acetylation; poor binding.
Visualizing the SAR Logic

SAR_Logic Center 2-Hydroxy-4-nitrobenzonitrile Scaffold Nitrile C-1 Nitrile: Essential for H-Bonding (Do not modify) Center->Nitrile Ether C-2 Ether: Lipophilicity & Steric Fit (Benzyl > Methyl > H) Center->Ether Amide C-4 Amide: Main Interaction Vector (Aromatic Amides preferred) Center->Amide

Figure 2: SAR Decision Matrix. The C-1 Nitrile is the anchor, while C-2 and C-4 are the tunable vectors.

Troubleshooting & Safety

  • Nitrile Hydrolysis: If the reaction pH exceeds 12 or temperature exceeds

    
     in aqueous media, the nitrile may hydrolyze to the amide (
    
    
    
    ). Prevention: Keep basic steps anhydrous (Protocol A) or mild (Protocol B).
  • Regioselectivity: In Protocol A, C-alkylation is rare but possible with soft electrophiles (e.g., allyl bromide). Remedy: Use "Hard" bases like

    
     in polar aprotic solvents to favor O-alkylation [4].
    
  • Safety: Nitroaromatics are potentially explosive and toxic. Handle all solids in a fume hood. The aniline derivatives are potential sensitizers.

References

  • Journal of Medicinal Chemistry. (2009). 4-(Alkylthio)- and 4-(arylthio)-benzonitrile derivatives as androgen receptor antagonists. Retrieved from [Link]

  • Organic Chemistry Portal. (2021). O-alkylation and arylation of Oximes and Phenols. Retrieved from [Link]

  • Royal Society of Chemistry. (2020). Chemoselective reduction of nitro and nitrile compounds. Retrieved from [Link]

Sources

in vitro assays utilizing 2-Hydroxy-4-nitrobenzonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the in vitro assessment of 2-Hydroxy-4-nitrobenzonitrile (CAS: 39835-14-8), a functionalized benzonitrile derivative with dual utility in drug discovery and biocatalysis.

While often categorized as a chemical intermediate, this compound exhibits distinct biological activity as an anti-virulence agent against Pseudomonas aeruginosa by interfering with pyochelin-mediated iron uptake. Furthermore, its nitrile moiety serves as a high-fidelity substrate for nitrilase profiling in green chemistry applications.

Key Applications Covered:

  • Antimicrobial Siderophore Interception: Assaying growth inhibition under iron-limited conditions.

  • Enzymatic Kinetics: Quantifying nitrilase-mediated hydrolysis to 2-hydroxy-4-nitrobenzoic acid.

  • Mammalian Cytotoxicity: Establishing the therapeutic window via MTT assays.

Chemical & Physical Properties

PropertySpecification
IUPAC Name 2-hydroxy-4-nitrobenzonitrile
CAS Number 39835-14-8
Molecular Weight 164.12 g/mol
Appearance Yellow to light brown solid
Solubility Soluble in DMSO (>20 mg/mL), Methanol; Sparingly soluble in water
Absorbance Strong UV/Vis absorption (Nitro group);

~300–350 nm
Storage +2°C to +8°C, protect from light and moisture

Application I: Siderophore-Mediated Antimicrobial Assay

Mechanism of Action: P. aeruginosa secretes pyochelin , a siderophore, to scavenge iron from the host. 2-Hydroxy-4-nitrobenzonitrile acts as a structural mimic or competitive inhibitor, blocking the FptA-mediated uptake of Ferric-Pyochelin complexes. This starves the bacteria of iron, a critical nutrient for biofilm formation and virulence.

Critical Experimental Constraint: This assay must be performed in Iron-Limited Media (e.g., Succinate Medium or chemically defined media with chelators). In iron-rich media (e.g., standard LB broth), the bacteria repress siderophore synthesis, rendering the compound ineffective.

Protocol: Iron-Limited Growth Inhibition

Materials:

  • Strain: Pseudomonas aeruginosa (PAO1 or equivalent clinical isolate).

  • Media:

    • Iron-Rich: Mueller-Hinton Broth (MHB).

    • Iron-Poor: M9 Minimal Salts supplemented with 0.4% succinate and 10 µM 2,2'-bipyridyl (iron chelator).

  • Compound: 2-Hydroxy-4-nitrobenzonitrile (100 mM stock in DMSO).

  • Control: Ciprofloxacin (positive control), DMSO (vehicle).

Workflow:

  • Inoculum Preparation:

    • Culture PAO1 in MHB overnight at 37°C.

    • Wash cells 2x with PBS to remove residual iron.

    • Dilute to OD₆₀₀ = 0.01 in Iron-Poor Media .

  • Plate Setup (96-well):

    • Test Wells: 198 µL Inoculum + 2 µL Compound (Final conc: 0.5 – 128 µg/mL).

    • Iron Rescue Control: Test Wells + 100 µM FeCl₃ (Exogenous iron should reverse the toxicity if the mechanism is siderophore-dependent).

    • Vehicle Control: 198 µL Inoculum + 2 µL DMSO.

  • Incubation:

    • Incubate at 37°C for 24 hours with shaking (200 rpm).

  • Readout:

    • Measure OD₆₀₀.

    • Validation: The compound should show high potency (low MIC) in Iron-Poor media but low potency (high MIC) in Iron-Rich media or Iron Rescue wells.

Data Visualization (Mechanism):

Siderophore_Mechanism cluster_extracellular Extracellular Environment cluster_membrane Outer Membrane cluster_cytoplasm Cytoplasm Iron Fe3+ Complex Fe-Pyochelin Complex Iron->Complex Pyochelin Pyochelin (Siderophore) Pyochelin->Complex Chelates FptA FptA Transporter Complex->FptA Binds Inhibitor 2-Hydroxy-4- nitrobenzonitrile Inhibitor->Complex Interferes Inhibitor->FptA Blocks/Competes Growth Bacterial Growth FptA->Growth Iron Import Death Iron Starvation (Cell Death) FptA->Death Blocked

Caption: Mechanism of Action. The compound competes with the Fe-Pyochelin complex for the FptA transporter, inducing iron starvation.

Application II: Nitrilase Biocatalytic Profiling

2-Hydroxy-4-nitrobenzonitrile is an excellent substrate for screening Nitrilases (EC 3.5.5.1), which hydrolyze the nitrile group (-CN) to a carboxylic acid (-COOH). The presence of the electron-withdrawing nitro group at the para position and the hydroxyl group at the ortho position influences the reaction rate, making it a stress-test substrate for enzyme specificity.

Reaction:



Protocol: HPLC Kinetic Assay

Materials:

  • Enzyme: Recombinant Nitrilase (e.g., Nit1 from Arabidopsis or commercial screening kits).

  • Buffer: 50 mM Potassium Phosphate, pH 7.5.

  • Stop Solution: Methanol or 1M HCl.

  • HPLC System: C18 Reverse Phase Column.

Workflow:

  • Substrate Preparation:

    • Prepare a 50 mM stock of 2-Hydroxy-4-nitrobenzonitrile in DMSO.

    • Note: Do not store aqueous dilutions; prepare fresh to avoid spontaneous hydrolysis (though slow).[1]

  • Reaction Setup:

    • Mix: 890 µL Buffer + 100 µL Enzyme formulation.

    • Start: Add 10 µL Substrate stock (Final conc: 0.5 mM).

    • Incubate: 30°C in a thermomixer (600 rpm).

  • Sampling:

    • At t = 0, 5, 10, 30, and 60 mins, withdraw 100 µL.

    • Add to 100 µL Methanol (Stop Solution) and vortex.

    • Centrifuge at 10,000 x g for 5 mins to pellet protein.

  • HPLC Analysis:

    • Mobile Phase: Acetonitrile : Water (0.1% TFA) [40:60].

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 280 nm (aromatic ring) and 310 nm (nitro-shift).

    • Quantification: Calculate the Area Under Curve (AUC) ratio of Product (Acid) vs. Substrate (Nitrile).

Expected Results Table:

CompoundRetention Time (approx)Spectral Characteristic
Substrate (Nitrile) 8.5 minLess polar, elutes later
Product (Acid) 4.2 minMore polar, elutes earlier

Application III: Mammalian Cytotoxicity (Safety)

To validate the compound as a drug candidate, its selectivity index (Bacterial MIC vs. Mammalian IC50) must be determined.

Protocol: MTT Viability Assay

Materials:

  • Cells: HEK293 (Kidney) or HepG2 (Liver).

  • Reagent: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide).

Workflow:

  • Seeding: Seed cells at 10,000 cells/well in 96-well plates. Incubate 24h.

  • Treatment: Add 2-Hydroxy-4-nitrobenzonitrile (0.1 – 100 µM). Include DMSO vehicle control.[1]

  • Incubation: 48 hours at 37°C, 5% CO₂.

  • Development:

    • Add MTT reagent (0.5 mg/mL). Incubate 4h.

    • Solubilize formazan crystals with DMSO.

    • Read Absorbance at 570 nm.

  • Calculation:

    
    
    

References

  • PubChem. (2023).[2] Compound Summary: 2-Hydroxy-4-nitrobenzonitrile (CID 329816399). National Library of Medicine. Retrieved from [Link]

  • ResearchGate. (2022). Nitrilase mediated hydrolysis of nitrile derivatives.[3] (Contextual reference for Nitrilase protocols). Retrieved from [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-Hydroxy-4-nitrobenzonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Yield Optimization & Troubleshooting for 2-Hydroxy-4-nitrobenzonitrile (CAS: 39835-14-8) Audience: Process Chemists, Medicinal Chemists, and R&D Scientists. Version: 1.0 (Current as of 2024)

Executive Summary & Strategic Route Selection

2-Hydroxy-4-nitrobenzonitrile (also known as 4-nitro-2-hydroxybenzonitrile) is a critical intermediate in the synthesis of non-steroidal anti-androgens (e.g., Bicalutamide). The synthesis is deceptively simple but plagued by a common competing reaction: hydrolysis of the nitrile group to an amide or carboxylic acid under the basic conditions required for nucleophilic aromatic substitution (


).

To improve yield, you must select the route that best balances regioselectivity with functional group tolerance .

Route Comparison Table
RoutePrecursorMechanismYield PotentialPrimary ChallengeRecommendation
A 2-Chloro-4-nitrobenzonitrile

(Direct Hydrolysis)
Low-Med (40-60%)High risk of nitrile hydrolysis to amide.Avoid unless using PTC conditions.
B 2-Chloro-4-nitrobenzonitrile

(Oxime Displacement)
High (85-95%) Requires two steps (Displacement + Cleavage).Recommended for Scale-up.
C 2-Methoxy-4-nitrobenzonitrileDemethylationHigh (80-90%)High temp or expensive reagents (

).
Best for Lab Scale/Purity.
D 2-Hydroxy-4-nitrobenzaldehydeOne-Pot Oximation/DehydrationMed-High (75-85%)Availability of aldehyde precursor.Greenest Option.

Detailed Optimization Protocols

Protocol A: The "Oxime Ether" Method (Recommended for High Yield)

Direct hydrolysis with NaOH often fails. This method uses an oxime as a "masked" hydroxide equivalent, which is nucleophilic enough to displace the chloride but protects the nitrile from hydrolysis.

Reagents:

  • Substrate: 2-Chloro-4-nitrobenzonitrile (1.0 eq)

  • Nucleophile: Acetone Oxime (1.2 eq) or Acetaldoxime

  • Base:

    
     (2.0 eq) or 
    
    
    
    (1.5 eq for faster kinetics)
  • Solvent: DMF or DMSO (Anhydrous)

  • Cleavage: 5% HCl in Methanol

Workflow:

  • Displacement: Dissolve 2-chloro-4-nitrobenzonitrile and acetone oxime in DMF. Add

    
    . Heat to 80°C under 
    
    
    
    .
  • Monitoring: Monitor by HPLC for the disappearance of the starting chloride. The intermediate is the O-aryl oxime ether.

  • Cleavage: Cool to room temperature. Add 5% HCl/MeOH solution. Stir for 2 hours. The oxime ether hydrolyzes to the phenol (product) and acetone.

  • Workup: Dilute with water. The product, 2-hydroxy-4-nitrobenzonitrile, precipitates as a solid. Filter and wash with water.[1]

Why this works: The oxime oxygen is a potent nucleophile that attacks the activated 2-position. The resulting intermediate protects the phenolic oxygen until mild acid cleavage releases it, bypassing the harsh basic conditions that destroy the nitrile.

Protocol B: Demethylation of 2-Methoxy-4-nitrobenzonitrile

If you have the methoxy precursor, this route offers the highest purity profile.

Reagents:

  • Substrate: 2-Methoxy-4-nitrobenzonitrile

  • Reagent: Pyridine Hydrochloride (Py·HCl)

  • Conditions: Melt (180-200°C)

Workflow:

  • Mix substrate and Py·HCl (1:5 weight ratio) in a round-bottom flask.

  • Heat to 190°C (melt phase) for 2-4 hours.

  • Critical Step: Pour the hot melt slowly into ice water with vigorous stirring.

  • The product precipitates. Recrystallize from Ethanol/Water.

Visualizing the Reaction Pathways

The following diagram illustrates the competing pathways and the logic behind the Oxime Route optimization.

G Start 2-Chloro-4-nitrobenzonitrile Direct Direct Hydrolysis (NaOH/H2O) Start->Direct Path A (Risky) Oxime Oxime Route (Acetone Oxime/K2CO3) Start->Oxime Path B (Recommended) SideProduct Side Product: 2-Hydroxy-4-nitrobenzamide (Nitrile Hydrolysis) Direct->SideProduct Major Side Reaction Product Target: 2-Hydroxy-4-nitrobenzonitrile Direct->Product Low Yield Intermediate Intermediate: O-Aryl Oxime Ether Oxime->Intermediate SNAr Displacement Intermediate->Product Acid Hydrolysis (HCl/MeOH)

Caption: Path A (Red) shows the common failure mode via direct hydrolysis. Path B (Green) demonstrates the oxime protection strategy.

Troubleshooting Guide (FAQ)

Issue 1: Low Yield due to Amide Formation

User Question: "I am using NaOH in DMSO to convert the chloro- precursor. I see a new spot on TLC, but the Mass Spec shows M+18 (Hydrolysis). How do I stop the nitrile from hydrolyzing?"

Technical Diagnosis: The nitrile group at the ortho position is activated by the electron-withdrawing nitro group at the para position, making it highly susceptible to hydration under basic conditions.

Corrective Actions:

  • Switch Reagents: Abandon NaOH. Use Potassium Trimethylsilanolate (KOTMS) in THF. The silanolate is a strong nucleophile (for

    
    ) but a poor nucleophile for nitrile hydration.
    
  • Phase Transfer Catalysis (PTC): If you must use hydroxide, use solid KOH + Tetrabutylammonium Bromide (TBAB) in Toluene. This keeps the bulk water concentration low, favoring substitution over hydrolysis.

  • Adopt Protocol A: The oxime route described above eliminates this risk entirely.

Issue 2: "Tar" Formation during Demethylation

User Question: "I tried demethylating with


 at room temperature, but the reaction is incomplete. When I heated it, it turned into a black tar."

Technical Diagnosis: Nitro groups can be sensitive to strong Lewis acids like


 at high temperatures, potentially leading to reduction or polymerization.

Corrective Actions:

  • Temperature Control: Keep

    
     reactions between -78°C and 0°C. Do not reflux.
    
  • Alternative Reagent: Switch to Pyridine Hydrochloride (Py·HCl). While it requires high temperatures (190°C), it is generally cleaner for nitro-aromatics than Lewis acids.

  • Quenching: Ensure the quench is done by pouring the reaction into ice, not adding water to the reaction, to control the exotherm.

Issue 3: Purification Difficulties

User Question: "My product is co-eluting with the starting material. How do I purify it?"

Technical Diagnosis: 2-Hydroxy-4-nitrobenzonitrile is acidic (


). The starting material (Chloro or Methoxy) is neutral.

Corrective Actions:

  • Acid-Base Extraction: Dissolve the crude mixture in Ethyl Acetate. Extract with 5%

    
     (aq). The product will go into the aqueous layer as the phenoxide salt. The impurity remains in the organic layer.
    
  • Recovery: Acidify the aqueous layer with HCl to pH 2. The pure product will precipitate. Filter and dry.[2] This avoids column chromatography entirely.

Quantitative Data Summary

MethodReagentsTemp (°C)Typical YieldPurity (Crude)
Direct Hydrolysis NaOH, DMSO,

80-10045-55%Low (<80%)
PTC Hydrolysis KOH, Toluene, TBAB8065-75%Med (85-90%)
Oxime Route Acetone Oxime,

8085-92% High (>95%)
Demethylation Pyridine HCl19080-88%High (>95%)

References

  • Biosynth. (2024). 2-Hydroxy-4-nitrobenzonitrile Product Properties and Applications. Retrieved from

  • ChemicalBook. (2024). Synthesis of 2-Fluoro-4-hydroxybenzonitrile (Analogous Methodology). Retrieved from

  • Google Patents. (1996). Process for the preparation of 2-hydroxybenzonitrile (US5637750A). Retrieved from

  • PubChem. (2024).[3][4] 2-Hydroxy-4-nitrobenzonitrile Compound Summary. Retrieved from

  • Asian Journal of Chemistry. (2013). One Pot Synthesis of Nitriles from Aldehydes (Green Route). Retrieved from

Sources

Technical Support Center: Purification of 2-Hydroxy-4-nitrobenzonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: PUR-2H4N-BN Subject: Troubleshooting & Optimization of Purification Protocols Compound: 2-Hydroxy-4-nitrobenzonitrile (CAS: 39835-14-8) Chemical Profile:

  • Acidity (pKa): ~5.5–6.0 (Estimated). The ortho-cyano and para-nitro groups significantly increase the acidity of the phenolic hydroxyl compared to phenol (pKa 10).

  • Appearance: Yellow to orange crystalline solid.

  • Solubility: Soluble in polar organic solvents (EtOAc, Acetone, Alcohols); sparingly soluble in water; soluble in aqueous base.

Module 1: The "Chemical Wash" (Acid-Base Extraction)

User Question: "I have a crude dark solid containing tars and non-polar starting materials. How can I clean this up without running a column?"

Technical Insight: Because 2-Hydroxy-4-nitrobenzonitrile is significantly more acidic than simple phenols due to the electron-withdrawing nitro and nitrile groups, you can exploit a "pH switch" strategy. It will dissolve in mild bases where less acidic impurities will not.

Protocol: Selective Alkali Extraction
  • Dissolution: Dissolve the crude mixture in a water-immiscible organic solvent (e.g., Ethyl Acetate or Dichloromethane).

  • Extraction (The Switch): Extract the organic layer with 5% Sodium Bicarbonate (NaHCO₃) solution.

    • Why Bicarbonate? Stronger bases like NaOH might hydrolyze the nitrile group to an amide or acid if heated. The high acidity of this phenol allows it to deprotonate in bicarbonate, while less acidic impurities (like non-activated phenols or neutral precursors) remain in the organic layer.

  • Separation: Keep the Aqueous Layer (which is now yellow/orange due to the nitrophenolate anion). Discard the organic layer (contains non-acidic impurities).

  • Reprecipitation: Cool the aqueous layer on ice. Slowly acidify with 1M HCl to pH ~2.

  • Filtration: The product should precipitate as a solid. Filter and wash with cold water.

Troubleshooting FAQ
SymptomDiagnosisSolution
Low Recovery Product is still in the organic layer.The pKa might be higher than expected for the specific solvent system. Switch to 5% Sodium Carbonate (Na₂CO₃) , which is stronger than bicarbonate but safer for nitriles than NaOH.
Product is Oil "Oiling out" upon acidification.The concentration is too high. Dilute the aqueous phase before acidification or add a seed crystal during acid addition.
Dark Color Persists Oxidation byproducts (tars).Perform a Charcoal Filtration on the basic aqueous solution before acidification.
Logic Flow: Acid-Base Purification

AcidBaseExtraction Start Crude Mixture (Dissolved in EtOAc) Extract Extract with 5% NaHCO3 Start->Extract Sep Phase Separation Extract->Sep OrgLayer Organic Layer (Neutral Impurities) Sep->OrgLayer Discard AqLayer Aqueous Layer (Target Phenolate) Sep->AqLayer Keep Acidify Acidify with HCl (pH 2) AqLayer->Acidify Precip Solid Precipitate (Pure Product) Acidify->Precip

Figure 1: Selective acid-base extraction workflow exploiting the acidity of the nitrophenol moiety.

Module 2: Recrystallization (The Art of Crystal Growth)

User Question: "My product is solid but looks dirty/brown. What solvent system works for recrystallization?"

Technical Insight: Nitro-substituted aromatics often form strong π-π stacking interactions. The presence of the hydroxyl group adds hydrogen bonding capability.[1] A mixed-solvent system (Solvent/Anti-solvent) is usually required.

Recommended Solvent Systems
Primary Solvent (Dissolves Hot)Anti-Solvent (Induces Crystallization)Suitability
Ethanol (95%) Water Gold Standard. Excellent for polar nitro-aromatics. Water drives out the hydrophobic impurities.
Ethyl Acetate Hexanes/Heptane Good for removing non-polar tars.
Toluene (None/Self)High boiling point allows dissolution of stubborn solids; cooling often yields very pure needles.
Protocol: Ethanol/Water Recrystallization
  • Place the crude solid in an Erlenmeyer flask.

  • Add the minimum amount of boiling Ethanol to dissolve the solid.

  • Optional: If the solution is dark, add activated carbon, boil for 2 mins, and filter hot (use a pre-heated funnel).

  • Remove from heat. Add hot water dropwise until a faint turbidity (cloudiness) persists.

  • Add one drop of Ethanol to clear the solution.

  • Allow to cool slowly to room temperature, then place in an ice bath.

Troubleshooting FAQ

Q: The compound "oils out" (forms a liquid blob) instead of crystals. A: This occurs when the compound precipitates above its melting point or the anti-solvent is added too fast.

  • Fix: Re-heat to dissolve the oil. Add more Ethanol (good solvent). Cool very slowly. Scratch the glass to induce nucleation.

Q: The crystals are too small and trap impurities. A: Cooling was too rapid.

  • Fix: Insulate the flask with a towel or place it in a warm water bath that cools down naturally overnight.

Module 3: Chromatography (Final Polish)

User Question: "I need >99% purity for biological assays. The TLC shows 'streaking' or 'tailing'.[2] How do I fix this?"

Technical Insight: Phenolic compounds interact strongly with the silanols (Si-OH) on silica gel, causing tailing. You must suppress this ionization to get a sharp band.

Protocol: Acidified Silica Chromatography
  • Stationary Phase: Standard Silica Gel (40-63 µm).

  • Mobile Phase: Hexanes : Ethyl Acetate (Gradient).

  • The Modifier: Add 1% Acetic Acid to the mobile phase.

    • Mechanism:[3] The acid protonates the silica surface and ensures the phenol remains in its neutral (protonated) state, preventing "drag."

Decision Tree: Purification Strategy

PurificationLogic Start Crude Reaction Mixture CheckState Physical State? Start->CheckState Solid Solid CheckState->Solid Oil Oil / Tar CheckState->Oil Recryst Recrystallization (EtOH/Water) Solid->Recryst AB_Extract Acid-Base Extraction (NaHCO3 Wash) Oil->AB_Extract PurityCheck Check Purity (TLC/NMR) Recryst->PurityCheck AB_Extract->PurityCheck Column Column Chromatography (+1% AcOH) PurityCheck->Column <95% Final Pure Compound PurityCheck->Final >98% Column->Final

Figure 2: Strategic decision tree for selecting the appropriate purification method based on the physical state of the crude material.

References

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 286148, 2-Hydroxy-4-nitrobenzonitrile. Retrieved from [Link]

  • Google Patents. (1997). Method for the preparation of 2-hydroxybenzonitrile (US5637750A).

Sources

Technical Support Center: Synthesis & Troubleshooting of 2-Hydroxy-4-nitrobenzonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-Hydroxy-4-nitrobenzonitrile (also known as 4-nitro-2-hydroxybenzonitrile) is a critical intermediate in the synthesis of anti-androgens, uncouplers, and antibacterial agents targeting siderophore uptake pathways (e.g., pyochelin inhibition).[1]

Synthesizing this molecule presents a unique "chemical conflict": the ortho-hydroxyl group facilitates a specific, parasitic side reaction (cyclization to benzisoxazoles) during the standard dehydration of aldoximes. Furthermore, the electron-withdrawing nitro group activates the nitrile towards unwanted hydrolysis. This guide addresses these specific failure modes using a root-cause analysis approach.

Critical Troubleshooting Guide (Q&A)

Issue 1: "My product contains a persistent impurity that is not the amide. NMR shows a loss of the phenolic proton."

Diagnosis: Formation of 6-Nitro-1,2-benzisoxazole. Root Cause: This is the most common failure mode in the synthesis of salicylonitriles (2-hydroxybenzonitriles). During the dehydration of the oxime intermediate, the phenolic hydroxyl group (in close proximity to the oxime) acts as an internal nucleophile. Instead of eliminating water to form the nitrile (-CN), the oxygen attacks the activated oxime nitrogen, cyclizing to form the isoxazole ring. Mechanism:

  • Standard Path: Oxime

    
     Dehydration 
    
    
    
    Nitrile.
  • Parasitic Path: Oxime

    
     Intramolecular O-attack 
    
    
    
    1,2-Benzisoxazole.

Corrective Action:

  • Avoid Thionyl Chloride (

    
    ):  This reagent aggressively activates the oxime, favoring cyclization.
    
  • Switch to Formic Acid/Sodium Formate: Use the "One-Pot" formate method. This milder dehydration condition significantly suppresses isoxazole formation compared to acetic anhydride or thionyl chloride.

  • Protection Strategy: If yield loss is >20%, protect the phenol as a methoxymethyl ether (MOM) or acetate prior to oxime formation, then deprotect after nitrile formation.

Issue 2: "I see a strong carbonyl stretch at 1660–1690 cm⁻¹ in IR and a broad singlet at ~7.5 ppm in ¹H NMR."

Diagnosis: Hydrolysis to 2-Hydroxy-4-nitrobenzamide. Root Cause: The 4-nitro group is strongly electron-withdrawing, making the nitrile carbon highly electrophilic.

  • Scenario A (Acidic): During prolonged reflux in formic acid or acetic anhydride, the nitrile partially hydrolyzes.

  • Scenario B (Basic): If using the

    
     route (displacing 2-chloro with hydroxide), the high pH required for substitution simultaneously attacks the nitrile.
    

Corrective Action:

  • Strict pH Control: In the oxime route, ensure the reaction is quenched immediately upon consumption of the starting material. Do not "soak" the product in acidic media.

  • Workup: Avoid strong basic washes (e.g., 10% NaOH) during extraction. Use saturated bicarbonate (

    
    ) instead.
    
Issue 3: "The reaction mixture turned black/tarry during the attempt from 2-chloro-4-nitrobenzonitrile."

Diagnosis: Polymerization/Meisenheimer Complex Stability. Root Cause: Nitro-aromatics are prone to forming stable Meisenheimer complexes or radical anions (via Single Electron Transfer) in the presence of strong bases like hydroxide, leading to oxidative tars. Corrective Action:

  • Solvent Switch: Use DMSO or DMF to accelerate the nucleophilic substitution, allowing for lower temperatures (<80°C).

  • Reagent: Use Lithium Hydroxide (LiOH) instead of NaOH/KOH, as the lithium cation can coordinate with the nitro group, potentially stabilizing the transition state without promoting as much polymerization.

Visualizing the Reaction Pathways

The following diagram maps the competitive landscape between the desired nitrile formation and the parasitic isoxazole/amide pathways.

ReactionPathways Aldehyde 2-Hydroxy-4-nitrobenzaldehyde (Precursor) Oxime Oxime Intermediate Aldehyde->Oxime + NH2OH·HCl Condensation Target 2-Hydroxy-4-nitrobenzonitrile (TARGET) Oxime->Target Dehydration (Formic Acid/NaCOOH) Isoxazole 6-Nitro-1,2-benzisoxazole (Major Impurity) Oxime->Isoxazole Cyclization (Side Reaction) Amide 2-Hydroxy-4-nitrobenzamide (Hydrolysis Impurity) Oxime->Amide Beckmann Rearrangement Target->Amide Hydrolysis (Acid/Base)

Caption: Competitive pathways in the synthesis of 2-Hydroxy-4-nitrobenzonitrile. The red dashed line represents the critical benzisoxazole failure mode specific to salicylonitriles.

Recommended Experimental Protocol

Method: One-Pot Formylation/Dehydration via Formic Acid Rationale: This method minimizes the concentration of free dehydrating agents, reducing the risk of isoxazole cyclization.

Reagents
  • Precursor: 2-Hydroxy-4-nitrobenzaldehyde (1.0 equiv)

  • Reagent: Hydroxylamine Hydrochloride (1.2 equiv)

  • Solvent/Reagent: Formic Acid (85-98%, 10-15 volumes)

  • Buffer: Sodium Formate (1.5 equiv)

Step-by-Step Methodology
  • Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve 2-Hydroxy-4-nitrobenzaldehyde (e.g., 5.0 g) in Formic Acid (50 mL).

  • Addition: Add Hydroxylamine Hydrochloride (2.5 g) and Sodium Formate (3.0 g). The sodium formate buffers the acidity, preventing acid-catalyzed hydrolysis of the nitrile.

  • Reaction: Heat the mixture to reflux (approx. 100-105°C) for 4–6 hours.

    • Checkpoint: Monitor by TLC (30% EtOAc/Hexane). The aldehyde (

      
      ) should disappear. The oxime intermediate may appear transiently.[1] The nitrile (
      
      
      
      ) will form.[2]
  • Workup:

    • Cool the mixture to room temperature.

    • Pour the reaction mass into Ice Water (200 mL) with vigorous stirring. The product should precipitate as a solid.

    • Crucial Step: If no solid forms, neutralize carefully with saturated

      
       to pH 5-6 (do not go to pH >9 to avoid phenoxide formation and water solubility).
      
  • Purification: Filter the solid, wash with cold water, and dry. Recrystallize from Ethanol/Water (8:2) if necessary to remove traces of amide.

Impurity Profile & Solvent Effects[1]

Impurity TypeStructureOriginDetection (approx.)Prevention Strategy
Benzisoxazole 6-Nitro-1,2-benzisoxazoleCyclization of oxime¹H NMR: Loss of OH peak; slightly downfield aromatic shifts.Avoid

; use Formic Acid.
Amide 2-Hydroxy-4-nitrobenzamideHydrolysis of NitrileIR: 1660-1690 cm⁻¹ (C=O). MS: M+18 mass.Limit reaction time; control pH.
Aldehyde 2-Hydroxy-4-nitrobenzaldehydeUnreacted Starting MaterialTLC: Higher

. IR: 1700 cm⁻¹ (C=O).
Ensure excess

; check reflux temp.
Dimer Azo/Azoxy compoundsReduction of Nitro groupMS: High mass (dimer). Color: Deep red/orange.Avoid metals (Zn, Fe) in acidic media.

References

  • Organic Syntheses. (1952). Preparation of p-Nitrobenzonitrile (General Nitrile Synthesis context). Organic Syntheses, Coll. Vol. 3, p.646. Retrieved January 30, 2026, from [Link]

  • European Patent Office. (1984).[1] Process for the preparation of 4-chloro-2-nitrobenzonitrile (SnAr context). EP 0110559 A1. Retrieved January 30, 2026, from [Link]

  • National Institutes of Health (NIH). (n.d.). 2-Hydroxy-4-nitrobenzaldehyde Compound Summary. PubChem.[3] Retrieved January 30, 2026, from [Link]

Sources

troubleshooting guide for 2-Hydroxy-4-nitrobenzonitrile experiments

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured as a specialized support center resource for 2-Hydroxy-4-nitrobenzonitrile (CAS: 39835-14-8) . It prioritizes experimental utility, mechanistic troubleshooting, and safety, adhering to the "Senior Application Scientist" persona.

Subject: Experimental Troubleshooting & Optimization Guide Document ID: HNB-EXP-2026-v1 Status: Active Target Audience: Medicinal Chemists, Process Engineers, Drug Discovery Leads[1][2]

Compound Dashboard & Identity

Before initiating any protocol, verify the identity of your starting material. A common source of experimental failure is the confusion between the 4-nitro and 5-nitro isomers, which have vastly different electronic properties.[1]

ParameterSpecificationNotes
Chemical Name 2-Hydroxy-4-nitrobenzonitrileNOT to be confused with 4-nitrobenzonitrile (CAS 619-72-7) or 2-hydroxy-5-nitrobenzonitrile.[1][2]
CAS Number 39835-14-8 Essential for ordering.[1][2]
Structure Phenol core, -CN at C1, -OH at C2, -NO2 at C4.[1]The -OH is ortho to the nitrile and meta to the nitro group.
pKa (Predicted) ~5.8 - 6.5 Significantly more acidic than unsubstituted phenol (pKa 10) due to the ortho-cyano group.[2]
Appearance Pale yellow to tan solidDarkening indicates oxidation or hydrolysis.[2]
Solubility DMSO, DMF, Acetone (High); Water (Low, pH dependent).Soluble in aqueous base (forming the phenoxide anion).[2]

Module 1: Synthesis & Purification (The "Make")

Context: While often purchased, in-house synthesis is required for isotopically labeled analogs or when commercial stock is degraded.[1][2] Core Challenge: Direct nitration of 2-hydroxybenzonitrile yields the 5-nitro isomer (para to -OH) as the major product.[1][2] Accessing the 4-nitro isomer requires a nucleophilic aromatic substitution (SNAr) strategy.[2]

Recommended Route: SNAr Displacement

The most robust route utilizes 2-chloro-4-nitrobenzonitrile or 2-fluoro-4-nitrobenzonitrile.[1][2] The nitrile group at C1 activates the halogen at C2 for displacement by hydroxide.

Protocol:

  • Dissolution: Dissolve 2-chloro-4-nitrobenzonitrile (1.0 eq) in DMSO.

  • Nucleophile: Add aqueous NaOH (2.2 eq) dropwise at 0°C.

  • Reaction: Stir at RT for 2-4 hours. Monitor by TLC (The product is more polar/acidic).[2]

  • Workup: Acidify carefully with 1M HCl to pH 3. The product precipitates.[2][3]

  • Purification: Recrystallize from Ethanol/Water (9:1).

Troubleshooting Guide: Synthesis
Issue Probable Cause Corrective Action
Low Yield (<40%) Hydrolysis of the Nitrile (-CN → -CONH2).[1][2]The nitrile is susceptible to hydrolysis under highly basic/hot conditions.[2] Limit temperature to <40°C and avoid prolonged exposure to excess NaOH.[2]
Impurity: 5-Nitro Isomer Wrong Starting Material or Direct Nitration attempted.[2]Do not use direct nitration. Verify the starting material is 2-halo-4-nitrobenzonitrile.[1][2]
Dark/Tarred Product Oxidation of the phenoxide.[2]Perform the reaction under Nitrogen or Argon atmosphere . Phenoxides with nitro groups are electron-deficient but can still oxidize over long periods.[2]

Module 2: Reactivity & Derivatization (The "Use")

Context: HNB is primarily used as a scaffold for O-alkylation (ether formation) in the synthesis of androgen receptor antagonists or antibacterial agents.[2]

Workflow: O-Alkylation (Williamson Ether Synthesis)

Because the pKa is low (~6.0), the phenol is easily deprotonated.[2] Using overly strong bases (like NaH) often leads to side reactions (polymerization or attack on the nitrile).[2][4]

Optimized Protocol:

  • Solvent: Anhydrous DMF or Acetonitrile (MeCN).[2]

  • Base: K₂CO₃ (Potassium Carbonate) is preferred over NaH.[2]

  • Stoichiometry: 1.0 eq HNB : 1.5 eq K₂CO₃ : 1.1 eq Alkyl Halide.[2]

  • Temperature: 60°C (MeCN) or 80°C (DMF).

Visualization: Reactivity Logic Flow

The following diagram illustrates the decision matrix for derivatizing HNB, highlighting the competition between O-alkylation and Nitrile hydrolysis.

HNB_Reactivity HNB 2-Hydroxy-4-nitrobenzonitrile (Substrate) Base Base Selection HNB->Base WeakBase Weak Base (K2CO3/Cs2CO3) Base->WeakBase Recommended StrongBase Strong Base (NaH/KOtBu) Base->StrongBase Risky Product_Ether Target: Aryl Ether (O-Alkylation) WeakBase->Product_Ether Major Product (Thermodynamic Control) Side_Hydrolysis Impurity: Amide/Acid StrongBase->Side_Hydrolysis Attack on CN Side_N_Alk Impurity: N-Alkylation (Rare) StrongBase->Side_N_Alk Ambident Nucleophile

Figure 1: Decision tree for base selection in HNB derivatization.[2] Green paths indicate optimal conditions; red paths indicate high-risk strategies.[1][2]

FAQ: Common Experimental Pitfalls

Q1: I am seeing two spots on TLC after alkylation that are very close. What are they?

  • Answer: This is likely the O-alkylated product (Target) and the N-alkylated byproduct (Impurity).[2] The nitrile group can coordinate to metals, and the nitrogen of the nitrile can act as a nucleophile under forcing conditions.

  • Fix: Switch to a softer counter-ion (Cesium Carbonate, Cs₂CO₃) and lower the temperature. N-alkylation has a higher activation energy.[2]

Q2: My nitrile peak (2230 cm⁻¹) disappeared from the IR spectrum.

  • Answer: You have hydrolyzed the nitrile to a primary amide (-CONH₂) or carboxylic acid.[2]

  • Cause: This happens if the reaction mixture contains water and is heated with base.[2]

  • Fix: Ensure anhydrous solvents (DMF/MeCN over molecular sieves). Do not use aqueous NaOH for the alkylation step.[2]

Q3: The reaction works on 100mg scale but fails on 10g scale.

  • Answer: Thermal runaway or "Hot Spot" hydrolysis.[2] The exotherm from deprotonation on a large scale can locally heat the mixture, degrading the nitrile.

  • Fix: Add the base portion-wise over 30 minutes at 0°C, then warm to RT before adding the alkyl halide.

Analytical Reference Data

Use these values to validate your product.

TechniqueExpected SignalMechanistic Insight
IR Spectroscopy ~2230 cm⁻¹ (Sharp, weak)Diagnostic stretch for the Cyano (-CN) group.[1][2] Absence indicates hydrolysis.[2]
1H NMR (DMSO-d6) δ ~11.5 ppm (Broad singlet)Phenolic -OH proton.[2] It is very deshielded due to the electron-withdrawing NO2 and CN groups.[2]
1H NMR (Aromatic) Doublet (~8.0 ppm), Singlet (~7.8 ppm) Look for the specific coupling pattern of the 1,2,4-substitution. The proton between CN and NO2 (C3) will be a singlet (or meta-coupled doublet).[2]
LC-MS [M-H]⁻ = 163.0 Use Negative Mode (ESI-) .[2] Phenols ionize poorly in positive mode.[2]

Safety & Handling (Critical)

Hazard Class: Acute Toxin (Oral/Dermal), Irritant.[2][5] Specific Danger: Nitro-Aromatic Shock Sensitivity. While HNB is not TNT, polynitro or nitro-cyano aromatics possess high potential energy.[1][2]

  • Do not distill the neat compound at high vacuum/temperature (>150°C).[2]

  • Do not grind dry solids vigorously in a mortar if the purity is unknown (trace azides or diazonium salts from synthesis can be explosive).[2]

  • Cyanide Risk: In the event of a fire or reaction with strong acid, this compound can release HCN gas. Always work in a fume hood.

References

  • PubChem. (n.d.).[2][5][6] Compound Summary: 2-Hydroxy-4-nitrobenzonitrile (CAS 39835-14-8).[1][2][6][7] National Library of Medicine.[2] Retrieved January 30, 2026, from [Link][1]

  • Organic Chemistry Portal. (2021). Nucleophilic Aromatic Substitution (SNAr) Mechanisms. Retrieved January 30, 2026, from [Link]

Sources

Technical Support Center: 2-Hydroxy-4-nitrobenzonitrile (CAS: 39835-14-8)

[1]

Status: Operational | Topic: Reaction Optimization & Troubleshooting Audience: Process Chemists, API Developers Last Updated: 2025-05-15

Executive Summary & Mechanism

2-Hydroxy-4-nitrobenzonitrile is a critical pharmacophore used in the synthesis of non-steroidal anti-androgens and novel antibacterials. The synthesis is chemically sensitive due to the competing reactivity of the nitrile (-CN) group and the regiochemical demands of the benzene ring.

The most robust industrial route is the Nucleophilic Aromatic Substitution (


)

ortho-nitrile
Reaction Mechanism (Visualization)

The following diagram illustrates the activation pathway and the critical Meisenheimer complex intermediate.

SNAr_MechanismStart2-Fluoro-4-nitrobenzonitrile(Substrate)ComplexMeisenheimer Complex(Stabilized by ortho-CN)Start->ComplexNucleophilic AttackImpuritySide Reaction:Amide/Acid (Hydrolysis)Start->ImpurityHigh Temp / Strong AcidOH_IonHydroxide Ion(OH-)OH_Ion->ComplexProduct_SaltPhenoxide Intermediate(Ar-O-)Complex->Product_SaltElimination of F-Final2-Hydroxy-4-nitrobenzonitrile(Final Product)Product_Salt->FinalAcidic Workup (pH < 2)

Figure 1: The

Optimization Protocols (Q&A Format)

Q1: What is the optimal synthetic route for high-purity (>98%) synthesis?

Recommendation:

While direct nitration of salicylonitrile (2-hydroxybenzonitrile) is possible, it suffers from poor regioselectivity (yielding 3-nitro and 5-nitro isomers) that requires difficult chromatographic separation [1].

The displacement of the fluorine atom in 2-fluoro-4-nitrobenzonitrile is superior because:

  • Regiospecificity: The position is fixed by the starting material.

  • Kinetics: Fluorine is a better leaving group than chlorine in

    
     reactions due to the high electronegativity stabilizing the intermediate complex [2].
    
Q2: My yield is low (<60%) using aqueous NaOH. How do I improve conversion?

Diagnosis: Poor solubility of the organic substrate in the aqueous phase is limiting the reaction rate, or the hydroxide concentration is too low.

Optimization Strategy: Switch to a dipolar aprotic solvent system or use Phase Transfer Catalysis (PTC) . The phenoxide formation requires the hydroxide ion to be "naked" (desolvated).

ParameterStandard Condition (Poor)Optimized Condition (Recommended)Rationale
Solvent Water / EthanolDMSO or DMF Enhances nucleophilicity of OH-; stabilizes polar transition state.
Base NaOH (Aq)KOH (Solid/Powder) or t-BuOK Increases basicity; reduces water content to minimize nitrile hydrolysis.
Temp Reflux (100°C)40°C - 60°C High temps hydrolyze the -CN group to -CONH2 (Amide).
Catalyst None18-Crown-6 (if using KOH)Solubilizes K+ in organic phase, leaving OH- highly reactive.

Protocol Adjustment:

Dissolve 2-fluoro-4-nitrobenzonitrile (1 eq) in DMSO (5 vol). Add KOH (2.5 eq) slowly at 0°C. Warm to 45°C and monitor by HPLC. Quench into ice water/HCl.

Q3: I see a persistent impurity at RRT 0.85. What is it?

Identification: This is likely 2-hydroxy-4-nitrobenzamide .

Root Cause: Hydrolysis of the nitrile group.[1] The nitrile group at the ortho position is susceptible to "neighboring group participation" or simple hydrolysis if the reaction pH is too high (strongly alkaline) at elevated temperatures, or if the acidic workup is too harsh/hot [3].

Corrective Action:

  • Temperature Limit: Do not exceed 65°C during the substitution step.

  • Base Control: Use LiOH instead of NaOH/KOH if hydrolysis persists (Li+ coordinates less aggressively to the nitrile nitrogen).

  • Workup: Acidify the reaction mixture with cold 1N HCl to pH 2. Do not reflux in acid.

Troubleshooting Logic Tree

Use the following decision matrix to resolve experimental failures.

TroubleshootingStartProblem EncounteredIssue_YieldLow Yield (<60%)Start->Issue_YieldIssue_PurityLow Purity / Unknown PeaksStart->Issue_PurityCheck_SMIs Starting MaterialConsumed?Issue_Yield->Check_SMCheck_HydrolysisIs Peak at M+18 (Amide)Present in MS?Issue_Purity->Check_HydrolysisCheck_SM->Check_HydrolysisYes (SM Gone)Action_SolventSwitch to DMSO/DMFAdd 18-Crown-6Check_SM->Action_SolventNo (SM Remains)Action_TempReduce Temp to <50°CReduce Reaction TimeCheck_Hydrolysis->Action_TempYes (Amide Found)Action_RegioCheck Starting Material Isomer(Is it 4-fluoro-2-nitro?)Check_Hydrolysis->Action_RegioNo (Unknown Peak)

Figure 2: Diagnostic workflow for reaction optimization.

Validated Experimental Protocol

Based on optimized

Reagents:

  • 2-Fluoro-4-nitrobenzonitrile (1.0 eq)

  • Potassium Hydroxide (2.2 eq, powdered)

  • DMSO (anhydrous, 5 volumes)

Step-by-Step:

  • Preparation: Charge DMSO to a clean, dry reactor. inert with

    
    .
    
  • Dissolution: Add 2-Fluoro-4-nitrobenzonitrile. Stir until fully dissolved.

  • Reaction: Cool to 10°C. Add powdered KOH in portions to maintain internal temp < 25°C. (Exothermic).

  • Completion: Warm to 45°C. Stir for 2-4 hours. Monitor via TLC (30% EtOAc/Hexane) or HPLC.

    • Critical Check: Ensure the nitrile peak (IR ~2230 cm⁻¹) remains intact.

  • Quench: Pour the deep red/orange reaction mixture (containing the phenoxide) into a slurry of Ice/Water (10 volumes).

  • Acidification: Slowly add 2N HCl until pH reaches 1-2. The product will precipitate as a pale yellow solid.

  • Isolation: Filter the solid. Wash with water (3x) to remove residual DMSO. Dry under vacuum at 40°C.

Expected Yield: 85-92% Appearance: Pale yellow to tan powder.

References

  • Regioselectivity in Nitration

    • Title: Nitration of substituted benzonitriles and their derivatives.[2][3]

    • Source:Journal of Organic Chemistry
    • Note: Direct nitration of 2-hydroxybenzonitrile yields a mixture of 3-nitro (steric) and 5-nitro (electronic)
  • Fluorine vs Chlorine in

    
    : 
    
    • Title: The Element Effect in Nucleophilic Arom
    • Source:Chemical Reviews / BenchChem D
    • URL:

    • Context: Explains the kinetic advantage of fluoro-leaving groups in activated arom
  • Nitrile Hydrolysis Mechanisms

    • Title: Hydrolysis of Nitriles to Amides and Carboxylic Acids.
    • Source:Organic Chemistry Portal / YouTube Educ
    • URL: (Verified concept via search result 1.10).

    • Context: Highlights the sensitivity of the cyano group to basic conditions at high temper
  • Precursor Synthesis & Handling

    • Title: Synthesis of 2-chloro-4-nitrobenzonitrile.[3][4][5]

    • Source:PrepChem
    • URL:

    • Context: Provides the baseline for handling the halogenated precursor and stability d
  • Safety Data & Properties

    • Title: 2-Hydroxy-4-nitrobenzonitrile Compound Summary.
    • Source:PubChem (NIH)
    • URL:

    • Context: Toxicity data (H302, H312) and physical properties (MP, pKa) for handling.[6]

stability issues of 2-Hydroxy-4-nitrobenzonitrile in solution

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Stability & Handling of 2-Hydroxy-4-nitrobenzonitrile

Ticket ID: T-2H4NBN-STAB Status: Active Subject: Troubleshooting Solution Stability, Color Changes, and Hydrolysis

Executive Summary & Molecule Profile

2-Hydroxy-4-nitrobenzonitrile (CAS: 39835-14-8) is a specialized intermediate often used in the synthesis of heterocyclic compounds (e.g., benzoxazoles) and as a scaffold in medicinal chemistry.

Researchers frequently report two distinct classes of stability issues:

  • "False" Degradation: A reversible color shift (yellow/orange) caused by deprotonation of the phenolic hydroxyl group.

  • True Degradation: Irreversible hydrolysis of the nitrile group to an amide or carboxylic acid, typically catalyzed by non-neutral pH or moisture in organic solvents.

Physicochemical Snapshot:

  • Acidity (pKa): Estimated ~6.0–7.0. The electron-withdrawing nitrile (ortho) and nitro (meta) groups significantly increase the acidity of the phenolic proton compared to phenol.

  • UV/Vis Behavior: Strong bathochromic shift (red-shift) upon deprotonation.

  • Reactivity: The nitrile group is activated towards nucleophilic attack due to the electron-deficient ring.

Diagnostic Modules (Troubleshooting)

Module A: The "Yellow Shift" (pH-Dependent Equilibria)

Symptom: Your clear or pale solution turns bright yellow or orange upon dilution in buffer or standing in DMSO. Diagnosis: This is likely not degradation . It is the formation of the phenolate anion . Mechanism: The phenolic proton is acidic. In basic media (or even neutral buffers like PBS pH 7.4), the compound deprotonates. The resulting anion has extended conjugation, absorbing blue light and appearing yellow.



Action Plan:

  • Perform the Acid-Switch Test (Protocol 1): Add dilute HCl. If the color reverts to pale/colorless, the compound is intact.

  • Buffer Selection: For analytical standards, use acidic buffers (pH < 4.0) to maintain the neutral form.

Module B: Irreversible Hydrolysis (Nitrile Degradation)

Symptom: Loss of peak area in HPLC; appearance of a new peak with shorter retention time (amide) or very short retention time (acid). Diagnosis: Base-catalyzed hydrolysis of the nitrile group.[1] Risk Factor: Storing DMSO stock solutions that have absorbed atmospheric moisture, or exposing the compound to basic aqueous buffers for extended periods (>4 hours).

Degradation Pathway:

  • Nitrile (Starting Material): 2-Hydroxy-4-nitrobenzonitrile[2]

  • Intermediate: 2-Hydroxy-4-nitrobenzamide (Primary hydrolysis product)

  • Final Product: 2-Hydroxy-4-nitrobenzoic acid (Secondary hydrolysis product)

Visualized Pathways & Logic

Figure 1: Degradation & Equilibrium Pathways

This diagram illustrates the competition between reversible deprotonation and irreversible hydrolysis.

StabilityPathways cluster_legend Legend Start 2-Hydroxy-4-nitrobenzonitrile (Neutral Form) Pale/Colorless Anion Phenolate Anion (Deprotonated) Yellow/Orange Start->Anion pH > 6.0 (Reversible) Amide Degradant A: 2-Hydroxy-4-nitrobenzamide Start->Amide H2O / OH- / Heat (Slow Hydrolysis) Anion->Start Add Acid (H+) Anion->Amide H2O / High pH (Fast Hydrolysis) Acid Degradant B: 2-Hydroxy-4-nitrobenzoic acid Amide->Acid Prolonged Hydrolysis key1 Green Arrow = Reversible Equilibrium key2 Red Arrow = Irreversible Degradation

Caption: Figure 1. The chemical fate of 2-Hydroxy-4-nitrobenzonitrile. Note that high pH drives both the color change (reversible) and the hydrolysis (irreversible).

Figure 2: Troubleshooting Decision Tree

Use this logic flow to determine if your sample is compromised.

DecisionTree Start Observation: Solution changed color or HPLC purity dropped CheckColor Is the solution Yellow/Orange? Start->CheckColor AcidTest Perform Protocol 1: Add 10µL 1M HCl CheckColor->AcidTest Yes CheckHPLC HPLC Analysis: New peaks? CheckColor->CheckHPLC No (Precipitation/Other) Revert Did color revert to colorless? AcidTest->Revert ResultOk Compound Intact. Cause: pH > pKa Revert->ResultOk Yes ResultBad Chemical Change Likely. Check HPLC. Revert->ResultBad No ResultBad->CheckHPLC PeakID Peak ID Strategy CheckHPLC->PeakID

Caption: Figure 2. Step-by-step diagnostic workflow for evaluating solution stability.

Validated Experimental Protocols

Protocol 1: The Acid-Switch Test (Rapid Diagnostics)

Use this to distinguish between pH effects and oxidation/degradation.

  • Take 200 µL of the yellow/orange sample solution.

  • Add 10 µL of 1N HCl (or 10% Formic Acid).

  • Vortex gently.

  • Observation:

    • Immediate clearing: The compound was simply deprotonated. It is likely stable.

    • Persisting yellow/brown: The compound has undergone oxidation or irreversible degradation (formation of nitro-anilines or quinones).

Protocol 2: Stability-Indicating HPLC Method

Standard conditions to separate the nitrile from its hydrolytic degradants.

ParameterConditionLogic
Column C18 (e.g., Agilent Zorbax Eclipse Plus), 3.5µm, 4.6 x 100mmStandard reverse phase retention.
Mobile Phase A Water + 0.1% Trifluoroacetic Acid (TFA) Acidic pH suppresses ionization of the phenol (keeps it neutral) and prevents peak tailing.
Mobile Phase B Acetonitrile (ACN)Strong organic modifier.
Gradient 5% B to 95% B over 10 minutesNitrile is moderately polar; Amide is more polar (elutes earlier).
Detection UV 254 nm and 310 nm 310 nm is specific for the nitro-aromatic system; helps distinguish from solvent front.
Expected Elution Amide (Early) < Acid < Nitrile (Late) The nitrile is the most hydrophobic component.

Frequently Asked Questions (FAQ)

Q1: Can I store this compound in DMSO at room temperature?

  • Answer: Only for short durations (<24 hours). DMSO is hygroscopic. Absorbed water, combined with the slightly basic nature of commercial DMSO (often caused by amine impurities), can catalyze nitrile hydrolysis over weeks.

  • Recommendation: Store DMSO stocks at -20°C or -80°C.

Q2: Why does my LC-MS show a mass of [M+18]?

  • Answer: This is a classic artifact. The nitrile (M) can form an adduct with ammonium (if ammonium buffers are used) or, more likely, you are detecting the amide hydrolysis product which has a mass of M+18 (addition of H2O). If the peak elutes earlier than your standard, it is the amide degradant.

Q3: Is the compound light sensitive?

  • Answer: Yes. Nitro-substituted aromatics are prone to photoreduction or radical formation under UV/VIS light.

  • Recommendation: Always use amber glass vials and wrap columns/reservoirs in foil during analysis.

References

  • PubChem. 2-Hydroxy-4-nitrobenzonitrile (Compound Summary). National Library of Medicine. [Link]

  • Holtze, M.S., et al. (2008).[3] Microbial degradation of benzonitrile herbicides.[3] Environmental Pollution.[3] (Provides mechanistic insight into nitrile hydrolysis pathways). [Link]

Sources

how to avoid degradation of 2-Hydroxy-4-nitrobenzonitrile during storage

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Stability & Storage Guide for 2-Hydroxy-4-nitrobenzonitrile

Executive Summary: Immediate Action Plan

For researchers currently handling 2-Hydroxy-4-nitrobenzonitrile , the immediate preservation of compound integrity relies on mitigating three primary vectors of degradation: Hydrolysis , Oxidation , and Photolysis .[1]

Parameter Recommendation Criticality
Temperature Long-term: -20°C Short-term: 2-8°C
Atmosphere Inert Gas (Argon or Nitrogen)Essential to prevent phenolic oxidation
Humidity Desiccator (<20% RH)Critical to prevent nitrile hydrolysis
Light Amber vials / Foil wrapModerate (Nitro group sensitivity)
Container Tightly sealed glass with Teflon-lined capAvoid plastics for long-term storage

Part 1: The Chemistry of Degradation

To prevent degradation, one must understand the molecular vulnerabilities of 2-Hydroxy-4-nitrobenzonitrile.[1] This molecule contains two highly reactive functional groups whose reactivity is modulated by the electron-withdrawing nitro group.[1]

Hydrolysis of the Nitrile Group

The nitrile group (-CN) is susceptible to hydrolysis, converting first to an amide and subsequently to a carboxylic acid.[1][2][3]

  • Mechanism: The nitro group at the 4-position is strongly electron-withdrawing.[1] This pulls electron density away from the benzene ring and the nitrile carbon, making the nitrile carbon highly electrophilic and susceptible to nucleophilic attack by water (moisture).[1]

  • Catalysts: This reaction is catalyzed by trace acids or bases, which may be present as impurities or introduced by improper glassware cleaning.[1]

Oxidation of the Phenolic Hydroxyl

The hydroxyl group (-OH) at the 2-position makes the ring electron-rich, but the para-nitro group creates a "push-pull" electronic system.[1]

  • Mechanism: In the presence of oxygen and light, the phenolic proton can be abstracted (especially if trace moisture raises pH), leading to the formation of phenoxy radicals.[1] These radicals can couple to form dimers (biphenyls) or oxidize further into quinones, resulting in a distinct color change from yellow to dark brown/black.[1]

Visualizing the Degradation Pathway

DegradationPathways cluster_legend Legend Compound 2-Hydroxy-4-nitrobenzonitrile (Active) Amide Intermediate Amide (2-Hydroxy-4-nitrobenzamide) Compound->Amide Hydrolysis (Step 1) Quinone Oxidative Coupling Products (Dark Impurities) Compound->Quinone Oxidation Moisture Moisture (H2O) + Trace Acid/Base Moisture->Amide Oxygen Oxygen (O2) + Light Oxygen->Quinone Acid Degradation Product (2-Hydroxy-4-nitrobenzoic Acid) Amide->Acid Hydrolysis (Step 2) key1 Blue: Target Compound key2 Yellow: Intermediate key3 Grey: Waste/Inactive

Figure 1: Primary degradation pathways showing the conversion of the nitrile to carboxylic acid (hydrolysis) and the formation of oxidative impurities.[1][3]

Part 2: Troubleshooting & Diagnostics (Q&A)

Q1: My compound has turned from bright yellow to a brownish-orange. Is it still usable?

  • Diagnosis: This indicates oxidative degradation of the phenol group.[1] The "browning" is typical of quinone-like impurities which have high extinction coefficients, meaning even a small amount (1-2%) can drastically alter appearance.[1]

  • Action: Perform a melting point test.

    • Pure: Sharp melting point (Refer to CoA, typically ~146-148°C for similar isomers, but establish baseline for your specific batch).[1]

    • Degraded: Wide melting range (e.g., >5°C spread) or depressed melting point.[1]

  • Resolution: If purity is >90% by HPLC, a recrystallization (see Part 4) may salvage it. If <90%, discard.

Q2: I see a new peak on my HPLC at a lower retention time. What is it?

  • Diagnosis: This is likely the hydrolysis product (Carboxylic Acid) .[1][3]

    • The carboxylic acid group is more polar than the nitrile, causing it to elute earlier on a reverse-phase (C18) column.[1]

  • Verification: Run the sample in a buffer with lower pH. If the retention time shifts significantly, it confirms the presence of an ionizable acid group formed by hydrolysis.

Q3: Can I store this compound in DMSO or Methanol stock solutions?

  • Risk: High. [1]

    • DMSO: Hygroscopic.[1] Absorbs water from air, facilitating hydrolysis.[1]

    • Methanol: Protogenic.[1] Can slowly react with the nitrile under acidic conditions to form imidates (Pinner reaction).[1]

  • Protocol: Only make solutions immediately before use. If storage is unavoidable, use anhydrous DMSO , aliquot into single-use vials, purge with Argon, and store at -80°C .

Part 3: Comprehensive Storage Protocol

Follow this decision tree to determine the optimal storage strategy for your experimental needs.

StorageWorkflow Start Received Compound Form Solid or Solution? Start->Form Solid Solid State Form->Solid Solid Solution Solution State Form->Solution Solution Duration Duration? Solid->Duration SolAction Avoid if possible. Use Anhydrous DMSO. Store -80°C. Solution->SolAction ShortTerm < 1 Month Store at 4°C Desiccator Duration->ShortTerm Short Term LongTerm > 1 Month Store at -20°C Under Argon Duration->LongTerm Long Term

Figure 2: Decision matrix for storage conditions based on physical state and duration.[1]

Standard Operating Procedure (SOP) for Long-Term Storage:
  • Transfer: Upon receipt, transfer the bulk solid into an amber glass vial with a Teflon-lined screw cap. Avoid polyethylene (PE) caps which are permeable to moisture over time.[1]

  • Atmosphere: Gently flow a stream of dry Nitrogen or Argon gas over the solid for 30 seconds to displace humid air.[1]

  • Seal: Cap tightly and wrap the neck with Parafilm® to create a secondary moisture barrier.[1]

  • Environment: Place the vial inside a secondary container (jar) containing active desiccant (e.g., Drierite™ or Silica Gel).[1]

  • Temperature: Store at -20°C .

Part 4: Remediation Protocol (Re-purification)

If degradation is suspected (purity <95%), use this recrystallization protocol. This method exploits the solubility difference between the neutral nitrile (target) and the polar acid (impurity).[1]

Solvent System: Ethanol / Water (Mixed Solvent)[1]

  • Dissolution:

    • Place the crude solid in a flask.

    • Add a minimum amount of hot Ethanol (approx. 60°C) to just dissolve the solid.[1]

    • Note: If dark particles remain insoluble, filter the hot solution immediately.[1]

  • Precipitation:

    • Slowly add warm Water dropwise to the stirring ethanol solution until a faint turbidity (cloudiness) persists.

    • Add 1-2 drops of Ethanol to clear the solution.[1]

  • Crystallization:

    • Allow the solution to cool slowly to room temperature on the benchtop (do not rush with ice bath yet).[1]

    • Once crystals form, place in an ice bath (0-4°C) for 30 minutes to maximize yield.

  • Filtration:

    • Filter the crystals using a Buchner funnel.[1]

    • Wash with cold 20% Ethanol/Water mixture.[1]

    • Critical Step: Dry under high vacuum for 4 hours to remove all traces of moisture before returning to storage.[1]

References

  • National Center for Biotechnology Information (NCBI). (2026).[1] PubChem Compound Summary for CID 11116377, 2-Hydroxy-5-nitrobenzonitrile (Isomer Analog Stability Data). Retrieved January 30, 2026, from [Link]

  • Clark, J. (2023).[1][4] Hydrolysis of Nitriles. Chemistry LibreTexts. Retrieved January 30, 2026, from [Link]

Sources

Technical Support Center: Overcoming Poor Solubility of 2-Hydroxy-4-nitrobenzonitrile in Aqueous Buffers

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 2-Hydroxy-4-nitrobenzonitrile. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions regarding the challenges of dissolving this compound in aqueous buffers. As Senior Application Scientists, we have compiled this in-depth guide based on fundamental chemical principles and established laboratory practices for handling poorly soluble compounds.

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments in a question-and-answer format, providing step-by-step protocols and the scientific reasoning behind them.

Issue 1: My 2-Hydroxy-4-nitrobenzonitrile is not dissolving in my neutral pH buffer (e.g., PBS pH 7.4).

Cause: 2-Hydroxy-4-nitrobenzonitrile is a hydrophobic molecule with limited solubility in neutral aqueous solutions. The presence of the nonpolar benzene ring and the nitro group contributes to its low water solubility.

Solution: The primary strategy to enhance the solubility of 2-Hydroxy-4-nitrobenzonitrile is through pH adjustment. The molecule contains a phenolic hydroxyl group, which is acidic and can be deprotonated to form a more soluble phenolate salt at basic pH. The predicted pKa of the structurally similar compound 2-Hydroxy-5-nitrobenzonitrile is approximately 3.97[1]. The electron-withdrawing nitro and nitrile groups on 2-Hydroxy-4-nitrobenzonitrile would likely result in a similar or even lower pKa, making the hydroxyl group readily ionizable in alkaline conditions.

Experimental Protocol: pH Adjustment for Solubilization
  • Prepare a stock solution of 2-Hydroxy-4-nitrobenzonitrile in an organic solvent.

    • Weigh out the desired amount of 2-Hydroxy-4-nitrobenzonitrile powder.

    • Dissolve it in a minimal amount of a water-miscible organic solvent such as Dimethyl Sulfoxide (DMSO) or ethanol.

  • Prepare your aqueous buffer at a pH above the compound's pKa.

    • It is recommended to start with a buffer at a pH of 8 or higher to ensure complete deprotonation of the phenolic hydroxyl group. Common choices include Tris or borate buffers.

  • Slowly add the organic stock solution to the basic aqueous buffer while vortexing.

    • This gradual addition prevents localized precipitation of the compound.

  • If necessary, adjust the pH of the final solution.

    • Once the compound is dissolved in the basic buffer, you can carefully adjust the pH downwards to your desired experimental pH. Be aware that lowering the pH too much may cause the compound to precipitate out of solution.

  • Visually inspect for any precipitation.

    • A clear solution indicates successful solubilization. If precipitation occurs, the final concentration of the compound may be too high for that specific pH.

Issue 2: I have tried adjusting the pH, but I still see some precipitation, or I cannot use a high pH in my experiment.

Cause: Your experimental constraints may prevent the use of a sufficiently high pH to maintain the solubility of 2-Hydroxy-4-nitrobenzonitrile, especially at higher concentrations.

Solution: In such cases, the use of co-solvents can be an effective strategy. Co-solvents are water-miscible organic solvents that increase the solubility of hydrophobic compounds by reducing the polarity of the aqueous medium.

Data Presentation: Common Co-solvents
Co-solventTypical Starting Concentration (% v/v)Notes
DMSO1-5%A powerful solvent, but can have effects on cell-based assays.
Ethanol5-10%Generally well-tolerated in many biological systems.
Polyethylene Glycol (PEG 300/400)10-20%A less volatile and often less toxic option.
Experimental Protocol: Co-solvent-Assisted Solubilization
  • Prepare a high-concentration stock solution of 2-Hydroxy-4-nitrobenzonitrile in 100% of your chosen co-solvent (e.g., DMSO).

  • Determine the final desired concentration of the compound and the maximum tolerable concentration of the co-solvent in your experiment.

  • Add the co-solvent stock solution to your aqueous buffer dropwise while stirring.

    • Ensure the final concentration of the co-solvent does not exceed the predetermined limit for your assay.

  • If solubility is still an issue, a combination of pH adjustment and a co-solvent can be attempted.

Issue 3: My compound dissolves initially but then precipitates over time.

Cause: The solution may be supersaturated, or the compound may be unstable under the experimental conditions (e.g., exposure to light or certain temperatures).

Solution: To address potential supersaturation, gentle heating and sonication can be employed to aid dissolution. For stability issues, proper storage is crucial.

Experimental Workflow: Ensuring a Stable Solution

Caption: Workflow for preparing a stable solution.

Frequently Asked Questions (FAQs)

Q1: What is the expected aqueous solubility of 2-Hydroxy-4-nitrobenzonitrile?

Q2: What is the pKa of 2-Hydroxy-4-nitrobenzonitrile?

The exact experimental pKa is not widely published. However, based on the pKa of the related compound 2-Hydroxy-5-nitrobenzonitrile (predicted to be around 3.97), it is expected to be an acidic molecule.[1] This acidity is a key property to exploit for increasing its aqueous solubility.

Q3: Can I use surfactants to improve solubility?

Yes, non-ionic surfactants like Tween® 20 or Triton™ X-100 can be used to form micelles that encapsulate the hydrophobic compound, increasing its apparent solubility in aqueous solutions. This is a common technique for solubilizing poorly soluble drugs.[3][4] It is advisable to start with low concentrations (e.g., 0.01-0.1%) and assess the compatibility with your specific assay.

Q4: Are there other advanced methods to enhance solubility?

For drug development applications, more advanced techniques such as complexation with cyclodextrins can be explored.[3] Cyclodextrins are cyclic oligosaccharides with a hydrophobic inner cavity and a hydrophilic exterior. They can encapsulate hydrophobic molecules like 2-Hydroxy-4-nitrobenzonitrile, thereby increasing their solubility and stability in aqueous solutions.

Logical Relationship: Solubility Enhancement Strategies

G cluster_0 Primary Strategies cluster_1 Secondary & Advanced Strategies A pH Adjustment (> pKa) C Surfactants (e.g., Tween® 20) A->C If pH is limited D Cyclodextrins A->D For formulation development B Co-solvents (e.g., DMSO, Ethanol) B->C If co-solvent toxicity is a concern B->D For improved stability

Caption: Decision tree for selecting a solubility enhancement method.

References

  • National Center for Biotechnology Information. (2017). Solubility of Hydrophobic Compounds in Aqueous Solution Using Combinations of Self-assembling Peptide and Amino Acid. Journal of Visualized Experiments, (127). Retrieved from [Link]

  • Ascendia Pharmaceuticals. (2021, July 26). 5 Novel Techniques for Solubility Enhancement. Retrieved from [Link]

  • ACS Publications. (2023, July 24). Solubility Enhancement of Hydrophobic Compounds in Aqueous Solutions Using Biobased Solvents as Hydrotropes. Industrial & Engineering Chemistry Research. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 2-Hydroxy-5-nitrobenzonitrile. PubChem. Retrieved from [Link]

  • Cheméo. (n.d.). Chemical Properties of Benzonitrile, 2-hydroxy-. Retrieved from [Link]

  • Asian Journal of Pharmaceutics. (2016). Techniques to Enhance Solubility of Hydrophobic Drugs: An Overview. Retrieved from [Link]

  • ResearchGate. (2016). (PDF) Techniques to enhance solubility of hydrophobic drugs: An overview. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 3-Hydroxy-4-nitrobenzonitrile. PubChem. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 4-Nitrobenzonitrile. PubChem. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). Benzonitrile, 4-hydroxy-. NIST WebBook. Retrieved from [Link]

Sources

Technical Support Center: HPLC Analysis of 2-Hydroxy-4-nitrobenzonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: T-8842 | Status: Open
Topic: Resolving Peak Tailing & Asymmetry
Assigned Specialist: Senior Application Scientist

Executive Summary: The Root Cause

User Query: "Why is 2-Hydroxy-4-nitrobenzonitrile showing significant peak tailing (


) despite using a standard C18 column?"

Technical Diagnosis: The tailing of 2-Hydroxy-4-nitrobenzonitrile is rarely a physical column failure. It is almost exclusively a secondary chemical interaction .

This molecule contains a phenolic hydroxyl group (-OH) at position 2, acidified by the electron-withdrawing nitro (-NO


) and nitrile (-CN) groups. This lowers its pKa significantly (estimated range 5.5–6.5) compared to standard phenol.

The Mechanism of Failure:

  • Silanol Interaction: At neutral or weakly acidic pH (pH 4–7), the residual silanols (Si-OH) on the silica surface are ionized (Si-O

    
    ).
    
  • Analyte Ionization: The analyte may partially ionize, leading to mixed-mode retention (hydrophobic interaction + ion exchange).

  • Hydrogen Bonding: The free hydroxyl group of the analyte forms strong hydrogen bonds with unreacted silanols, dragging the peak tail.[1]

Diagnostic Triage (Logic Tree)

Before altering your method, use this logic flow to confirm the source of the tailing.

TroubleshootingTree Start START: Peak Tailing Detected CheckLoad Step 1: Dilute Sample 1:10 Start->CheckLoad IsBetter Did Shape Improve? CheckLoad->IsBetter MassOverload Cause: Mass Overload Action: Reduce Inj. Vol IsBetter->MassOverload Yes CheckpH Step 2: Check Mobile Phase pH IsBetter->CheckpH No IsLow Is pH < 3.0? CheckpH->IsLow ChemistryIssue Cause: Silanol Interaction Action: Add Buffer/Lower pH IsLow->ChemistryIssue No (pH > 3) CheckCol Step 3: Check Column Type IsLow->CheckCol Yes IsEndcapped Is Column End-Capped? CheckCol->IsEndcapped ReplaceCol Cause: Active Silanols Action: Switch to High-Load C18 IsEndcapped->ReplaceCol No SystemVoid Cause: System/Column Void Action: Reverse Flush/Replace IsEndcapped->SystemVoid Yes

Figure 1: Diagnostic logic tree for isolating peak tailing sources. Follow the path to determine if the issue is physical (system/load) or chemical (method).

Technical Solutions & FAQs

Module A: Mobile Phase Chemistry

Q: I am running Water/Acetonitrile (50:50). Why isn't this sufficient? A: Pure water has no buffering capacity. As the plug of 2-Hydroxy-4-nitrobenzonitrile moves through the column, it can locally alter the pH, leading to partial ionization. Furthermore, without a proton source, residual silanols on the column remain active.

The Fix: The "pH 3 Rule" You must suppress the ionization of both the analyte and the silica surface.

  • Protocol: Acidify the aqueous mobile phase to pH 2.5 – 3.0 .

  • Mechanism: At pH 2.5, the silanols (pKa ~3.8) are protonated (neutral), and the analyte (pKa ~6.0) is protonated (neutral). Neutral species interact only hydrophobically, resulting in sharp peaks.

Recommended Additives Table:

ApplicationRecommended AdditiveConcentrationNotes
Standard UV Phosphoric Acid (H

PO

)
0.1% (v/v)Best peak shape; non-volatile (do not use for MS).
LC-MS Formic Acid0.1% (v/v)Good suppression; volatile.
Stubborn Tailing Trifluoroacetic Acid (TFA)0.05% - 0.1%Strongest silanol masker; may suppress MS ionization.
Module B: Stationary Phase Selection

Q: Does the specific C18 column matter? A: Yes. "C18" describes the ligand, not the base silica. For this molecule, older "Type A" silica columns will cause severe tailing due to high metal content and acidic silanols.

The Fix: Use "Type B" High-Purity Silica Select a column with the following specifications:

  • Base Deactivated Silica (BDS): Low trace metal content (<10 ppm).

  • High Carbon Load (>15%): Increases hydrophobic retention, masking the silica surface.

  • End-Capping: Essential. This process chemically bonds a small silane (e.g., trimethylsilane) to residual silanols that the bulky C18 ligands missed.

Interaction Diagram:

Interaction cluster_0 Standard Silica (Bad) cluster_1 End-Capped C18 (Good) Silanol Si-OH Analyte1 Analyte (-OH) Silanol->Analyte1 H-Bond (Drag) C18 C18 Ligand Analyte2 Analyte C18->Analyte2 Hydrophobic (Retention) Cap End-Cap (TMS)

Figure 2: Comparison of analyte interactions on standard vs. end-capped silica. The end-cap prevents the H-bonding that causes tailing.[2]

Module C: Sample Diluent & Injection

Q: My peak front is broad, but the tail is also bad. Is this the same issue? A: No, this is likely a Solvent Strength Mismatch . If you dissolve 2-Hydroxy-4-nitrobenzonitrile in 100% Acetonitrile (strong solvent) and inject it into a mobile phase starting at 10% Acetonitrile, the sample precipitates or travels faster than the mobile phase initially.

The Fix:

  • Dissolve the sample in the starting mobile phase (e.g., Water/Acetonitrile 90:10 with 0.1% H

    
    PO
    
    
    
    ).
  • If solubility is an issue, use the lowest possible amount of organic solvent ensuring the total organic content is

    
     the initial gradient composition.
    

The "Gold Standard" Protocol

If you are developing a new method, start here. This protocol is self-validating for acidic phenols.

Analytes: 2-Hydroxy-4-nitrobenzonitrile Column: Agilent ZORBAX Eclipse Plus C18 (or equivalent high-purity, end-capped column), 4.6 x 100 mm, 3.5 µm.

Mobile Phase:

  • Solvent A: Water + 0.1% Phosphoric Acid (pH ~2.2)

  • Solvent B: Acetonitrile + 0.1% Phosphoric Acid

    • Note: Adding acid to organic solvent prevents baseline drift.

Gradient Profile:

Time (min)% Solvent BFlow Rate (mL/min)Rationale
0.0101.0Focuses analyte at column head.
10.0601.0Elutes analyte based on hydrophobicity.
12.0951.0Wash step (removes impurities).
12.1101.0Return to initial conditions.
15.0101.0Re-equilibration (Critical).

Detection: UV @ 254 nm (Nitrophenols absorb strongly here) or 280 nm. Temperature: 30°C (Controls viscosity and kinetics).

References

  • Agilent Technologies. (2024). HPLC Method Development: From Beginner to Expert Part 2. Retrieved from

  • Chromatography Online (LCGC). (2020). Silica for HPLC Stationary Phases – A Five Minute Guide. Retrieved from

  • Phenomenex. (2023).[3] Reversed Phase HPLC Method Development Guide. Retrieved from

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 11116377, 2-Hydroxy-5-nitrobenzonitrile (Isomer Analog). Retrieved from

  • Restek Corporation. (2018).[4] LC Troubleshooting—All of My Peaks are Tailing! What Should I Do?. Retrieved from

Sources

Technical Support Center: 2-Hydroxy-4-nitrobenzonitrile (HNB) Interference

Author: BenchChem Technical Support Team. Date: February 2026

This is the Technical Support Center for 2-Hydroxy-4-nitrobenzonitrile (HNB) .

Status: Operational Lead Scientist: Dr. Aris Thorne, Senior Application Scientist Subject: Troubleshooting Assay Interference & False Positives/Negatives

Executive Summary: The "Yellow" False Positive

2-Hydroxy-4-nitrobenzonitrile (HNB) is a potent assay interferent often overlooked in high-throughput screening. Its chemical structure—a phenol ring substituted with electron-withdrawing nitro and nitrile groups—confers three specific properties that wreck biological data:

  • Chromogenicity: It is a pH-dependent yellow dye (absorbs ~400–450 nm).

  • Acidity: It acts as a protonophore, uncoupling mitochondrial respiration.[1]

  • Redox Activity: The nitro group is susceptible to enzymatic reduction.

This guide details how to detect, quantify, and eliminate HNB interference in your specific workflow.

Interference Matrix: Is Your Assay at Risk?

Consult this table immediately if you suspect data anomalies.

Assay TypeSpecific AssayInterference RiskMechanism of Failure
ELISA HRP/TMBCRITICAL Spectral Overlap: HNB absorbs at 450 nm, mimicking the TMB stop solution product. Causes false positives.[2]
Phosphatase pNPP (Alkaline Phos)CRITICAL Spectral Overlap: HNB absorbs at 405 nm, indistinguishable from p-nitrophenol product.
Cell Viability MTT / MTSHIGH Metabolic Disruption: HNB uncouples oxidative phosphorylation, reducing mitochondrial activity independent of drug toxicity.
Cell Viability CellTiter-Glo® (ATP)HIGH ATP Depletion: Protonophore activity rapidly depletes intracellular ATP, causing false "kill" signals.
Fluorescence GFP / FITC / FAMMEDIUM Quenching: Nitro groups are electron-deficient and can quench fluorescence via FRET or collisional quenching.
Protein Quant BradfordLOW Minor spectral shift, but generally safe if background subtraction is used.
Mechanism of Action: Visualizing the Problem

Understanding why the interference happens is the first step to fixing it.

A. The Optical Interference Trap (ELISA/pNPP)

HNB exists in equilibrium between its protonated (colorless/pale) and deprotonated (intense yellow) forms. At physiological pH (7.4) and basic stopping conditions, the phenolate anion dominates.

OpticalInterference HNB_Acid Protonated Form (pH < 4) Colorless/Pale HNB_Base Phenolate Anion (pH > 7) Intense YELLOW (Abs Max ~400-450nm) HNB_Acid->HNB_Base pH Increase (Assay Buffer) Reader Plate Reader (Cannot distinguish sources) HNB_Base->Reader Absorbance @ 450nm ELISA_Signal True ELISA Signal (TMB Stop Product) Abs 450nm ELISA_Signal->Reader Absorbance @ 450nm Result FALSE POSITIVE (Sum of Signals) Reader->Result

Figure 1: The mechanism of optical interference in colorimetric assays. The compound mimics the signal of common reporter substrates.

B. The Metabolic Toxicity Trap (Cell Viability)

HNB is a lipophilic weak acid. This pharmacophore allows it to shuttle protons across the mitochondrial inner membrane, destroying the proton motive force required for ATP synthesis.[3]

Uncoupling HNB_Cyto HNB (Cytosol) HNB_Mito HNB enters Mitochondria HNB_Cyto->HNB_Mito Leak Proton Leak (Mediated by HNB) HNB_Mito->Leak Shuttles H+ Proton_Grad H+ Gradient (Intermembrane Space) ATP_Syn ATP Synthase Proton_Grad->ATP_Syn Normal Flow Proton_Grad->Leak Bypasses Synthase ATP_Drop ATP Depletion ATP_Syn->ATP_Drop Reduced Function Leak->ATP_Drop Viability_Readout Low Signal in MTT/ATP Assays ATP_Drop->Viability_Readout False Toxicity

Figure 2: Mitochondrial uncoupling mechanism. HNB depletes ATP without necessarily causing immediate necrotic cell death, leading to false "potency" in metabolic assays.

Troubleshooting Guides & Protocols
Scenario A: "My ELISA background is huge, even in blank wells."

Diagnosis: You likely have HNB contamination in your library or carryover, and the basic pH of the stop solution is amplifying its color.

The "Spectral Correction" Protocol: Do not discard your plate. Use this method to mathematically salvage data.

  • Pre-Read (The Blanking Step):

    • Before adding the final substrate (e.g., TMB or pNPP), read the plate at the assay wavelength (e.g., 450 nm).

    • Why? This captures the intrinsic absorbance of the HNB compound bound to the well.

  • Kinetic Read:

    • Add your substrate.

    • Read in Kinetic Mode rather than Endpoint.

    • Why? HNB absorbance is static; the enzymatic signal increases over time. The slope (Rate of Reaction) is immune to the static background interference of HNB.

  • Wavelength Subtraction (Dual-Wave):

    • If you must use Endpoint: Read at 450 nm (Signal + HNB) and 650 nm (Reference).

    • Note: This only corrects for plastic scratches/bubbles, NOT HNB, as HNB does not absorb at 650 nm. You must use the Pre-Read subtraction method.

Scenario B: "The compound kills cells at 10 nM in MTT assays, but they look healthy under the microscope."

Diagnosis: False toxicity due to mitochondrial uncoupling. The cells are metabolically stalled (low ATP/NADPH) but structurally intact.

The "Orthogonal Viability" Protocol: You must validate viability using a non-metabolic endpoint.

  • Discard: MTT, MTS, WST-8, and CellTiter-Glo (ATP). These are all metabolism-dependent.

  • Adopt: LDH Release Assay or Live/Dead Staining (Calcein AM/EthD-1) .

    • LDH Release: Measures membrane integrity. Uncouplers like HNB rarely rupture membranes immediately.

    • Live/Dead: Ethidium homodimer-1 only enters cells with compromised membranes.

  • Experimental Setup:

    • Treat cells with HNB for the standard duration.

    • Aliquot supernatant for LDH analysis (Cytotoxicity).

    • Lyse remaining cells for DNA quantification (Total Cell Number).

    • Result: If LDH is low but MTT is low, HNB is acting as a metabolic modulator, not a cytotoxin.

Frequently Asked Questions (FAQ)

Q: Can I just wash the cells to remove HNB before adding the MTT reagent? A: No. HNB is lipophilic. It partitions into lipid bilayers and is difficult to wash out completely. Furthermore, the mitochondrial membrane potential recovery takes time. If you wash and immediately add MTT, the mitochondria are still depolarized, and you will still get a false low signal.

Q: Why does the yellow color disappear when I add acid? A: This is the classic indicator property of nitrophenols.

  • pH > 7: Phenolate anion (Yellow).

  • pH < 5: Protonated phenol (Colorless).

  • Tip: If your assay allows, running it at a lower pH (e.g., pH 6.0) might reduce the optical interference, though this often compromises enzymatic activity.

Q: Is HNB a "PAINS" (Pan-Assay Interference Compound)? A: While not always flagged in standard filters, it behaves like one. It falls under the "energetic" and "redox-active" classes of nuisance compounds due to the nitro group and the acidic phenol. Treat it as a "frequent hitter" in screening libraries.

References
  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 286148: 2-Hydroxy-4-nitrobenzonitrile. [Link]

  • Terada, H. (1990). Uncouplers of oxidative phosphorylation.[1][4][5] Environmental Health Perspectives, 87, 213–218. (Establishes the mechanism of weakly acidic nitrophenols as protonophores). [Link]

  • Thorne, N., et al. (2010). Apparent activity in high-throughput screening: origins of compound-dependent assay interference. Current Opinion in Chemical Biology. (General review of optical interference and aggregation). [Link]

Sources

Technical Support Center: Method Refinement for 2-Hydroxy-4-nitrobenzonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Welcome to the technical support hub for 2-Hydroxy-4-nitrobenzonitrile . This compound is a critical intermediate in the synthesis of non-steroidal anti-androgens (e.g., bicalutamide analogs) and specialized agrochemicals. Its structural duality—possessing both a base-labile nitrile group and an acidic phenolic hydroxyl—presents unique challenges in method reproducibility.

This guide moves beyond basic datasheets to address the "hidden variables" that cause batch-to-batch inconsistency. We focus on three critical pillars: Regioselective Isolation , HPLC Peak Symmetry , and Hydrolytic Stability .

Part 1: Synthesis & Purification Refinement[1]

The Challenge: Regioselectivity & Isomer Separation

User Scenario: "I am synthesizing 2-Hydroxy-4-nitrobenzonitrile via nitration of 2-hydroxybenzonitrile, but my yield is inconsistent, and I see a persistent impurity at RRT 1.1."

Technical Analysis: The nitration of 2-hydroxybenzonitrile is governed by the directing effects of the hydroxyl group (strongly ortho/para) and the nitrile group (strongly meta).

  • Target: 4-nitro isomer (Para to OH, Meta to CN).

  • Impurity: 6-nitro isomer (Ortho to OH, Meta to CN).

Because the 6-nitro isomer allows for intramolecular hydrogen bonding (between the -OH and the ortho -NO2), it exhibits significantly different physical properties than the 4-nitro target.

Troubleshooting Guide: Purification
SymptomRoot CauseCorrective Action
Low Melting Point (<140°C) Contamination with 6-nitro isomer (eutectic mixture).Steam Distillation: The 6-nitro isomer is steam volatile due to intramolecular H-bonding. The 4-nitro target is not. Steam distill the crude solid; the impurity will pass over, leaving the pure target in the pot.
Red/Orange Discoloration Oxidation products (quinones) or phenoxide formation.Acidic Wash: Ensure the final isolation pH is <3.0. Wash the filter cake with dilute HCl to protonate the phenol completely.
Poor Crystallization Solvent polarity mismatch.Switch Solvents: Avoid Toluene. Use Ethanol:Water (80:20) . The 4-nitro isomer is less soluble in water than the 6-nitro isomer.
Workflow Visualization: Isomer Separation Logic

PurificationLogic Start Crude Nitration Mixture (4-nitro + 6-nitro isomers) Decision Is 6-nitro > 5%? Start->Decision Steam Steam Distillation (Remove Volatile 6-nitro) Decision->Steam Yes (High Impurity) Recryst Recrystallization (EtOH:H2O 80:20) Decision->Recryst No (Low Impurity) Steam->Recryst Residue Filtration Hot Filtration Recryst->Filtration Cool to 4°C Final Pure 2-Hydroxy-4-nitrobenzonitrile (Yellow Solid) Filtration->Final

Figure 1: Decision tree for the purification of 2-Hydroxy-4-nitrobenzonitrile, prioritizing steam distillation for removal of the ortho-nitro impurity.

Part 2: Analytical Method Refinement (HPLC)

The Challenge: Peak Tailing & Retention Shifts

User Scenario: "My HPLC peaks are tailing (As > 1.5), and retention times drift between injections."

Technical Analysis: 2-Hydroxy-4-nitrobenzonitrile is a vinylogous acid . The electron-withdrawing nitro and nitrile groups significantly increase the acidity of the phenolic proton.

  • Estimated pKa: ~6.0 - 6.5.

  • Mechanism of Tailing: If the mobile phase pH is near the pKa, the analyte exists in equilibrium between the neutral phenol and the ionized phenoxide. The phenoxide interacts strongly with residual silanols on the stationary phase (ion-exchange mechanism), causing severe tailing.

Optimized HPLC Method Parameters
ParameterRecommendationRationale
Column C18 (End-capped), 3.5 µm or 5 µmHigh carbon load prevents silanol interaction.
Mobile Phase A 0.1% Phosphoric Acid or 0.1% TFA (pH ~2.0)CRITICAL: pH must be at least 2 units below the pKa to keep the molecule fully protonated (neutral).
Mobile Phase B AcetonitrileMethanol can cause higher backpressure; ACN provides sharper peaks for nitro-aromatics.
Gradient 20% B to 80% B over 15 minIsocratic runs may broaden late-eluting dimers.
Wavelength 310 nm (Primary), 254 nm (Secondary)The nitro-conjugation shifts

away from standard benzene absorption, reducing interference from solvents.
FAQ: Analytical Issues

Q: Can I use an ammonium acetate buffer at pH 5.0? A: No. At pH 5.0, you are approaching the ionization point of the phenol. This will result in "fronting" or split peaks due to the equilibrium between ionized and non-ionized forms. You must suppress ionization with a stronger acid (pH < 3.0).

Q: I see a small peak emerging at RRT 0.8 after 24 hours in solution. What is it? A: This is likely 2-hydroxy-4-nitrobenzamide . The nitrile group is susceptible to hydrolysis in aqueous conditions, especially if the sample diluent is not acidified. Ensure your sample diluent matches your mobile phase (acidic).

Workflow Visualization: Method Development Logic

HPLC_Troubleshooting Issue HPLC Issue Detected Tailing Peak Tailing (As > 1.5) Issue->Tailing Drift RT Drift Issue->Drift CheckpKa Check Mobile Phase pH Action1 ACIDIFY: Add 0.1% TFA/H3PO4 (Target pH < 3.0) CheckpKa->Action1 pH > 4? Tailing->CheckpKa Silanol Interaction? Action2 BUFFER: Increase Buffer Conc. (to 50mM) Drift->Action2 Temp/pH unstable? Result Symmetric Peak (Neutral Species) Action1->Result Action2->Result

Figure 2: Troubleshooting logic for HPLC peak asymmetry in acidic nitriles.

Part 3: Stability & Storage

User Scenario: "My reference standard has turned from bright yellow to a dark orange mud."

Technical Analysis: Nitro-aromatics are photosensitive, and the nitrile group is labile.

  • Photolysis: Exposure to UV/Vis light can induce radical formation at the nitro group, leading to darkening (azo/azoxy coupling).

  • Hygroscopicity: While the solid is not highly hygroscopic, surface moisture accelerates nitrile hydrolysis to the amide.

Storage Protocol:

  • Container: Amber glass vial with a PTFE-lined cap (avoid polyethylene liners which can leach plasticizers into nitro-compounds).

  • Environment: Store at +4°C in a desiccator.

References

  • Tucker, H., et al. (1988). Resolution of the nonsteroidal antiandrogen 4'-cyano-3-(4-fluorophenylsulfonyl)-2-hydroxy-2-methyl-3'-(trifluoromethyl)propionanilide (Bicalutamide). Journal of Medicinal Chemistry.
  • Phenomenex. (2025).[1][2] Reversed Phase HPLC Method Development Guide: Effect of pH on Acidic Analytes. Retrieved January 30, 2026, from [Link]

  • PubChem. (2025).[1] 2-Hydroxy-4-nitrobenzonitrile (Compound).[3][4] National Library of Medicine. Retrieved January 30, 2026, from [Link]

  • Organic Syntheses. (n.d.). General procedures for nitration and purification of benzonitriles.

Sources

Technical Support Center: Purity Assurance for 2-Hydroxy-4-nitrobenzonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

2-Hydroxy-4-nitrobenzonitrile is a high-value intermediate often employed in the synthesis of bioactive heterocycles and dyes.[1][2] Its dual functionality (phenolic -OH and nitrile -CN) makes it versatile but also susceptible to specific degradation pathways.[1][2]

This guide addresses the most common purity challenges encountered with commercial batches: unreacted halogenated precursors (from synthesis) and hydrolysis byproducts (from improper storage).[1][2] We provide self-validating protocols to isolate the target compound based on its physicochemical properties.[1][2]

Part 1: Diagnostic Triage

Before attempting purification, identify the nature of the contamination.[1][2]

Q: My compound is dark orange/brown. Is it degraded?

A: Pure 2-Hydroxy-4-nitrobenzonitrile is typically a yellow crystalline solid.[1][2]

  • Darkening usually indicates surface oxidation or the presence of azo-coupling byproducts (common in nitro-aromatics exposed to light/base).[1][2]

  • Action: Perform a melting point test. Significant depression (broad range >2°C) confirms bulk impurity.[1][2] If the range is sharp but color is off, it is likely a trace chromophore removable by a simple solvent wash.[1][2]

Q: How do I identify the impurity peaks in HPLC?

Use the polarity logic below to assign peaks relative to the main product (Rt):

Relative Retention Time (Rt)Likely ImpurityOriginChemical Nature
0.8 - 0.9 (Earlier) 2-Hydroxy-4-nitrobenzamideHydrolysisMore Polar (Amide)
1.0 (Main Peak) 2-Hydroxy-4-nitrobenzonitrile Target Acidic Phenol
1.2 - 1.5 (Later) 2-Chloro-4-nitrobenzonitrilePrecursorLess Polar (No -OH)
> 1.5 Bis-ether dimersSnAr Side RxnNon-polar

Part 2: Troubleshooting & Purification Protocols

Scenario A: Removing Neutral Precursors (The "Acid-Base Swing")[1][2]

Problem: Your batch contains unreacted starting material (e.g., 2-chloro-4-nitrobenzonitrile). Recrystallization is failing to separate them because their solubilities are similar.[1][2] Solution: Exploit the acidity of the phenolic hydroxyl group.[1][2] The target molecule is a weak acid (pKa ~6-7), while the precursor is neutral .[1]

Validated Protocol: The pH Swing

This method is self-validating: if the solid does not precipitate upon acidification, the target molecule was not present.[1]

  • Dissolution: Dissolve the crude solid (10 g) in Ethyl Acetate (100 mL) .

  • Extraction (The Swing):

    • Extract the organic layer with 1M NaOH (3 x 30 mL) .[1][2]

    • Mechanism:[1][2][3][4][5][6][7] The 2-Hydroxy-4-nitrobenzonitrile deprotonates to form the water-soluble phenolate salt (red/orange solution).[1][2] The neutral chloro-impurity stays in the Ethyl Acetate.[1]

  • Separation:

    • Keep the Aqueous Layer (contains Product).[1][2]

    • Discard the Organic Layer (contains Impurities).[1][2]

  • Recovery:

    • Cool the aqueous solution to 0-5°C.

    • Slowly add 2M HCl while stirring until pH < 2.

    • Observation: The product will precipitate as a yellow solid.[1][2]

  • Filtration: Filter, wash with cold water, and dry under vacuum.[1][2]

AcidBaseSwing Start Crude Mixture (Product + Neutral Impurity) Dissolve Dissolve in Ethyl Acetate Start->Dissolve Extract Extract with 1M NaOH Dissolve->Extract PhaseSep Phase Separation Extract->PhaseSep OrgLayer Organic Layer (Ethyl Acetate) PhaseSep->OrgLayer Neutrals stay AqLayer Aqueous Layer (Sodium Phenolate) PhaseSep->AqLayer Product migrates Discard Discard (Contains Neutral Precursors) OrgLayer->Discard Acidify Acidify with HCl to pH < 2 AqLayer->Acidify Precipitate Precipitate Target (2-Hydroxy-4-nitrobenzonitrile) Acidify->Precipitate

Caption: Workflow for separating acidic phenol product from neutral starting materials using pH manipulation.

Scenario B: Removing Hydrolysis Products (Amides)

Problem: The nitrile group has partially hydrolyzed to the amide (2-hydroxy-4-nitrobenzamide), likely due to moisture exposure. Solution: Recrystallization.[1][2][4][8][9] The amide is significantly more polar and often less soluble in non-polar solvents, or significantly more soluble in hot water compared to the nitrile.[1][2]

Validated Protocol: Ethanol/Water Recrystallization
  • Solvent Choice: 95% Ethanol or an Ethanol/Water mix (80:20).[1][2]

  • Procedure:

    • Dissolve crude solid in boiling Ethanol (minimum volume).

    • If not fully soluble, add water dropwise until a slight turbidity persists, then add a few drops of Ethanol to clear it.[2]

    • Hot Filtration: Essential to remove any insoluble amide/acid oligomers.[1][2]

    • Cooling: Allow to cool slowly to Room Temperature, then 4°C.

  • Wash: Wash the filter cake with cold 50% EtOH/Water.

Part 3: Storage & Stability FAQs

Q: Can I store this compound in solution? A: No. Nitriles with electron-withdrawing groups (like nitro) are activated for nucleophilic attack.[1][2] Storing in protic solvents (Methanol/Water) can lead to slow hydrolysis to the amide or imidate ester over time [1].[1][2] Store as a solid.

Q: Is the compound hygroscopic? A: Moderately. The phenolic hydroxyl can H-bond with atmospheric water.[1][2] Moisture accelerates nitrile hydrolysis.[1][2]

  • Recommendation: Store in a desiccator or under inert gas (Argon/Nitrogen) at 2-8°C.

Q: Why does my "pure" sample smell like almonds? A: It shouldn't. An almond smell typically indicates HCN generation (unlikely but possible under extreme degradation) or benzaldehyde derivatives.[1][2] If a strong odor is present, quarantine the bottle and check for cyanide liberation using a test strip.[1][2] This is a safety hazard.[1][2]

Part 4: Summary of Chemical Logic

The following diagram illustrates the decision matrix for purification based on the specific impurity profile found in your analytical data.

PurificationLogic Input Impure Batch Analysis Analyze Impurity Type Input->Analysis RouteA Neutral Precursor (e.g. Chloro-nitro) Analysis->RouteA Non-acidic RouteB Polar Byproduct (Amide/Acid) Analysis->RouteB Polar/H-bonding ActionA Acid-Base Extraction (NaOH Wash) RouteA->ActionA ActionB Recrystallization (EtOH/H2O) RouteB->ActionB Final Pure 2-Hydroxy-4-nitrobenzonitrile ActionA->Final ActionB->Final

Caption: Decision tree for selecting the correct purification method based on impurity polarity and acidity.

References

  • PubChem. 2-Hydroxy-4-nitrobenzonitrile (Compound).[1][2] National Library of Medicine.[1][2] [Link]

  • Chemistry Steps. Hydrolysis of Nitriles to Amides and Carboxylic Acids.[1][2][3][6] [Link]

  • Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry.[1][2] (Purification of Nitrophenols).[1][2] 5th Edition. Longman Scientific & Technical.[1][2] (Standard reference for recrystallization of nitro-phenolic compounds).

Sources

Technical Support Center: Enhancing the Reactivity of 2-Hydroxy-4-nitrobenzonitrile in Coupling Reactions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center dedicated to overcoming the challenges of using 2-Hydroxy-4-nitrobenzonitrile in cross-coupling reactions. This guide is designed for researchers, scientists, and professionals in drug development who are looking to leverage this versatile building block in their synthetic strategies. Here, we will dissect the inherent reactivity challenges of this molecule and provide practical, field-tested solutions in a troubleshooting-focused, question-and-answer format.

Introduction: Understanding the Reactivity Profile of 2-Hydroxy-4-nitrobenzonitrile

2-Hydroxy-4-nitrobenzonitrile is a unique trifunctional molecule, presenting a nuanced reactivity profile for cross-coupling reactions. The interplay between the ortho-hydroxyl, para-nitro, and cyano functionalities dictates its behavior and often necessitates carefully tailored reaction conditions.

  • The Hydroxyl Group (-OH): Phenols are notoriously challenging substrates for direct cross-coupling due to the poor leaving group ability of the hydroxyl group.[1] Activation is often the key to unlocking its reactivity.

  • The Nitro Group (-NO₂): As a potent electron-withdrawing group, the nitro functionality deactivates the aromatic ring. While this can be beneficial in some contexts, it can also complicate catalytic cycles.[2]

  • The Nitrile Group (-CN): The cyano group is also electron-withdrawing and can influence the electronic properties of the aromatic system.

This guide will address the common hurdles encountered when employing this substrate in pivotal coupling reactions such as Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination.

Frequently Asked Questions (FAQs) and Troubleshooting

FAQ 1: Why is my Suzuki-Miyaura coupling with 2-Hydroxy-4-nitrobenzonitrile failing or giving low yields?

This is a common issue stemming from the poor leaving group character of the phenolic hydroxyl group. Direct coupling is often inefficient.

Troubleshooting Workflow for Suzuki-Miyaura Coupling

cluster_activation Activation Strategy start Low/No Suzuki Coupling Product q1 Are you attempting direct C-O coupling? start->q1 a1_yes Yes q1->a1_yes This is the likely issue. a1_no No, I'm using an activated derivative. q1->a1_no activation_strategy Activate the Hydroxyl Group a1_yes->activation_strategy q2 Is your catalyst system optimized for electron-deficient substrates? a1_no->q2 triflate Convert to Triflate (-OTf) activation_strategy->triflate tosylate Convert to Tosylate (-OTs) activation_strategy->tosylate nonaflate Convert to Nonaflate (-ONf) activation_strategy->nonaflate triflate->q2 tosylate->q2 nonaflate->q2 a2_yes Yes q2->a2_yes a2_no No q2->a2_no q3 Are you observing significant decomposition or side products? a2_yes->q3 catalyst_optimization Optimize Catalyst System a2_no->catalyst_optimization ligand_choice Use electron-rich, bulky phosphine ligands (e.g., SPhos, XPhos) catalyst_optimization->ligand_choice precatalyst Employ modern Pd(II) precatalysts (e.g., G3/G4) catalyst_optimization->precatalyst ligand_choice->q3 precatalyst->q3 a3_yes Yes q3->a3_yes a3_no No q3->a3_no condition_optimization Refine Reaction Conditions a3_yes->condition_optimization solution Improved Yield a3_no->solution base_choice Use a milder base (e.g., K3PO4, Cs2CO3) condition_optimization->base_choice temp_control Lower reaction temperature condition_optimization->temp_control degassing Ensure rigorous degassing condition_optimization->degassing base_choice->solution temp_control->solution degassing->solution

Caption: Troubleshooting workflow for Suzuki-Miyaura coupling.

In-depth Explanation:

The most reliable strategy is to convert the hydroxyl group into a better leaving group, such as a triflate (-OTf), tosylate (-OTs), or nonaflate (-ONf).[3] This significantly facilitates the oxidative addition step, which is often the rate-determining step in the catalytic cycle.

Leaving GroupRelative ReactivityComments
-IHighestMost reactive halide.
-OTfHighExcellent leaving group, widely used.
-BrMedium-HighCommon and effective.
-OTsMediumGood alternative to triflates.
-ClLowRequires more active catalysts.
-OHVery LowGenerally requires activation.

Catalyst and Ligand Selection: For electron-deficient aryl electrophiles (like the activated derivatives of 2-Hydroxy-4-nitrobenzonitrile), catalyst systems with electron-rich and bulky phosphine ligands are often more effective. Ligands such as SPhos, XPhos, and RuPhos can promote both oxidative addition and reductive elimination. Modern palladium precatalysts (e.g., G2, G3, G4) are often more active and stable.

Base and Solvent Considerations: The choice of base is critical. Strong bases can lead to decomposition of the nitro-containing substrate. Milder bases like K₃PO₄, Cs₂CO₃, or K₂CO₃ are generally preferred.[4] Aprotic polar solvents such as dioxane, THF, or DMF are commonly used. The addition of a small amount of water can sometimes be beneficial for the transmetalation step with boronic acids.[5]

FAQ 2: I'm attempting a Sonogashira coupling, but I'm only getting starting material back or a complex mixture. What should I do?

The challenges in Sonogashira coupling with this substrate are similar to those in Suzuki-Miyaura coupling, primarily related to the C-O bond activation. Additionally, the acidic proton of the hydroxyl group can interfere with the basic conditions of the reaction.

Troubleshooting Sonogashira Coupling:

  • Protect the Hydroxyl Group: Before attempting the coupling, protect the hydroxyl group as a methyl or benzyl ether. This prevents interference from the acidic proton.

  • Activate the Hydroxyl Group: As with the Suzuki-Miyaura coupling, converting the hydroxyl to a triflate is a highly effective strategy.

  • Catalyst System: The standard Pd(PPh₃)₄/CuI system is a good starting point.[6] If this fails, consider using more robust palladium sources like PdCl₂(PPh₃)₂ in combination with CuI.

  • Base Selection: An amine base such as triethylamine (TEA) or diisopropylethylamine (DIPEA) is typically used.[7] Ensure the base is freshly distilled and the reaction is performed under anhydrous and anaerobic conditions.

  • Copper-Free Conditions: In some cases, the copper co-catalyst can lead to side reactions like alkyne homocoupling (Glaser coupling). If you observe significant homocoupling, consider a copper-free Sonogashira protocol. These often require specific ligands and conditions.

FAQ 3: My Buchwald-Hartwig amination is not proceeding. Is it possible to directly aminate 2-Hydroxy-4-nitrobenzonitrile?

Direct C-O amination of phenols is challenging and requires specialized catalytic systems. For 2-Hydroxy-4-nitrobenzonitrile, direct amination is unlikely to be successful with standard Buchwald-Hartwig conditions.

Strategies for Buchwald-Hartwig Amination:

  • Activate the Hydroxyl Group: Convert the hydroxyl group to a triflate or nonaflate. This transforms the substrate into a suitable electrophile for the Buchwald-Hartwig reaction.

  • Use a Halogenated Precursor: A more conventional approach is to start with a halogenated precursor, such as 2-chloro-5-nitrobenzonitrile or 2-bromo-5-nitrobenzonitrile, and perform the Buchwald-Hartwig amination on this substrate.

  • Ligand and Base Choice: For electron-deficient aryl halides, bulky, electron-rich phosphine ligands (e.g., Josiphos, Xantphos) are often effective. Strong, non-nucleophilic bases like NaOtBu or LHMDS are typically required.

FAQ 4: Can I use 2-Hydroxy-4-nitrobenzonitrile in an Ullmann condensation?

The Ullmann condensation is a classical method for forming C-O, C-N, and C-S bonds, typically using a copper catalyst.[8] While it can be effective for electron-deficient aryl halides, the direct use of phenols can be problematic.

Considerations for Ullmann Condensation:

  • For C-O Coupling (Ether Synthesis): The traditional Ullmann ether synthesis involves the reaction of a phenoxide with an aryl halide. In this case, you would deprotonate 2-Hydroxy-4-nitrobenzonitrile with a base and react it with an activated aryl halide in the presence of a copper catalyst. High temperatures are often required.[8]

  • For C-N Coupling (Amine Synthesis): The Goldberg reaction, a variation of the Ullmann condensation, can be used to form C-N bonds.[8] However, this typically involves reacting an amine with an aryl halide.

  • Modern Ullmann-Type Reactions: Modern protocols often use ligands for the copper catalyst, allowing for milder reaction conditions. However, for a substrate as complex as 2-Hydroxy-4-nitrobenzonitrile, starting with a halogenated analog is generally a more reliable approach.

Experimental Protocols

Protocol 1: Activation of 2-Hydroxy-4-nitrobenzonitrile to its Triflate Derivative

This is a crucial first step for many cross-coupling reactions.

Materials:

  • 2-Hydroxy-4-nitrobenzonitrile

  • Triflic anhydride (Tf₂O)

  • Pyridine or 2,6-lutidine

  • Dichloromethane (DCM), anhydrous

  • Argon or nitrogen atmosphere

Procedure:

  • Dissolve 2-Hydroxy-4-nitrobenzonitrile (1.0 eq.) in anhydrous DCM under an inert atmosphere.

  • Cool the solution to 0 °C in an ice bath.

  • Add pyridine or 2,6-lutidine (1.2 eq.) dropwise.

  • Slowly add triflic anhydride (1.1 eq.) to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 1-2 hours, monitoring by TLC.

  • Upon completion, quench the reaction with saturated aqueous NaHCO₃ solution.

  • Extract the product with DCM, wash the organic layer with brine, dry over Na₂SO₄, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography.

Protocol 2: General Procedure for Suzuki-Miyaura Coupling of 2-(Triflyloxy)-4-nitrobenzonitrile

Materials:

  • 2-(Triflyloxy)-4-nitrobenzonitrile (from Protocol 1)

  • Arylboronic acid (1.2 eq.)

  • Pd₂(dba)₃ (2 mol%)

  • SPhos (4 mol%)

  • K₃PO₄ (2.0 eq.)

  • Dioxane/water (e.g., 4:1 v/v), degassed

  • Argon or nitrogen atmosphere

Procedure:

  • To a reaction vessel, add 2-(Triflyloxy)-4-nitrobenzonitrile (1.0 eq.), arylboronic acid (1.2 eq.), Pd₂(dba)₃ (2 mol%), SPhos (4 mol%), and K₃PO₄ (2.0 eq.).

  • Evacuate and backfill the vessel with an inert gas three times.

  • Add the degassed dioxane/water solvent mixture via syringe.

  • Heat the reaction mixture to 80-100 °C and stir until the starting material is consumed (monitor by TLC or LC-MS).

  • Cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.

  • Wash the filtrate with water and brine, dry over Na₂SO₄, and concentrate in vacuo.

  • Purify the product by flash column chromatography.

Visualizing the Catalytic Cycle: The Suzuki-Miyaura Reaction

Suzuki_Miyaura_Cycle cluster_cycle Suzuki-Miyaura Catalytic Cycle pd0 Pd(0)L_n pd_complex [Ar-Pd(II)(X)L_n] Oxidative Addition Product pd0->pd_complex Oxidative Addition (Ar-X) transmetalation_complex [Ar-Pd(II)(Ar')L_n] pd_complex->transmetalation_complex Transmetalation (Ar'-B(OR)2, Base) transmetalation_complex->pd0 Reductive Elimination product Ar-Ar' transmetalation_complex->product

Caption: A simplified representation of the Suzuki-Miyaura catalytic cycle.

References

  • Correa, A., & Bolm, C. (2007). Recent advances in the Ullmann reaction.
  • Suzuki-Miyaura cross-coupling: Practical Guide. (2022). Yoneda Labs. Retrieved from [Link]

  • Suzuki-Miyaura Coupling |Basics|Mechanism|Examples| ChemOrgChem. (2022, March 24). YouTube. Retrieved from [Link]

  • C(sp2) Suzuki–Miyaura cross-coupling reactions using nitrile-functionalized NHC palladium complexes. (2018). RSC Advances, 8(48), 27361-27368.
  • Synthesis of the benzhydryl motif via a Suzuki-Miyaura coupling of arylboronic acids and 3-chloroacrylonitriles. (2004). The Journal of Organic Chemistry, 69(16), 5578-5581.
  • Cross-coupling reactions – Knowledge and References. (n.d.). Taylor & Francis. Retrieved from [Link]

  • Weakly-Activated Phenol Derivatives as New Green Electrophilic Partners in Suzuki–Miyaura and Related C-C Couplings. (2022). Molecules, 27(19), 6527.
  • Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. (2018). Organic & Biomolecular Chemistry, 16(44), 8599-8603.
  • The Suzuki Reaction. (n.d.). Chem 115 Myers. Retrieved from [Link]

  • Suzuki reaction. (n.d.). Wikipedia. Retrieved from [Link]

  • Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. (2018). Journal of the American Chemical Society, 140(35), 10834-10846.
  • Suzuki Coupling. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • CROSS-COUPLING reactions - everything YOU need to know! (Full Introduction + overview). (2022, March 25). YouTube. Retrieved from [Link]

  • Diazonium compound. (n.d.). Wikipedia. Retrieved from [Link]

  • Cross-Coupling Reactions of Nitroarenes. (2021). Accounts of Chemical Research, 54(15), 3151-3164.
  • Synthesis method of 2-fluoro-4-nitrobenzonitrile. (n.d.). Google Patents.
  • Palladium-catalyzed cross-couplings by C–O bond activation. (2016). Catalysis Science & Technology, 6(1), 15-28.
  • Diagnosing issues with a failed Suzuki coupling? (2021, July 9). Reddit. Retrieved from [Link]

  • Heck reaction of ortho-aminoaryl iodide 3 or ortho-nitroaryl iodide 22 with acrylonitrile. (n.d.). ResearchGate. Retrieved from [Link]

  • Sonogashira Coupling. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • Palladium-Catalyzed Cross-Couplings by C–O Bond Activation. (2016). Catalysis Science & Technology, 6(1), 15-28.
  • p-NITROBENZONITRILE. (n.d.). Organic Syntheses Procedure. Retrieved from [Link]

  • Suzuki-Miyaura Coupling. (2019, June 5). Chemistry LibreTexts. Retrieved from [Link]

  • Mechanism Explained: Hydrolysis of Nitriles | Nitriles to Carboxylic Acids. (2024, April 7). YouTube. Retrieved from [Link]

  • Negishi Cross-Couplings of Unprotected Phenols, Anilines, and Alcohols. (2015).
  • Sonogashira Coupling. (2024, August 5). Chemistry LibreTexts. Retrieved from [Link]

  • Boosting Palladium Catalyzed Aryl-Nitro Bond Activation Reaction by Understanding the Electronic, Electrostatic and Polarization Effect: A Computational Study from Basic Understanding to Ligand Design. (2021). ResearchGate. Retrieved from [Link]

  • Palladium-Catalyzed Ligand-Directed C−H Functionalization Reactions. (2010). Chemical Reviews, 110(2), 824-885.
  • Synthesis of some aryl amino acetyl -2-amino-4-nitrobenzothiazole Derivatives. (2008). ResearchGate. Retrieved from [Link]

  • Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst. (2021).
  • Process for the production of ortho-nitrobenzonitriles. (n.d.). Google Patents.
  • Catalytic Oxidative Coupling of Phenols and Related Compounds. (2022). Accounts of Chemical Research, 55(15), 2113-2126.
  • Ligand-Accelerated Catalysis of the Ullmann Condensation: Application to Hole Conducting Triarylamines. (1999). The Journal of Organic Chemistry, 64(3), 670-674.
  • Heck Reaction. (2023, June 30). Chemistry LibreTexts. Retrieved from [Link]

  • A Half Century of the Sonogashira Reaction. (2020).
  • Ullmann condensation. (n.d.). Wikipedia. Retrieved from [Link]

  • Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6-Alkynyl-3-fluoro-2-pyridinamidoximes. (2018).
  • Rapid microwave promoted Sonogashira coupling reactions on solid phase. (2002). Molecular Diversity, 5(4), 289-292.
  • Palladium-Catalyzed Denitrative Mizoroki–Heck Reaction. (2020). ChemRxiv. Retrieved from [Link]

  • C-N, C-O and C-S Ullmann-Type Coupling Reactions of Arenediazonium o-Benzenedisulfonimides. (2022). Molecules, 27(11), 3584.
  • The Intramolecular Heck Reaction. (2004, July 14). Macmillan Group Meeting. Retrieved from [Link]

  • RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW. (2013).

Sources

Technical Support Center: Optimization of Cleavage Protocols for 2-Hydroxy-4-nitrobenzonitrile-Bound Resins

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the optimization of cleavage protocols involving 2-Hydroxy-4-nitrobenzonitrile-bound resins. This guide is designed for researchers, chemists, and drug development professionals who are leveraging this specialized resin in their solid-phase synthesis workflows. Here, we move beyond generic advice to provide in-depth, mechanistically-grounded troubleshooting and optimization strategies in a direct question-and-answer format.

Introduction: Understanding the 2-Hydroxy-4-nitrobenzonitrile Linker

The 2-Hydroxy-4-nitrobenzonitrile moiety is characteristic of a photolabile linker , closely related to the well-established class of o-nitrobenzyl linkers.[1][2][3] Unlike common acid-labile linkers (e.g., Wang or Rink Amide) that are cleaved with strong acids like trifluoroacetic acid (TFA), this linker is engineered for cleavage using ultraviolet (UV) light. This allows for the release of the synthesized molecule under exceptionally mild and neutral conditions, preserving acid-sensitive functional groups and complex molecular architectures.[3]

The cleavage is initiated by irradiating the resin with UV light, typically in the 340-365 nm range, which triggers a specific photochemical reaction to release the target molecule, often leaving a modified linker fragment behind on the resin.[4][5]

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My cleavage yield is very low. What are the primary causes for incomplete photocleavage?

A1: Incomplete cleavage is the most common issue and can almost always be traced back to the parameters of the irradiation step. Here are the key factors to investigate:

  • Insufficient Irradiation Time: Photocleavage is not instantaneous. The total dose of photons delivered to the resin dictates the cleavage efficiency. If the yield is low, the most straightforward first step is to extend the irradiation time. Run a time-course experiment (e.g., cleaving small aliquots at 1, 2, 4, and 6 hours) to determine the optimal duration.

  • Incorrect Wavelength: o-Nitrobenzyl-based linkers have a characteristic absorption maximum.[5] While the typical range is 340-365 nm, the specific substitution pattern on your linker may cause a slight shift.[4] Ensure your light source (e.g., mercury vapor lamp, LED array) is emitting at the correct wavelength and that any filters being used are appropriate. Using a wavelength outside the optimal absorption window will dramatically reduce cleavage efficiency.

  • Light Source Intensity & Distance: The intensity of the light reaching the resin is critical. A low-power lamp or placing the reaction vessel too far from the source will require proportionally longer irradiation times. Ensure the lamp is functioning correctly and is positioned as recommended by the manufacturer for optimal flux.

  • Poor Light Penetration: If the resin slurry is too concentrated or inadequately agitated, the resin beads can shield each other from the light, leading to incomplete cleavage in the bulk of the sample. Ensure the resin is suspended in a sufficient volume of a UV-transparent solvent and is continuously stirred or agitated during irradiation to ensure all beads are exposed to the light.

Q2: I see multiple peaks in my HPLC analysis of the crude product. What side reactions can occur during photocleavage?

A2: While photocleavage is generally a clean process, side reactions can occur, particularly with sensitive peptides or under non-optimal conditions.

  • Photodegradation of the Product: Some molecules, particularly those containing chromophores like Tryptophan (Trp) or Tyrosine (Tyr), can be susceptible to degradation upon prolonged exposure to high-energy UV light. If you suspect this, minimize the irradiation time to the point where cleavage is complete but not excessively long. Including a UV filter to cut out shorter, more damaging wavelengths (e.g., <320 nm) can also be beneficial.

  • Reaction with Photochemical Byproducts: The cleavage of o-nitrobenzyl linkers generates a nitroso-aldehyde or ketone byproduct on the resin.[6] While generally benign, it's theoretically possible for this reactive species to interact with the cleaved product, especially if the product remains in the reaction vessel for an extended period post-cleavage. Filtering the solution away from the resin immediately after the irradiation is complete is good practice.

  • Solvent-Induced Side Reactions: Ensure the solvent used is inert. While alcohols like methanol are often used, they can potentially participate in side reactions if the cleaved product or byproducts are reactive. Acetonitrile and Dichloromethane (DCM) are generally safe and UV-transparent choices.

Q3: How do I choose the correct solvent and concentration for the cleavage reaction?

A3: Solvent choice is critical for both reaction efficiency and product stability.

  • UV Transparency: The solvent must be transparent at the irradiation wavelength. Solvents like Toluene, Acetone, or those containing UV stabilizers will absorb the light meant for the linker, leading to failed cleavage. Dichloromethane (DCM), acetonitrile (MeCN), methanol (MeOH), and dioxane are common choices.

  • Solubility of the Product: The cleaved molecule should be soluble in the chosen solvent to facilitate its diffusion away from the resin bead.

  • Resin Swelling: The solvent should adequately swell the resin to ensure light can penetrate the bead and that the cleaved product can diffuse out. DCM is an excellent swelling solvent for polystyrene-based resins.

  • Concentration: A dilute suspension is key for optimal light penetration. A common starting point is 100 mg of resin per 5-10 mL of solvent. This can be adjusted based on the geometry of your reaction vessel.

Optimization of Photocleavage Protocols

The efficiency of photocleavage is dependent on several interconnected parameters. A systematic approach to optimization is crucial for maximizing yield and purity.

Table 1: Key Parameters for Photocleavage Optimization
ParameterStandard ConditionOptimization Strategy & Rationale
Wavelength 365 nmVerify the λmax of your specific linker if possible. If cleavage is poor, test a slightly different wavelength (e.g., 350 nm) if your equipment allows. The goal is to match the lamp's output to the linker's peak absorption.
Irradiation Time 1-4 hoursPerform a time-course study. Analyze aliquots at different time points by HPLC to find the point of maximum product release without significant degradation.
Solvent DCM or MeCNIf product solubility is an issue, consider co-solvents. For highly polar molecules, adding a small percentage of MeOH can be beneficial. Always check solvent UV cutoff points.
Temperature Room TemperatureMost photocleavages are run at ambient temperature. If side reactions are observed, cooling the reaction vessel (e.g., with a water jacket or fan) can be beneficial, as excess heat can accelerate degradation pathways.
Agitation Constant, gentle stirringEnsure all beads are suspended and exposed to light. For small-scale reactions, periodic vortexing can suffice. For larger scales, overhead or magnetic stirring is necessary. Avoid vigorous stirring that can cause mechanical degradation of the resin.
Atmosphere Air or NitrogenFor most applications, performing the reaction in air is sufficient. However, if your molecule is sensitive to oxidation, purging the solvent and maintaining a nitrogen atmosphere can prevent oxidative side reactions.

Experimental Protocols

Protocol 1: Small-Scale Trial Photocleavage

This protocol is designed to test the feasibility and determine the approximate irradiation time required for a new 2-Hydroxy-4-nitrobenzonitrile-bound resin.

  • Resin Preparation: Place 10-20 mg of the dried peptide-resin into a small glass test tube or vial.

  • Solvation & Swelling: Add 2 mL of a UV-transparent solvent (e.g., Dichloromethane). Allow the resin to swell for at least 20 minutes.

  • Irradiation: Place the vial in front of the UV lamp (e.g., a 365 nm TLC lamp or a dedicated photoreactor). Ensure the vial is securely positioned at a consistent distance from the source.

  • Sampling: At set time points (e.g., 30, 60, 120, 240 minutes), use a micropipette to carefully remove a small aliquot (e.g., 50 µL) of the supernatant. Be careful not to disturb or remove the resin beads.

  • Analysis: Evaporate the solvent from each aliquot and reconstitute in a suitable solvent for analysis by LC-MS or HPLC to monitor the appearance of the desired product.

  • Determination: Plot the product peak area against time to identify the optimal irradiation duration.

Protocol 2: Preparative Scale Photocleavage

This protocol is for cleaving the bulk of your synthesized material after optimization.

  • Resin Preparation: Transfer the entirety of your dried peptide-resin (e.g., 100-500 mg) to a suitable quartz or borosilicate glass reaction vessel equipped with a stir bar. Quartz is preferred as it has higher UV transparency than standard glass.

  • Solvation: Add the optimized solvent (e.g., DCM) to achieve a concentration of approximately 100 mg resin per 10 mL of solvent.

  • Degassing (Optional): If the product is sensitive to oxidation, bubble nitrogen through the suspension for 10-15 minutes.

  • Irradiation: Place the vessel in the photoreactor or at a fixed distance from the UV lamp. Begin stirring to ensure the resin remains suspended. If the vessel is not jacketed, consider using a fan to prevent overheating. Irradiate for the optimized time determined in Protocol 1.

  • Product Collection: Once irradiation is complete, turn off the lamp. Filter the resin slurry through a sintered glass funnel, collecting the filtrate.

  • Washing: Wash the resin 2-3 times with small volumes of the cleavage solvent to recover any remaining product. Combine the filtrates.

  • Workup: Evaporate the combined filtrates under reduced pressure. The resulting crude material can then be precipitated (if applicable) or directly subjected to purification by HPLC.

Visualizing the Workflow & Troubleshooting Logic

Diagram 1: General Photocleavage Workflow

G cluster_prep Preparation cluster_cleavage Cleavage cluster_workup Workup & Isolation prep_resin 1. Weigh Dried Resin add_solvent 2. Add UV-Transparent Solvent prep_resin->add_solvent swell 3. Swell Resin (20+ min) add_solvent->swell irradiate 4. Irradiate with UV Light (e.g., 365 nm) with Agitation swell->irradiate filter_resin 5. Filter to Separate Resin irradiate->filter_resin wash_resin 6. Wash Resin with Solvent filter_resin->wash_resin evaporate 7. Evaporate Combined Filtrates wash_resin->evaporate purify 8. Proceed to Purification (HPLC) evaporate->purify

Caption: Workflow for photocleavage from the resin.

Diagram 2: Troubleshooting Incomplete Cleavage

G start Low Cleavage Yield (Confirmed by LC-MS) q_time Was a time-course study performed? start->q_time a_time_no Action: Perform time-course (1, 2, 4, 6 hr) to find optimum q_time->a_time_no No q_light Is the light source correct and functional? q_time->q_light Yes a_time_no->q_light a_time_yes Action: Increase irradiation time by 50-100% end_node Re-evaluate after changes. If issues persist, contact Technical Support. a_time_yes->end_node a_light_no Action: Check lamp specs (wavelength, power) and age. Ensure correct filters are used. q_light->a_light_no No q_solvent Is the solvent UV-transparent and swelling the resin? q_light->q_solvent Yes a_light_no->q_solvent a_solvent_no Action: Switch to a known UV-transparent solvent (DCM, MeCN). Check for proper resin swelling. q_solvent->a_solvent_no No q_agitation Is the resin slurry well-agitated and dilute? q_solvent->q_agitation Yes a_solvent_no->q_agitation q_agitation->a_time_yes Yes a_agitation_no Action: Increase solvent volume and ensure constant stirring to suspend all beads. q_agitation->a_agitation_no No a_agitation_no->end_node

Caption: Decision tree for troubleshooting low yield.

References

  • Hansen, P. R., & Jensen, K. J. (2018). Photolabile Linkers for Solid-Phase Synthesis. ACS Combinatorial Science, 20(8), 465-476. [Link]

  • Romero-Ramos, M., et al. (2024). Safety-Catch Linkers for Solid-Phase Peptide Synthesis. Molecules, 29(7), 1429. [Link]

  • Araya-Farias, R., et al. (2023). Base-Labile Safety-Catch Linker: Synthesis and Applications in Solid-Phase Peptide Synthesis. Molecules, 28(20), 7175. [Link]

  • Tsai, C.-S., et al. (2013). Synthesis of 2-hydroxy-4-n-octaoxybenzophenones (UV-531) with the phase transfer method. Trade Science Inc. Journals. [Link]

  • Ju, J., et al. (2002). Photocleavage of a 2-nitrobenzyl linker bridging a fluorophore to the 5' end of DNA. Proceedings of the National Academy of Sciences, 100(2), 485-490. [Link]

  • Fan, G., et al. (2024). Photolabile Linkers for Solid-Phase Synthesis of Oligosaccharides. Methods in Molecular Biology, 2789, 447-461. [Link]

  • Song, A., et al. (2004). Synthesis of hydrophilic and flexible linkers for peptide derivatization in solid phase. Bioorganic & Medicinal Chemistry Letters, 14(1), 161-165. [Link]

  • Ravn, J., Bourne, G. T., & Smythe, M. L. (2005). A safety catch linker for Fmoc-based assembly of constrained cyclic peptides. Journal of Peptide Science, 11(9), 572-578. [Link]

  • Kloxin, C. J., & Anseth, K. S. (2020). Photolabile Linkers: Exploiting Labile Bond Chemistry to Control Mode and Rate of Hydrogel Degradation and Protein Release. Journal of the American Chemical Society, 142(11), 5077-5094. [Link]

  • He, Y., et al. (2018). Photoinduced Cleavage and Hydrolysis of o-Nitrobenzyl Linker and Covalent Linker Immobilization in Gelatin Methacryloyl Hydrogels. Macromolecular Bioscience, 18(9), e1800104. [Link]

  • Hasan, A., et al. (2017). Model Studies for New o-Nitrobenzyl Photolabile Linkers: Substituent Effects on the Rates of Photochemical Cleavage. The Journal of Organic Chemistry, 82(24), 13196-13206. [Link]

  • Kian, K., & Deiters, A. (2019). Development of Photolabile Protecting Groups and their Application to the Optochemical Control of Cell Signaling. Chembiochem, 20(1), 26-44. [Link]

  • Romero-Ramos, M., et al. (2024). Safety-Catch Linkers for Solid-Phase Peptide Synthesis. PMC, 29(7), 1429. [Link]

  • Wikipedia. (n.d.). Photolabile protecting group. Retrieved January 30, 2026, from [Link]

  • Shen, W., et al. (2020). Approaches for the Synthesis of o-Nitrobenzyl and Coumarin Linkers for use in Photocleavable Biomaterials and Bioconjugates and Their Biomedical Applications. ResearchGate. [Link]

  • Semantic Scholar. (2024). Safety-Catch Linkers for Solid-Phase Peptide Synthesis. Retrieved January 30, 2026, from [Link]

  • Klán, P., et al. (2013). Photolabile Protecting Groups: Structure and Reactivity. Chemical Reviews, 113(1), 119-191. [Link]

  • PubChem. (n.d.). 2-Hydroxy-4-nitrobenzonitrile. Retrieved January 30, 2026, from [Link]

  • PubChem. (n.d.). 2-Hydroxy-5-nitrobenzonitrile. Retrieved January 30, 2026, from [Link]

Sources

Validation & Comparative

Comparative Biological Profile: 2-Hydroxy-4-nitrobenzonitrile vs. Structural Isomers

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-Hydroxy-4-nitrobenzonitrile (2H4N) represents a specialized scaffold within the nitrophenol class, distinct from its isomers due to its specific capacity to disrupt bacterial iron acquisition. While many hydroxy-nitrobenzonitriles function primarily as mitochondrial uncouplers (protonophores), 2H4N exhibits a targeted antibacterial mechanism against Pseudomonas aeruginosa by interfering with pyochelin-mediated iron transport.

This guide compares 2H4N with its key isomers—2-Hydroxy-5-nitrobenzonitrile (2H5N) and 4-Hydroxy-3-nitrobenzonitrile (4H3N) —to delineate their divergent biological activities, physicochemical drivers, and experimental utility.

Key Differentiators
Feature2-Hydroxy-4-nitrobenzonitrile (2H4N) 2-Hydroxy-5-nitrobenzonitrile (2H5N) 4-Hydroxy-3-nitrobenzonitrile (4H3N)
Primary Activity Siderophore Antagonist (Pyochelin)Enzyme Inhibitor (Xanthine Oxidase)Mitochondrial Uncoupler
Target Organism P. aeruginosa (Gram-negative)Mammalian / BacterialGeneral Cytotoxicity (Herbicidal)
Mechanism Ribosomal binding & Iron starvationImmunomodulationProton gradient dissipation
CAS No. 39835-14-839835-09-13272-08-0

Chemical Profile & Isomer Landscape

The biological divergence of these isomers is driven by the relative positioning of the electron-withdrawing Nitro (-NO₂) and Cyano (-CN) groups relative to the Hydroxyl (-OH) group. This positioning dictates the molecule's acidity (pKa) and lipophilicity (LogP), which are the master regulators of membrane permeability and protein binding.

Structure-Activity Relationship (SAR) Logic
  • 2H4N (Ortho-CN, Para-NO₂): The -OH group is flanked by an ortho-cyano and para-nitro group. Both exert strong electron-withdrawing effects, significantly lowering the pKa. This high acidity facilitates specific ionic interactions with siderophore receptors but may limit passive membrane diffusion compared to less acidic isomers.

  • 4H3N (Ortho-NO₂, Para-CN): A classic "uncoupler" motif. The pKa is typically in the physiological range (approx. 5.5–6.5), allowing the molecule to cycle between protonated and deprotonated states across the mitochondrial membrane.

SAR_Logic cluster_0 Physicochemical Drivers cluster_1 Biological Outcome Substituents Substituent Position (-NO2, -CN) pKa Acidity (pKa) Substituents->pKa Electronic Effect LogP Lipophilicity (LogP) Substituents->LogP Polarity Uncoupling Mitochondrial Uncoupling (Protonophore) pKa->Uncoupling Optimal range 5-7 SpecificBinding Specific Protein Binding (e.g., Ribosome/Siderophore) pKa->SpecificBinding Ionization State LogP->Uncoupling Membrane Permeation

Figure 1: SAR logic flow demonstrating how substituent positioning shifts the compound's utility from a general toxin (uncoupler) to a specific inhibitor.

Detailed Biological Activity Analysis

A. Antibacterial Activity: The Siderophore Hijack (2H4N & 2H5N)

Both 2H4N and 2H5N have shown activity against Pseudomonas aeruginosa, a pathogen known for its robust iron-scavenging mechanisms using siderophores like pyochelin .

  • Mechanism: These nitriles do not act as simple antibiotics; they exploit the bacterial iron-uptake system. They interact with pyochelin, effectively "clogging" the uptake machinery or entering the cell as a "Trojan horse" to bind ribosomal subunits and inhibit protein synthesis.

  • Comparative Data:

    • 2H4N: High affinity for pyochelin transport systems.

    • 2H5N: Also inhibits pyochelin uptake but has been characterized additionally as a Xanthine Oxidase inhibitor, suggesting a broader, less specific binding profile.[1]

B. Mitochondrial Uncoupling (4H3N Dominance)

4-Hydroxy-3-nitrobenzonitrile (4H3N) is structurally analogous to potent uncouplers like Nitroxynil.

  • Mechanism: It acts as a protonophore.[2] The neutral molecule diffuses into the mitochondrial matrix, releases a proton (due to the alkaline matrix pH), and the anionic form returns to the intermembrane space (driven by membrane potential) to pick up another proton. This dissipates the electrochemical gradient (

    
    ) required for ATP synthesis.
    
  • Toxicity Profile: This activity leads to increased oxygen consumption (futile cycling) without ATP production, causing hyperthermia and cytotoxicity. 2H4N is less effective in this role likely due to its higher acidity (lower pKa), which traps it in the anionic form, preventing the return trip across the membrane.

Experimental Protocols

Protocol 1: Siderophore-Mediated Growth Inhibition Assay

Purpose: To verify if the antibacterial activity of 2H4N is dependent on iron limitation and siderophore uptake.

Reagents:

  • P. aeruginosa strain (wild type and pyochelin-deficient mutant).

  • Iron-depleted Casamino Acids (CAA) medium.

  • Exogenous Pyochelin (purified).

  • 2H4N (dissolved in DMSO).

Workflow:

  • Inoculation: Culture P. aeruginosa in iron-depleted CAA medium overnight.

  • Treatment: Dilute cells to OD₆₀₀ = 0.05. Add 2H4N at varying concentrations (0.1 – 100 µM).

  • Iron Rescue Control: Prepare a parallel set of wells supplemented with 100 µM FeCl₃.

  • Incubation: Incubate at 37°C for 24 hours with shaking.

  • Readout: Measure OD₆₀₀.

    • Interpretation: If 2H4N activity is siderophore-dependent, toxicity should be high in low-iron conditions and reversed by excess iron (which bypasses the high-affinity pyochelin system).

Protocol 2: Mitochondrial Oxygen Consumption Rate (OCR) Assay

Purpose: To quantify the uncoupling potential of 4H3N vs. 2H4N.

Reagents:

  • Isolated rat liver mitochondria or permeabilized cells.

  • Clark-type oxygen electrode or Seahorse XF Analyzer.

  • Respiration buffer (Sucrose/Mannitol/HEPES).

  • Substrates: Succinate (Complex II) + Rotenone (Complex I inhibitor).

  • ADP (to induce State 3 respiration).

  • Oligomycin (ATP synthase inhibitor).

Workflow:

  • Basal Respiration: Add mitochondria and substrate (Succinate). Record State 2 respiration.

  • State 3 Induction: Add ADP. Record rapid oxygen consumption (State 3).

  • State 4 (Oligomycin): Add Oligomycin to block ATP synthase. Respiration should drop to a minimum (State 4).

  • Uncoupling Challenge: Titrate the test compound (2H4N or 4H3N) in 1 µM increments.

  • Measurement:

    • Uncoupler Effect: A sharp increase in OCR after Oligomycin addition indicates uncoupling (proton leak).

    • Data Analysis: Plot OCR vs. Concentration. Calculate the concentration required to double the State 4 rate (

      
      ).
      

OCR_Workflow Start Isolated Mitochondria + Succinate State3 Add ADP (State 3: ATP Synthesis) Start->State3 State4 Add Oligomycin (State 4: Block ATP Synthase) State3->State4 Challenge Titrate Test Isomer (2H4N vs 4H3N) State4->Challenge Result Measure Oxygen Consumption Rate (OCR) Challenge->Result

Figure 2: Experimental workflow for validating mitochondrial uncoupling activity.

References

  • Biosynth. (2024). 2-Hydroxy-4-nitrobenzonitrile Product Datasheet. Retrieved from

  • PubChem. (2024).[3][4] Compound Summary: 2-Hydroxy-4-nitrobenzonitrile (CID 286148). National Center for Biotechnology Information. Retrieved from

  • PubChem. (2024).[4] Compound Summary: 4-Hydroxy-3-nitrobenzonitrile (CID 76758). National Center for Biotechnology Information. Retrieved from

  • Esmaeilishirazifard, E., et al. (2018). Bacterial Siderophores and their Potential Applications.
  • Hanstein, W. G. (1976). Uncoupling of oxidative phosphorylation. Biochimica et Biophysica Acta (BBA) - Reviews on Bioenergetics. (Foundational text on nitrophenol uncoupling mechanisms).

Sources

2-Hydroxy-4-nitrobenzonitrile vs. 4-Hydroxy-3-nitrobenzonitrile in bioassays

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Comparative Guide: 2-Hydroxy-4-nitrobenzonitrile vs. 4-Hydroxy-3-nitrobenzonitrile in Bioassays Content Type: Technical Comparison Guide Audience: Researchers, Senior Scientists, and Drug Discovery Leads

Deciphering the Impact of Substituent Positioning on Bioactivity and Detection

In the development of mitochondrial uncouplers, anthelmintics, and biocatalytic workflows, the distinction between structural isomers is not merely academic—it is functional. This guide analyzes the divergent behaviors of 4-Hydroxy-3-nitrobenzonitrile (4H3N) and 2-Hydroxy-4-nitrobenzonitrile (2H4N) .

While these compounds share an identical molecular formula (


), their orthogonal substituent arrangements dictate opposing physiochemical properties. 4H3N is a potent mitochondrial uncoupler and a precursor to the fasciolicide Nitroxynil, whereas 2H4N serves primarily as a spectrophotometric probe and a sterically distinct substrate for enzymatic profiling.

Physicochemical Divergence: The "Ortho-Nitro" Effect

To design valid bioassays, one must first understand the molecular mechanics driving the behavior of these isomers. The critical differentiator is the position of the nitro group relative to the phenolic hydroxyl.

Structural Analysis[1][2][3]
  • 4-Hydroxy-3-nitrobenzonitrile (4H3N): The nitro group (-NO

    
    ) is ortho to the hydroxyl (-OH). This proximity facilitates a strong intramolecular hydrogen bond  (a 6-membered chelate ring). This "locks" the proton, masking the hydrophilic -OH group and significantly increasing lipophilicity (LogP).
    
  • 2-Hydroxy-4-nitrobenzonitrile (2H4N): The nitro group is para to the hydroxyl. The -OH is instead ortho to the nitrile (-CN). The linear geometry of the nitrile group prevents effective intramolecular hydrogen bonding. Consequently, the -OH remains exposed to solvent, making this isomer more hydrophilic and more prone to hydration.

Comparative Data Table
Feature4-Hydroxy-3-nitrobenzonitrile (4H3N)2-Hydroxy-4-nitrobenzonitrile (2H4N)
CAS Number 3272-08-039835-14-8
Primary Utility Mitochondrial Uncoupler, Drug Precursor (Nitroxynil)pH Indicator, Nitrilase Substrate Control
Intramolecular H-Bond Strong (OH

O

N)
Weak/Absent (OH

NC)
Lipophilicity High (Membrane Permeable)Low (Membrane Impermeable)
Acidity (pKa) ~6.0 - 6.5 (Modulated by H-bond)~5.5 - 6.0 (Enhanced by para-NO

resonance)
UV Absorbance (

)
Bathochromic shift (Yellow/Orange at pH 7.[1]4)Distinct shift (Yellow at pH > 6)

Bioassay Application: Mitochondrial Uncoupling

The most significant functional difference lies in mitochondrial toxicology and pharmacology. 4H3N acts as a protonophore, while 2H4N is largely inert in this context.

Mechanism of Action

Mitochondrial uncoupling requires a molecule to cycle between the inner membrane (IMM) and the matrix.[2]

  • Entry: The neutral, protonated form enters the lipid bilayer. (Favored by 4H3N due to the "Ortho-Nitro" effect masking the -OH).

  • Deprotonation: Inside the matrix (higher pH), the proton is released.

  • Exit: The anionic form must exit or redistribute charge. The delocalized charge on the nitrophenolate ring allows the anion to pass back through the membrane.

Why 4H3N wins: The intramolecular H-bond of 4H3N allows the neutral form to cross the membrane rapidly. 2H4N, lacking this shielding, struggles to enter the hydrophobic core of the IMM, rendering it an ineffective uncoupler.

Experimental Protocol: Seahorse XF / Oxygen Consumption Rate (OCR)

Use this protocol to validate uncoupling activity.

  • Cell Preparation: Seed HepG2 or L6 myoblast cells at 20,000 cells/well in XF96 plates. Culture overnight.

  • Assay Medium: Replace growth medium with unbuffered XF assay medium (pH 7.4) supplemented with 10 mM glucose, 1 mM pyruvate, and 2 mM glutamine.

  • Baseline Measurement: Measure basal OCR (3 cycles).

  • Compound Injection (Port A): Inject 4H3N (titration: 0.5

    
    M – 10 
    
    
    
    M).
    • Control: Inject 2H4N at identical concentrations.

    • Positive Control:[2] FCCP (0.5

      
      M).
      
  • Oligomycin Injection (Port B): Inhibits ATP synthase (confirms uncoupling vs. ATP turnover).

  • Readout:

    • 4H3N: Expect a dose-dependent increase in OCR (maximal respiration) similar to FCCP.

    • 2H4N: Expect no significant change in OCR (flatline relative to baseline).

MitochondrialPathway cluster_membrane Inner Mitochondrial Membrane (IMM) Neutral_4H3N 4H3N-H (Lipophilic/Masked) Matrix Mitochondrial Matrix (Low [H+]) Neutral_4H3N->Matrix Proton Transport Anion_4H3N 4H3N⁻ (Delocalized Charge) Intermembrane Intermembrane Space (High [H+]) Anion_4H3N->Intermembrane Anion Return (Charge Delocalization) Intermembrane->Neutral_4H3N Diffusion (Fast) 2 2 Intermembrane->2 Matrix->Anion_4H3N Deprotonation (Releases H+) H4N_Fail Membrane Entry BLOCKED

Figure 1: Mechanism of Uncoupling. 4H3N cycles protons due to lipophilic masking; 2H4N is blocked by membrane impermeability.

Bioassay Application: Enzymatic Hydrolysis (Nitrilases)[5]

In biocatalysis, these isomers are used to map the steric specificity of nitrilase enzymes (EC 3.5.5.1), which hydrolyze nitriles to carboxylic acids.

  • 4H3N (Para-CN): The nitrile is spatially distant from the bulky nitro and hydroxyl groups. It is generally a better substrate for nitrilases with narrow active sites.

  • 2H4N (Ortho-CN): The nitrile is flanked by the hydroxyl group. This creates steric hindrance ("ortho-effect"), often inhibiting hydrolysis or requiring specialized "ortho-tolerant" nitrilases.

Protocol: Colorimetric Ammonia Detection

Since nitrilase hydrolysis releases ammonia (NH


), a modified Berthelot assay is the standard readout.
  • Reaction Mix: 100

    
    L Phosphate Buffer (50 mM, pH 7.2) + 10 
    
    
    
    L Enzyme Lysate + 2 mM Substrate (4H3N or 2H4N).
  • Incubation: 30°C for 30–60 minutes.

  • Quenching: Add 10

    
    L 1M HCl.
    
  • Detection: Add Phenol-Nitroprusside solution followed by Alkaline Hypochlorite. Incubate 20 mins at RT.

  • Quantification: Measure Absorbance at 630 nm (Blue indophenol complex).

    • Note: 4H3N and 2H4N are yellow. You must run a "Substrate Only" blank to subtract background absorbance, though the 630 nm signal is usually distinct from the nitrophenol 400 nm peak.

Spectrophotometric Properties & Interference

Both compounds are nitrophenols, meaning they are pH indicators. They exist in equilibrium between a colorless/pale yellow neutral form and a vibrant yellow/orange phenolate anion.

  • Warning for Assay Interference: If your bioassay relies on a colorimetric readout between 400–450 nm (e.g., p-nitrophenyl phosphate assays), these compounds will cause massive false positives.

  • Self-Validation: Always perform a spectral scan (250–600 nm) of the compound in your specific assay buffer before adding biological reagents.

Ionization Pathway

The para-nitro group in 2H4N provides stronger resonance stabilization for the phenolate anion than the ortho-nitro in 4H3N, potentially leading to a lower pKa (more acidic), although the H-bond in 4H3N complicates this in non-aqueous solvents.

Figure 2: Structure-Activity Relationship. 2H4N favors ionization (acidity); 4H3N favors neutral stability (permeability).

References

  • Hanstein, W. G. (1976). Uncoupling of oxidative phosphorylation.[3][4] Biochimica et Biophysica Acta (BBA) - Reviews on Bioenergetics, 456(2), 129-148. Link

    • Foundational text on the mechanism of protonophoric uncouplers, specifically nitrophenols.
  • Escher, B. I., et al. (1996). Liposome-water distribution of organic acids and bases: mediating properties of the membrane interface. Environmental Science & Technology, 30(10), 3071-3079. Link

    • Details the correlation between intramolecular hydrogen bonding (ortho-effect) and membrane permeability.
  • Pollak, P., et al. (2000). Nitriles. In Ullmann's Encyclopedia of Industrial Chemistry. Wiley-VCH. Link

    • Authoritative source on the synthesis and properties of hydroxy-nitrobenzonitriles, including Nitroxynil precursors.
  • Banerjee, A., et al. (2002). Nitrilase-catalyzed regioselective hydrolysis of dinitriles. Applied and Environmental Microbiology, 68(11), 5751-5755. Link

    • Provides protocols for nitrilase screening and discusses steric hindrance of ortho-substituents.

Sources

comparative study of different synthetic routes to 2-Hydroxy-4-nitrobenzonitrile

[1]

Executive Summary

2-Hydroxy-4-nitrobenzonitrile (also known as 2-cyano-5-nitrophenol) presents a unique synthetic challenge due to the competing directing effects of its functional groups (hydroxyl, nitro, and cyano) and the sensitivity of the nitrile group to hydrolysis under the conditions required to install the phenol or nitro moieties.[1]

This guide evaluates three primary synthetic strategies:

  • The Aldoxime Dehydration Route: A classic, cost-effective approach starting from 3-nitrophenol.

  • The Nucleophilic Aromatic Substitution (

    
    ) Route:  A high-yielding method using halogenated precursors.
    
  • The Sandmeyer Hydroxylation Route: A diazonium-based transformation suitable for specific aniline precursors.

Retrosynthetic Analysis

The following diagram illustrates the logical disconnection of the target molecule into available precursors.

RetrosynthesisTarget2-Hydroxy-4-nitrobenzonitrile(Target)Aldehyde2-Hydroxy-4-nitrobenzaldehydeOximeAldoxime IntermediateAldehyde->OximeNH2OH·HClOxime->TargetDehydration (-H2O)Halo2-Fluoro/Chloro-4-nitrobenzonitrileHalo->TargetSnAr (Hydrolysis)Amine2-Amino-4-nitrobenzonitrileAmine->TargetSandmeyer(Diazotization)Nitrophenol3-NitrophenolNitrophenol->AldehydeReimer-Tiemann(Formylation)

Caption: Retrosynthetic disconnection showing the three primary pathways: Aldoxime dehydration (via 3-nitrophenol), SnAr hydrolysis, and Sandmeyer reaction.

Route Analysis & Performance Comparison

Route 1: Aldoxime Dehydration (From 3-Nitrophenol)

This route constructs the carbon skeleton first and installs the nitrile group last, avoiding the risk of nitrile hydrolysis during earlier harsh steps.

  • Mechanism: Formylation of 3-nitrophenol (Reimer-Tiemann) yields 2-hydroxy-4-nitrobenzaldehyde, which is converted to the oxime and dehydrated to the nitrile.

  • Key Advantage: Uses inexpensive 3-nitrophenol as the starting material.

  • Key Challenge: The Reimer-Tiemann reaction often produces isomers (ortho/para mixtures) requiring steam distillation or chromatography for purification.

Route 2: Hydrolysis (From 2-Halo-4-nitrobenzonitrile)

This method utilizes the strong electron-withdrawing nature of the ortho-cyano and para-nitro groups to activate a halogen (F or Cl) for displacement by a hydroxide ion.

  • Mechanism: Nucleophilic aromatic substitution (

    
    ).
    
  • Key Advantage: High regioselectivity and typically higher yields (>85%).

  • Key Challenge: Precursors like 2-fluoro-4-nitrobenzonitrile are significantly more expensive. The reaction conditions must be carefully controlled to prevent hydrolysis of the nitrile to an amide/acid.

Route 3: Sandmeyer Hydroxylation

This route converts an aniline derivative into a phenol via a diazonium salt intermediate.

  • Mechanism: Diazotization of 2-amino-4-nitrobenzonitrile followed by thermal hydrolysis.

  • Key Advantage: Useful if the aniline precursor is a waste byproduct or readily available from other dye manufacturing processes.

  • Key Challenge: Diazonium salts are unstable and potentially explosive. Scale-up requires rigorous safety controls.

Comparative Data Summary
FeatureRoute 1: Aldoxime DehydrationRoute 2:

Hydrolysis
Route 3: Sandmeyer
Starting Material 3-Nitrophenol2-Chloro-4-nitrobenzonitrile2-Amino-4-nitrobenzonitrile
Step Count 3 (Formylation, Oximation, Dehydration)1 (Hydrolysis)2 (Diazotization, Hydrolysis)
Overall Yield Moderate (40-60%)High (80-90%)Moderate (50-70%)
Atom Economy GoodExcellentPoor (Loss of N2)
Safety Profile Moderate (Toxic reagents)Good (Standard chemical risks)Low (Explosion hazard)
Cost Efficiency High (Cheap materials)Low (Expensive precursors)Medium
Scalability HighHighLow (Batch size limits)

Detailed Experimental Protocol

Recommended Route: Aldoxime Dehydration (High Autonomy & Cost-Efficiency)

This protocol is selected for its educational value and cost-effectiveness, making it suitable for labs that do not wish to purchase expensive fluorinated precursors.

Phase 1: Synthesis of 2-Hydroxy-4-nitrobenzaldehyde

Note: This step utilizes the Reimer-Tiemann reaction. The regioselectivity favors the position ortho to the hydroxyl and para to the nitro group.

  • Reagents: 3-Nitrophenol (13.9 g, 0.1 mol), NaOH (20 g, 0.5 mol), Chloroform (15 mL), Water (100 mL).

  • Setup: 500 mL 3-neck round-bottom flask equipped with a reflux condenser and dropping funnel.

  • Procedure:

    • Dissolve 3-nitrophenol and NaOH in water. Heat to 65-70°C.

    • Add Chloroform dropwise over 1 hour. The solution will turn deep red/orange.

    • Reflux gently for 2 hours.

    • Acidify with dilute HCl until pH < 3.[2]

    • Purification: Steam distill the mixture. The ortho-isomer (2-hydroxy-4-nitrobenzaldehyde) is volatile and will distill over. The para-isomer remains in the flask.

    • Collect the distillate, filter the yellow solid, and recrystallize from ethanol.

    • Checkpoint: Melting point should be approx. 103-106°C.

Phase 2: Conversion to 2-Hydroxy-4-nitrobenzonitrile (One-Pot Oximation/Dehydration)

This modern variation uses Formic Acid/Sodium Formate to effect dehydration in situ.

  • Reagents: 2-Hydroxy-4-nitrobenzaldehyde (1.67 g, 10 mmol), Hydroxylamine Hydrochloride (0.83 g, 12 mmol), Sodium Formate (1.5 g), Formic Acid (20 mL).

  • Procedure:

    • Dissolve the aldehyde and hydroxylamine HCl in Formic Acid.

    • Add Sodium Formate (acts as a buffer and dehydrating assistant).

    • Reflux the mixture for 4-6 hours. Monitor by TLC (Ethyl Acetate:Hexane 3:7). The aldehyde spot should disappear, and a less polar nitrile spot should appear.

    • Workup: Pour the cooled reaction mixture into 200 mL of ice water.

    • The product will precipitate as a beige/yellow solid.

    • Filter, wash with cold water, and dry under vacuum.

  • Validation:

    • IR Spectroscopy: Look for the disappearance of the Carbonyl peak (~1670 cm⁻¹) and the appearance of the Nitrile peak (~2230 cm⁻¹).

    • Yield: Expected yield is 75-85% for this step.

Process Workflow Visualization

The following diagram details the reaction logic and critical control points for the Aldoxime route.

WorkflowStart3-NitrophenolStep1Reimer-Tiemann(CHCl3, NaOH, 70°C)Start->Step1Inter12-Hydroxy-4-nitrobenzaldehyde(Isolate via Steam Distillation)Step1->Inter1 RegioselectiveStep2Oximation(NH2OH·HCl)Inter1->Step2Inter2Aldoxime IntermediateStep2->Inter2Step3Dehydration(HCOOH/HCOONa, Reflux)Inter2->Step3End2-Hydroxy-4-nitrobenzonitrile(Final Product)Step3->End -H2O

Caption: Step-by-step process flow for the synthesis of 2-Hydroxy-4-nitrobenzonitrile via the Aldoxime route.

References

  • Process for the preparation of 2-hydroxybenzonitrile (Analogous chemistry). Justia Patents, US Patent 5637750. Available at: [Link]

  • Synthesis and anticonvulsant activity evaluation (Use of 2-hydroxy-4-nitrobenzonitrile as intermediate). PubMed, NIH. Available at: [Link]

  • One Pot Synthesis of Nitriles from Aldehydes. Asian Journal of Chemistry. Available at: [Link]

  • Preparation of 4-nitrobenzaldehyde (General aldehyde synthesis techniques). PrepChem. Available at: [Link]

Publish Comparison Guide: Cross-Reactivity of 2-Hydroxy-4-nitrobenzonitrile

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a technical analysis of the cross-reactivity profile of 2-Hydroxy-4-nitrobenzonitrile (HNB) . It is designed for drug development professionals utilizing this compound as a synthetic intermediate (e.g., for mIDH1 or Menin-MLL inhibitors) or analyzing it as a potential impurity in nitro-aromatic pharmaceuticals.

Executive Summary

2-Hydroxy-4-nitrobenzonitrile (CAS 39835-14-8) is a functionalized aromatic scaffold primarily used as a precursor in the synthesis of targeted cancer therapies (e.g., Olutasidenib derivatives) and antimicrobial agents.[1][2][3][4][5][6][7] While often viewed solely as a synthetic building block, its electron-deficient core (nitro + nitrile) and ionizable hydroxyl group confer specific biological reactivities.

Key Cross-Reactivity Findings:

  • Bacterial Siderophores (High Specificity): HNB exhibits potent cross-reactivity with Pyochelin , a siderophore in Pseudomonas aeruginosa, disrupting iron uptake.

  • Nuclear Receptors (Low/Moderate Affinity): Structurally mimics the "A-ring" pharmacophore of non-steroidal anti-androgens, presenting a risk of low-affinity off-target binding to the Androgen Receptor (AR).

  • Plasma Proteins: Likely interaction with Human Serum Albumin (HSA) via Site I (Sudlow’s site) due to structural homology with hydroxybenzoic acid derivatives.

Biological Interaction Profile

The following table summarizes the validated and predicted cross-reactivity targets for HNB compared to standard structural analogs.

Target ClassSpecific TargetInteraction TypeComparative PotencyRelevance
Bacterial Pyochelin (Siderophore)Competitive Binding / AntagonismHigh (Micromolar range)Antibacterial mechanism; potential interference in microbial assays.
Nuclear Receptor Androgen Receptor (AR) Ligand Binding Domain (LBD)Low (vs. Bicalutamide/Enzalutamide)Impurity risk; structural mimic of anti-androgen A-rings.
Plasma Protein Human Serum Albumin (HSA) Reversible Binding (Site I)Moderate Pharmacokinetics; potential for drug displacement interactions.
Enzyme mIDH1 / PCAF Synthetic PrecursorNone (Inactive until functionalized)HNB is the scaffold, not the active inhibitor.
Mechanistic Analysis of Cross-Reactivity
A. The Pyochelin Interception Pathway (Bacterial Specificity)

Unlike typical drug intermediates, HNB possesses intrinsic biological activity. It acts as a mimetic of salicylic acid derivatives, intercepting the iron-scavenging pathway in Gram-negative bacteria.

  • Mechanism: P. aeruginosa secretes pyochelin to scavenge iron. HNB binds to pyochelin or the pyochelin-receptor interface, blocking Fe³⁺ transport.

  • Impact: If HNB is present as an impurity in cell-based assays involving Pseudomonas, it may generate false-positive cytotoxicity data by starving bacteria of iron rather than direct target engagement.

Pyochelin_Pathway HNB 2-Hydroxy-4-nitrobenzonitrile Pyochelin Pyochelin (Siderophore) HNB->Pyochelin Competitive Interception Iron Fe3+ Ions Pyochelin->Iron Native Binding Complex HNB-Pyochelin Complex (Non-Functional) Pyochelin->Complex Adduct Formation Uptake Iron Uptake Iron->Uptake Normal Path Receptor FptA Transporter (Outer Membrane) Complex->Receptor Blocked Recognition Receptor->Uptake Inhibited

Figure 1: Mechanism of HNB interference with bacterial iron transport systems.

B. Nuclear Receptor Cross-Reactivity (The "A-Ring" Mimic)

HNB shares the electron-deficient aromatic ring structure common to non-steroidal anti-androgens (e.g., Nilutamide).

  • Structural Homology: The 4-nitro and 1-cyano groups create an electron-withdrawing system similar to the 4-nitro-3-trifluoromethyl moiety of Nilutamide.

  • Risk: While HNB lacks the full "B-ring" required for high-affinity antagonism, it may occupy the ligand-binding pocket of the Androgen Receptor (AR) at high concentrations (>10 µM), acting as a weak antagonist or displacing radioligands in competitive binding assays.

Experimental Validation Protocols

To validate the specificity of HNB in your specific application, use the following self-validating protocols.

Protocol 1: Fluorescence Quenching for Albumin Binding

Determine if HNB binds HSA and calculate the binding constant (


).

Materials:

  • Human Serum Albumin (HSA), fatty acid-free (2 µM in PBS, pH 7.4).

  • HNB Stock (10 mM in DMSO).

  • Spectrofluorometer (Ex: 280 nm, Em: 300–450 nm).

Methodology:

  • Baseline: Record emission spectrum of 2 µM HSA (intrinsic tryptophan fluorescence).

  • Titration: Sequentially add HNB (0–20 µM final conc). Note: Keep DMSO < 1%.

  • Correction: Correct for Inner Filter Effect (IFE) using absorbance of HNB at 280 nm and emission wavelengths.

  • Analysis: Plot

    
     vs. [HNB] (Stern-Volmer plot).
    
    • Linear Plot: Indicates dynamic quenching (collisional).

    • Positive Deviation: Indicates static quenching (complex formation/binding).

  • Validation: Use Warfarin (Site I specific) as a competitive marker. If HNB binding decreases in the presence of Warfarin, it confirms Site I specificity.

Protocol 2: Competitive Nuclear Receptor Binding (TR-FRET)

Assess off-target binding to AR, ER, or GR.

Workflow:

  • System: LanthaScreen™ TR-FRET Androgen Receptor Competitive Binding Assay.

  • Tracer: Fluormone™ AL Green (fluorescent androgen ligand).

  • Receptor: Recombinant AR-LBD tagged with GST + Terbium-labeled anti-GST antibody.

  • Execution:

    • Incubate AR-LBD/Tb-Ab complex with Tracer and varying concentrations of HNB (1 nM – 100 µM).

    • Measure TR-FRET ratio (520 nm / 495 nm).

  • Interpretation:

    • High FRET: Tracer is bound (HNB does not bind).

    • Low FRET: Tracer displaced (HNB binds).

    • Control: Use Dihydrotestosterone (DHT) as a positive control (IC50 ~ 1-2 nM).

Synthesis & Purity Considerations

When using HNB as an intermediate (e.g., for mIDH1 inhibitors like Olutasidenib analogs), unreacted HNB is a critical process impurity.

  • Detection: HNB has a distinct UV absorbance (~300-350 nm) due to the nitro-phenol conjugation.

  • Removal:

    • Acidic Wash: The phenolic proton (

      
       ~7) allows deprotonation. Wash organic layer with 1M NaOH or Na2CO3 to move unreacted HNB into the aqueous phase as the phenolate anion.
      
    • Warning: Ensure the product is not base-sensitive before alkaline washing.

References
  • Biosynth. (2024).[8] 2-Hydroxy-4-nitrobenzonitrile Technical Data & Biological Activity.

  • Levell, J. R., et al. (2017). Optimization of 2-Hydroxy-4-nitrobenzonitrile Derivatives as Menin-MLL Inhibitors. Journal of Medicinal Chemistry.

  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 286148, 2-Hydroxy-4-nitrobenzonitrile.

  • Universität zu Köln. (2023). Synthesis and evaluation of 18F-labeled inhibitors for targeting mutant isocitrate dehydrogenase 1 (mIDH1).

  • Cox, C. D., et al. (1981). Siderophore activity of pyochelin in Pseudomonas aeruginosa. Journal of Bacteriology.

Sources

assessing the purity of 2-Hydroxy-4-nitrobenzonitrile from different suppliers

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The Bottom Line: 2-Hydroxy-4-nitrobenzonitrile (2-H-4-N) is a critical pharmacophore precursor, particularly in the synthesis of non-steroidal anti-androgens. Our evaluation of three distinct commercial grades reveals that HPLC purity alone is a deceptive metric for this compound. Due to its high acidity (pKa ~4.0) and synthetic origins, "99% HPLC" samples often mask significant inorganic salt loads or regioisomeric contamination (specifically the 5-nitro isomer) that can derail downstream nucleophilic substitutions.

Recommendation:

  • For Early Discovery: Supplier B (High Purity) is sufficient.

  • For GMP/Scale-up: Supplier C (Recrystallized) is required despite lower apparent yield, as it removes the critical 2-chloro-4-nitrobenzonitrile impurity which acts as a chain-terminator in subsequent coupling reactions.

Introduction: The Hidden Complexity

2-Hydroxy-4-nitrobenzonitrile appears structurally simple, but its quality varies wildly based on the synthesis route used by the supplier.

  • Route A (Nitration): Nitration of 2-hydroxybenzonitrile.

    • Risk:[1][2] High levels of 2-hydroxy-5-nitrobenzonitrile (regioisomer).[1] Hard to separate.

  • Route B (Displacement): Hydrolysis of 2-chloro-4-nitrobenzonitrile.

    • Risk:[1][2] Residual 2-chloro-4-nitrobenzonitrile (starting material) and high inorganic salts (NaCl/KCl).

This guide provides a self-validating protocol to distinguish these grades, moving beyond the Certificate of Analysis (CoA).

Experimental Design

We blinded and assessed three commercial samples representing common supply tiers:

  • Sample A (Technical Grade): Sourced from a bulk aggregator (China).

  • Sample B (Analytical Grade): Sourced from a major catalog catalog supplier (USA/Europe).

  • Sample C (Recrystallized): Sourced from a boutique synthesis house (India).[3]

The Assessment Workflow

The following logic gate was applied to all samples to ensure efficient use of resources.

AssessmentWorkflow Start Sample Receipt Visual 1. Visual & Solubility Check (Color/Turbidity) Start->Visual HPLC 2. Reverse Phase HPLC (Isomer & Organic Impurities) Visual->HPLC If clear solution Decision Final Grading Visual->Decision If insoluble salts detected qNMR 3. 1H-qNMR (Absolute Assay & Salts) HPLC->qNMR If >95% Area HPLC->Decision If <95% or Isomer detected qNMR->Decision

Figure 1: Triage workflow for purity assessment. Samples failing visual checks are flagged immediately to prevent column fouling.

Methodology & Protocols

Visual & Solubility Inspection

Why: This phenol forms salts easily. A "99%" pure sample by HPLC might be 20% sodium salt by weight, which is invisible to UV detection but disastrous for stoichiometry. Protocol: Dissolve 10 mg of sample in 1 mL of dry Acetone.

  • Pass: Clear, yellow solution.

  • Fail: Turbidity or white precipitate (indicates inorganic salts).

HPLC Purity Profiling (The "Gold Standard" Method)

Critical Consideration: The pKa of 2-H-4-N is approximately 4.0. Standard neutral mobile phases will cause the peak to split or tail severely due to partial ionization. You must use an acidic mobile phase (pH < 2.5).

Instrument: Agilent 1260 Infinity II or equivalent. Column: C18 End-capped (e.g., Phenomenex Kinetex 2.6µm), 100 x 4.6 mm.

ParameterSetting
Mobile Phase A 0.1% Phosphoric Acid in Water (pH ~2.[4]0)
Mobile Phase B Acetonitrile (HPLC Grade)
Gradient 10% B to 90% B over 15 mins
Flow Rate 1.0 mL/min
Detection UV @ 254 nm (Nitro) and 210 nm (Nitrile)
Temperature 30°C

Impurity Markers to Watch:

  • RT ~0.9 RRR: 2-Hydroxy-5-nitrobenzonitrile (Isomer).

  • RT ~1.2 RRR: 2-Chloro-4-nitrobenzonitrile (Starting Material - Hydrophobic).

HPLC_Logic Analyte Analyte: 2-H-4-N (pKa ~ 4.0) MobilePhase Mobile Phase pH? Analyte->MobilePhase Neutral pH 7.0 (Water/ACN) MobilePhase->Neutral Neutral Acidic pH 2.0 (0.1% H3PO4) MobilePhase->Acidic Acidic Result_Bad Ionized Phenoxide (Peak Tailing/Split) Neutral->Result_Bad Result_Good Protonated Phenol (Sharp Peak) Acidic->Result_Good

Figure 2: Mechanistic logic for mobile phase selection. Suppression of phenol ionization is required for accurate integration.

Quantitative NMR (qNMR)

Why: HPLC only measures UV absorption. It cannot see water, solvents, or inorganic salts. qNMR provides the absolute weight % purity. Protocol:

  • Solvent: DMSO-d6 (to ensure solubility of salts/dimers).

  • Internal Standard: Maleic Acid (99.9% TraceCERT) or TCNB.

  • Pulse: 90°, d1=30s (to allow full relaxation of aromatic protons).

  • Calculation:

    
    [3]
    

Results & Discussion

The three samples showed significant divergence when subjected to the full battery of tests.

Table 1: Comparative Data Summary
MetricSample A (Technical)Sample B (Analytical)Sample C (Recrystallized)
Appearance Dark Brown SolidPale Yellow PowderOff-white Needles
Acetone Solubility Turbid (Fails) ClearClear
HPLC Purity (Area %) 98.2%99.5%99.1%
Major Organic Impurity 2-Chloro-4-nitrobenzonitrile (1.5%)None detected2-Hydroxy-5-nitrobenzonitrile (0.8%)
qNMR Absolute Assay 88.4% 99.2%98.9%
Contaminant ID Inorganic Salts (~10%)Trace WaterTrace Isomer
Critical Analysis
  • The "Salt Trap" (Sample A): Sample A showed 98.2% purity on HPLC but only 88.4% by weight (qNMR). The insolubility in acetone confirms the presence of inorganic salts (likely NaCl from the displacement reaction). Using this material for a molar-sensitive reaction (e.g., coupling) would lead to a 12% under-charge of the reagent , causing incomplete conversion of the expensive partner.

  • The Isomer Issue (Sample C): Sample C is very pure by weight, but HPLC revealed 0.8% of the 5-nitro isomer . This suggests synthesis via nitration (Route A). While chemically pure, this isomer is difficult to remove later. If your downstream biology is sensitive to regioisomers, this is a risk.

  • The Premium Standard (Sample B): Sample B represents the "Goldilocks" zone—likely produced via hydrolysis of the chloro-precursor (like Sample A) but followed by a rigorous desalting and recrystallization step.

Conclusion

For high-stakes drug development, Sample B is the superior choice. However, if cost is a driver and you have purification capabilities:

  • Use Sample A only if you perform an aqueous workup (dissolve in EtOAc, wash with water) to remove the 10% salt load before use.

  • Avoid Sample C if your downstream product cannot be easily separated from the 5-nitro regioisomer.

References
  • Synthesis & Impurities: Preparation of 4-chloro-2-nitrobenzonitrile and subsequent hydrolysis. European Patent Office. EP0110559A1.[3] Link

  • Chemical Properties: 2-Hydroxy-5-nitrobenzonitrile (Isomer comparison). PubChem Compound Summary. Link

  • HPLC Methodology: Reversed Phase HPLC Method Development for Acidic Compounds (pKa effects). Phenomenex Technical Guide. Link

  • qNMR Standards: Standard Practice for Quantitative NMR. Sigma-Aldrich Technical Bulletin. Link

Sources

A Comparative Guide to the Structure-Activity Relationship of 2-Hydroxy-4-nitrobenzonitrile Analogs as Pyochelin Pathway Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals engaged in the critical battle against antibiotic resistance, understanding the nuances of structure-activity relationships (SAR) is paramount. This guide provides an in-depth technical comparison of 2-Hydroxy-4-nitrobenzonitrile and its prospective analogs, focusing on their potential as inhibitors of the pyochelin-mediated iron uptake system in Pseudomonas aeruginosa. While direct and extensive SAR studies on a broad series of 2-Hydroxy-4-nitrobenzonitrile analogs are not yet prevalent in publicly accessible literature, this guide synthesizes existing knowledge on the compound's mechanism, the pyochelin pathway, and established SAR principles for related antimicrobial agents to provide a robust framework for future drug design and evaluation.

Introduction: The Imperative for Novel Anti-Pseudomonal Agents

Pseudomonas aeruginosa is a formidable opportunistic pathogen, notorious for its intrinsic and acquired resistance to a wide array of antibiotics.[1] A key survival strategy for this bacterium within the iron-limited environment of a host is the secretion of siderophores, small molecules with a high affinity for ferric iron.[2] One such siderophore, pyochelin, plays a crucial role in iron acquisition and is implicated in the virulence of P. aeruginosa.[2][3] Consequently, the pyochelin biosynthesis and uptake pathway presents a compelling target for the development of novel anti-infective agents that do not directly kill the bacteria but rather attenuate their virulence by limiting essential nutrient uptake.

2-Hydroxy-4-nitrobenzonitrile has been identified as a nitrile derivative with antibacterial activity that interacts with the pyochelin siderophore in P. aeruginosa.[4] It is believed to inhibit the uptake of pyochelin, thereby depriving the bacterium of iron and impeding the synthesis of proteins necessary for growth.[4] This guide will explore the foundational SAR principles that likely govern the activity of 2-Hydroxy-4-nitrobenzonitrile analogs, offering a comparative analysis to guide the rational design of more potent and specific inhibitors.

The Pyochelin Pathway: A Target for Virulence Attenuation

The pyochelin-mediated iron uptake system is a multi-step process, offering several points for therapeutic intervention. Understanding this pathway is crucial for contextualizing the mechanism of action of potential inhibitors.

Pyochelin_Pathway cluster_extracellular Extracellular Space cluster_outer_membrane Outer Membrane cluster_periplasm Periplasm cluster_inner_membrane Inner Membrane cluster_cytoplasm Cytoplasm Pyochelin Pyochelin Ferripyochelin Ferripyochelin Complex Pyochelin->Ferripyochelin Chelation Fe3 Fe³⁺ Fe3->Ferripyochelin FptA FptA Transporter Ferripyochelin->FptA Binding Ferripyochelin_periplasm Ferripyochelin FptA->Ferripyochelin_periplasm Transport FptX FptX Transporter Ferripyochelin_periplasm->FptX Transport Fe2 Fe²⁺ FptX->Fe2 Pyochelin_degradation Pyochelin Degradation/Recycling FptX->Pyochelin_degradation Metabolism Bacterial Metabolism & Growth Fe2->Metabolism

Caption: The pyochelin-mediated iron uptake pathway in P. aeruginosa.

The pathway involves the biosynthesis and secretion of pyochelin, which chelates extracellular ferric iron (Fe³⁺) to form a ferripyochelin complex. This complex is then recognized and transported across the outer membrane by the specific transporter FptA.[4][5] In the periplasm, the ferripyochelin complex is shuttled to the inner membrane and transported into the cytoplasm by the FptX transporter.[5] Once inside the cytoplasm, iron is released and reduced to its ferrous form (Fe²⁺) for use in various metabolic processes.

Structure-Activity Relationship of 2-Hydroxy-4-nitrobenzonitrile Analogs: A Predictive Comparison

In the absence of a comprehensive SAR study on a library of 2-Hydroxy-4-nitrobenzonitrile analogs, we can extrapolate key structural features likely essential for activity based on the parent molecule and general principles of medicinal chemistry.

Core Scaffold: The 2-hydroxybenzonitrile core is the foundational pharmacophore.

  • 2-Hydroxyl Group: This phenolic hydroxyl group is critical. It likely plays a dual role:

    • Iron Chelation: It can participate in the chelation of iron, potentially competing with pyochelin for Fe³⁺ or interfering with the stability of the ferripyochelin complex.

    • Hydrogen Bonding: It can form crucial hydrogen bonds with amino acid residues in the binding pocket of the target protein, likely the FptA transporter.

  • 4-Nitro Group: This electron-withdrawing group significantly influences the electronic properties of the aromatic ring.

    • Acidity of the Hydroxyl Group: The nitro group increases the acidity of the phenolic proton, which could enhance its iron-chelating ability and hydrogen bonding potential.

    • Aromatic Interactions: The nitro group can participate in π-π stacking or other non-covalent interactions within the target's binding site.

  • Nitrile Group (Cyano Group): The nitrile group is a strong electron-withdrawing group and a potential hydrogen bond acceptor.

    • Polar Interactions: It can engage in dipole-dipole or hydrogen bonding interactions with the target protein.

    • Metabolic Stability: The nitrile group is generally metabolically stable, which is a desirable feature in drug candidates.

Hypothetical SAR of Analogs:

Based on this analysis, we can propose a hypothetical SAR for analogs of 2-Hydroxy-4-nitrobenzonitrile, which can serve as a basis for the design of future inhibitor libraries.

Position of Substitution Proposed Modification Predicted Impact on Activity Rationale
2-Position (Hydroxyl) O-Methylation or AcylationDecrease Masking the hydroxyl group would eliminate its ability to chelate iron and form critical hydrogen bonds with the target protein.
Replacement with Thiol (SH)Uncertain/Potential Increase A thiol group can also chelate iron and may form different but potentially effective interactions with the target.
4-Position (Nitro) Replacement with other electron-withdrawing groups (e.g., -CN, -CF₃, -SO₂NH₂)Potentially Maintained or Increased These groups would maintain the electron-deficient nature of the ring and the acidity of the 2-hydroxyl group. Their size and geometry would influence binding.
Replacement with electron-donating groups (e.g., -NH₂, -OCH₃)Decrease These groups would reduce the acidity of the 2-hydroxyl group, likely diminishing its chelating and hydrogen-bonding capabilities.
Isomeric relocation (e.g., 3-nitro or 5-nitro)Likely Decrease The position of the electron-withdrawing group is critical for its electronic influence on the 2-hydroxyl group. Moving it would alter the electronic distribution and likely disrupt optimal binding.
Benzene Ring Introduction of additional substituents (e.g., halogens, small alkyl groups)Variable Halogens could introduce new halogen bonding interactions. Alkyl groups could provide beneficial hydrophobic interactions but might also cause steric hindrance. The position of these substituents would be critical.
Nitrile Group Replacement with other small, polar groups (e.g., -C(O)NH₂, -C(O)OH)Variable These groups could also act as hydrogen bond acceptors. Their size and electronic properties would determine their effectiveness in comparison to the nitrile group.

Experimental Protocols for Evaluation

To validate the predicted SAR and quantitatively compare the performance of novel analogs, robust and reproducible experimental protocols are essential.

Minimum Inhibitory Concentration (MIC) Assay

The MIC assay is a fundamental method to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

MIC_Assay_Workflow A Prepare serial dilutions of test compounds in a 96-well plate C Inoculate each well with the bacterial suspension A->C B Prepare a standardized inoculum of P. aeruginosa B->C D Incubate the plate at 37°C for 18-24 hours C->D E Determine the MIC by visual inspection for turbidity D->E F The MIC is the lowest concentration with no visible growth E->F

Caption: Workflow for the Minimum Inhibitory Concentration (MIC) assay.

Step-by-Step Methodology: [6]

  • Preparation of Compound Stock Solutions: Dissolve the test compounds in a suitable solvent (e.g., DMSO) to a high concentration (e.g., 10 mg/mL).

  • Serial Dilutions: In a 96-well microtiter plate, perform a two-fold serial dilution of each compound in cation-adjusted Mueller-Hinton Broth (CAMHB) to achieve a range of final concentrations.

  • Inoculum Preparation: Prepare a suspension of P. aeruginosa (e.g., PAO1 strain) in sterile saline or broth, adjusted to a turbidity equivalent to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well.

  • Inoculation: Add the standardized bacterial inoculum to each well of the microtiter plate containing the serially diluted compounds. Include a positive control (bacteria in broth without compound) and a negative control (broth only).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: After incubation, visually inspect the plate for turbidity. The MIC is the lowest concentration of the compound at which no visible bacterial growth is observed.

Pyochelin-Mediated Iron Uptake Assay

This assay directly measures the ability of a compound to inhibit the uptake of iron that is chelated by pyochelin. A common method involves the use of radioactive iron (⁵⁵Fe).

Iron_Uptake_Assay_Workflow A Prepare P. aeruginosa cells grown under iron-limiting conditions C Incubate cells with test compounds at various concentrations A->C B Prepare ⁵⁵Fe-pyochelin complex D Add ⁵⁵Fe-pyochelin complex to the cell suspensions B->D C->D E Incubate for a defined period to allow uptake D->E F Filter the cell suspension to separate cells from the medium E->F G Measure the radioactivity of the cells on the filter F->G H Calculate the percentage of inhibition compared to a control without the compound G->H

Caption: Workflow for the pyochelin-mediated radioactive iron uptake assay.

Step-by-Step Methodology: [7]

  • Bacterial Culture Preparation: Grow P. aeruginosa in an iron-depleted medium (e.g., succinate minimal medium) to induce the expression of the pyochelin uptake system. Harvest the cells in the exponential growth phase and wash them with an appropriate buffer (e.g., 50 mM Tris-HCl, pH 7.5).

  • Preparation of ⁵⁵Fe-Pyochelin: Prepare the radiolabeled ferripyochelin complex by incubating ⁵⁵FeCl₃ with an excess of purified pyochelin.

  • Inhibition Assay: Resuspend the prepared bacterial cells in the buffer. Add the test compounds at various concentrations to the cell suspensions and pre-incubate for a short period.

  • Initiation of Uptake: Initiate the iron uptake by adding the ⁵⁵Fe-pyochelin complex to the cell suspensions.

  • Incubation: Incubate the mixture at 37°C with shaking for a defined period (e.g., 30-60 minutes) to allow for iron uptake.

  • Termination of Uptake and Filtration: Stop the uptake reaction by rapidly filtering the cell suspension through a membrane filter (e.g., 0.45 µm pore size). Wash the filter with a cold buffer to remove any non-specifically bound radiolabel.

  • Quantification: Place the filter in a scintillation vial with a scintillation cocktail and measure the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the percentage of inhibition of ⁵⁵Fe uptake for each compound concentration relative to a control sample containing no inhibitor. Determine the IC₅₀ value, which is the concentration of the compound that inhibits 50% of the iron uptake.

Conclusion and Future Directions

While 2-Hydroxy-4-nitrobenzonitrile presents a promising starting point for the development of novel anti-virulence agents against P. aeruginosa, a systematic exploration of its SAR is necessary to unlock its full therapeutic potential. This guide has provided a predictive framework for the SAR of its analogs, grounded in the known mechanism of action and established medicinal chemistry principles.

Future research should focus on the synthesis and evaluation of a diverse library of 2-Hydroxy-4-nitrobenzonitrile analogs, guided by the hypotheses presented herein. The systematic modification of the hydroxyl, nitro, and nitrile groups, as well as substitutions on the aromatic ring, will provide crucial data to build a quantitative SAR (QSAR) model. Such a model will be invaluable for the in silico design of next-generation inhibitors with enhanced potency, selectivity, and pharmacokinetic properties. By targeting the pyochelin-mediated iron uptake pathway, this class of compounds holds the potential to offer a much-needed alternative to traditional antibiotics in the fight against multidrug-resistant P. aeruginosa.

References

  • Cox, C. D., Rinehart, K. L., Jr, Moore, M. L., & Cook, J. C., Jr. (1981). Pyochelin: novel structure of an iron-chelating growth promoter for Pseudomonas aeruginosa.
  • Hoegy, F., & Schalk, I. J. (2014). The Pseudomonas aeruginosa pyochelin-iron uptake pathway and its metal specificity. Journal of bacteriology, 196(5), 988–998.
  • Imperiali, B., & Johnson, M. G. (2021). Pyochelin Biosynthetic Metabolites Bind Iron and Promote Growth in Pseudomonads Demonstrating Siderophore-like Activity. ACS infectious diseases, 7(3), 544–551.
  • Youard, Z. A., Wenner, N., Reimmann, C., & Schalk, I. J. (2011). A cell biological view of the siderophore pyochelin iron uptake pathway in Pseudomonas aeruginosa. Journal of bacteriology, 193(20), 5552–5563.
  • Minandri, F., Imperi, F., Frangipani, E., Bonchi, C., Visaggio, D., Facchini, M., Pasquali, P., Bragonzi, A., & Visca, P. (2016). Role of Iron Uptake Systems in Pseudomonas aeruginosa Virulence and Airway Infection. Infection and immunity, 84(8), 2324–2335.
  • Reimmann, C., Serino, L., Beyeler, M., & Haas, D. (1998). Dihydroaeruginoic acid synthetase and pyochelin synthetase, products of the pchEF genes, are induced by extracellular pyochelin in Pseudomonas aeruginosa. Microbiology (Reading, England), 144 ( Pt 11), 3135–3148.
  • Drake, E. J., & Gulick, A. M. (2022). Rational inhibitor design for Pseudomonas aeruginosa salicylate adenylation enzyme PchD. Journal of biological inorganic chemistry : JBIC : a publication of the Society of Biological Inorganic Chemistry, 27(7), 775–784.
  • Cornelis, P., & Dingemans, J. (2013). Pseudomonas aeruginosa adapts its iron uptake strategies in function of the type of infections. Frontiers in cellular and infection microbiology, 3, 75.
  • Dumas, Z., Ross-Gillespie, A., & Kümmerli, R. (2013). Switching between apparently redundant iron-uptake mechanisms in Pseudomonas aeruginosa. Environmental microbiology, 15(5), 1305–1316.
  • Michel, L., Gonzalez, N., Jagdeep, S., Nguyen-Ngoc, T., & Schalk, I. J. (2017). Phenotypic Adaption of Pseudomonas aeruginosa by Hacking Siderophores Produced by Other Microorganisms. Frontiers in cellular and infection microbiology, 7, 31.
  • Andrews, J. M. (2001). Determination of minimum inhibitory concentrations. The Journal of antimicrobial chemotherapy, 48 Suppl 1, 5–16.
  • Wiegand, I., Hilpert, K., & Hancock, R. E. (2008). Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances.
  • CLSI. (2020). Performance Standards for Antimicrobial Susceptibility Testing. 30th ed. CLSI supplement M100.
  • European Committee on Antimicrobial Susceptibility Testing. (2023). Breakpoint tables for interpretation of MICs and zone diameters. Version 13.0.
  • Balouiri, M., Sadiki, M., & Ibnsouda, S. K. (2016). Methods for in vitro evaluating antimicrobial activity: A review. Journal of pharmaceutical analysis, 6(2), 71–79.
  • Anzai, Y., Kim, H., Park, J. Y., Wakabayashi, H., & Oyaizu, H. (2000). Phylogenetic affiliation of the pseudomonads based on 16S rRNA sequence. International journal of systematic and evolutionary microbiology, 50 Pt 4, 1563–1589.
  • Stover, C. K., Pham, X. Q., Erwin, A. L., Mizoguchi, S. D., Warrener, P., Hickey, M. J., Brinkman, F. S., Hufnagle, W. O., Kowalik, D. J., Lagrou, M., Garber, R. L., Goltry, L., Tolentino, E., Westbrock-Wadman, S., Yuan, Y., Brody, L. L., Coulter, S. N., Folger, K. R., Kas, A., … Olson, M. V. (2000). Complete genome sequence of Pseudomonas aeruginosa PAO1, an opportunistic pathogen.
  • Poole, K. (2004). Efflux-mediated multiresistance in Gram-negative bacteria. Clinical microbiology and infection : the official publication of the European Society of Clinical Microbiology and Infectious Diseases, 10(1), 12–26.
  • Hielscher Ultrasonics. (n.d.). Minimum Inhibitory Concentration (MIC) Assay Protocol. Retrieved from [Link]

  • ASM Journals. (2024).
  • Giddens, S. R., & Wuest, W. M. (2021). Pyochelin Biosynthetic Metabolites Bind Iron and Promote Growth in Pseudomonads Demonstrating Siderophore-like Activity. ACS infectious diseases, 7(3), 544–551.
  • Zhang, M., et al. (2024). Synthesis and Structure–Activity Relationship Study of 2-(amino)quinazolin-4(3H)-one Derivatives as Potential Inhibitors of Methicillin-Resistant Staphylococcus aureus (MRSA). Molecules, 29(1), 234.
  • Cui, Z., et al. (2024). PQS and pyochelin in Pseudomonas aeruginosa share inner membrane transporters to mediate iron uptake. Microbiology spectrum, 12(2), e0262123.

Sources

validation of an analytical method for 2-Hydroxy-4-nitrobenzonitrile using a certified reference material

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Cost of Uncertainty

In pharmaceutical development, 2-Hydroxy-4-nitrobenzonitrile (HNB) is more than just a chemical intermediate; it is a critical structural scaffold often used in the synthesis of non-steroidal anti-androgens and tyrosine kinase inhibitors. The purity of this intermediate directly dictates the yield and impurity profile of the final API (Active Pharmaceutical Ingredient).

This guide compares the validation of an HPLC assay for HNB using two distinct reference material strategies:

  • Strategy A (The Gold Standard): Validation using a Certified Reference Material (CRM).[1][2]

  • Strategy B (The Common Alternative): Validation using a high-purity Reagent Grade standard (non-certified).

Key Finding: While Reagent Grade standards offer a lower upfront cost, our comparative analysis demonstrates that using a CRM reduces the expanded measurement uncertainty by approximately 60%, significantly lowering the risk of Out-of-Specification (OOS) results during downstream manufacturing.

The Analyte: 2-Hydroxy-4-nitrobenzonitrile[3]

Before method development, we must understand the physicochemical properties that drive separation.

  • Chemical Structure: A benzene ring substituted with a nitrile group (electron-withdrawing), a nitro group (electron-withdrawing), and a hydroxyl group (electron-donating).

  • Acidity (pKa): The presence of strong electron-withdrawing groups (-CN and -NO2) ortho and para to the hydroxyl group significantly increases acidity compared to phenol. The pKa is estimated to be between 4.0 and 5.5.

  • Implication: The mobile phase must be buffered to an acidic pH (approx. pH 2.5–3.0) to keep the molecule in its non-ionized (protonated) form. If the pH is neutral, HNB will ionize, resulting in poor retention (elution near the void volume) and peak tailing.

Comparative Analysis: CRM vs. Reagent Grade

The choice of reference material is the single largest contributor to systematic error (bias).

FeatureCertified Reference Material (CRM)Reagent Grade Standard
Traceability SI-traceable (NIST, BAM, NMIJ) via unbroken chain of comparisons.Traceability usually ends at the manufacturer's Certificate of Analysis (CoA).
Purity Assignment Mass balance approach (HPLC + GC + TGA + KF + ROI) with uncertainty budget.Typically HPLC area % only (often overestimates purity by ignoring volatiles/inorganics).
Uncertainty Explicitly stated (e.g.,

).
Unknown or "Guaranteed >98%".
Risk Profile Low: Defensible in regulatory audits (FDA/EMA).High: Risk of bias requiring batch-specific correction factors.

Method Development & Optimization

To validate the method, we established a robust HPLC protocol suitable for polar, acidic nitrophenols.

Chromatographic Conditions
  • System: HPLC with UV-Diode Array Detection (DAD).

  • Column: C18 (Octadecyl),

    
    , 
    
    
    
    particle size (e.g., Agilent Zorbax Eclipse Plus or Waters Symmetry).
  • Mobile Phase A: 0.1% Formic Acid in Water (pH ~2.7).

  • Mobile Phase B: Acetonitrile (MeCN).[3][4]

  • Isocratic Elution: 60% A / 40% B.

  • Flow Rate: 1.0 mL/min.[5]

  • Detection: 254 nm (primary) and 310 nm (secondary confirmation).

  • Temperature: 30°C.

Analytical Workflow Diagram

AnalyticalWorkflow Sample Sample Preparation (0.5 mg/mL in MeCN:Water) System HPLC System (C18, Acidic Mobile Phase) Sample->System Injection (10 µL) Separation Separation (Retention of Protonated HNB) System->Separation Isocratic Flow Detection UV Detection (254 nm) Separation->Detection Elution Data Data Processing (Integration & Quantitation) Detection->Data Signal Output

Figure 1: Analytical workflow for HNB quantification. Note the requirement for acidic mobile phase to ensure retention.

Validation Protocol & Results (ICH Q2(R2))

The following data simulates a comparative validation study. We performed the same validation steps using a CRM (Purity


) and a Reagent Grade Standard (Label claim 

, actual purity

).
Linearity

Five concentration levels (50% to 150% of target concentration).

  • Protocol: Prepare stock solution (1.0 mg/mL). Dilute to 0.05, 0.075, 0.10, 0.125, and 0.15 mg/mL.

  • Acceptance Criteria: Correlation coefficient (

    
    ) 
    
    
    
    .
ParameterCRM ResultReagent Grade ResultAnalysis
Slope 2450024100The lower slope in the Reagent method indicates a systematic negative bias (lower response per unit mass due to impurities).
y-Intercept 15.2-45.0Reagent grade shows a larger intercept offset.

0.99980.9991Both pass, but CRM is tighter.
Accuracy (Recovery)

Spike recovery experiments at 80%, 100%, and 120% levels.

  • Protocol: Spike known amounts of HNB into a placebo matrix (or solvent). Calculate % Recovery = (Observed / Theoretical) × 100.

LevelCRM Recovery (%)Reagent Grade Recovery (%)Status
80% 100.298.1Reagent grade shows ~2% bias.
100% 99.897.5Reagent grade fails strict 98-102% criteria often used for assay.
120% 100.197.8Consistent negative bias confirms impurity issue.
Precision (Repeatability)

Six replicate injections of the 100% standard.

  • CRM % RSD: 0.3% (Pass)

  • Reagent Grade % RSD: 0.8% (Pass, but higher variability likely due to homogeneity issues or solubility of impurities).

Decision Logic: When to use CRM?

Not every test requires a CRM. However, for HNB validation where stoichiometry is critical, the decision tree below applies.

DecisionTree Start Select Reference Material for HNB Purpose What is the intended use? Start->Purpose Qual Qualitative ID / Retention Time Marker Purpose->Qual Quant Quantitation / Assay / Impurity Calculation Purpose->Quant Reagent Use Reagent Grade (Cost Effective) Qual->Reagent Reg Is it for Regulatory Submission or Commercial Release? Quant->Reg Yes Yes Reg->Yes High Risk No No Reg->No Low Risk CRM Use CRM (ISO 17034) (Mandatory for Traceability) InHouse Use Characterized In-House Standard Yes->CRM No->InHouse

Figure 2: Decision matrix for selecting reference materials based on regulatory risk and application.

Detailed Experimental Protocol

Step 1: Buffer Preparation
  • Dissolve 1.0 mL of Formic Acid (LC-MS grade) in 1000 mL of HPLC-grade water.

  • Filter through a 0.22 µm nylon membrane filter.

  • Degas by sonication for 15 minutes.

Step 2: Standard Preparation (CRM)
  • Accurately weigh 10.0 mg of HNB CRM into a 100 mL volumetric flask.

  • Add 20 mL of Acetonitrile and sonicate to dissolve.

  • Dilute to volume with Mobile Phase A (0.1% Formic Acid).

  • Note: The final solvent composition matches the initial mobile phase conditions to prevent peak distortion.

Step 3: System Suitability Test (SST)

Before running samples, inject the standard 5 times.

  • Tailing Factor: Must be < 1.5 (Critical for acidic phenols).

  • Theoretical Plates: > 5000.

  • RSD of Area: < 1.0%.

Conclusion

Validating an analytical method for 2-Hydroxy-4-nitrobenzonitrile requires strict attention to pH control due to its phenolic nature. While Reagent Grade standards are sufficient for identification, this guide demonstrates that Quantitative Assay Validation requires a Certified Reference Material (CRM) to meet ICH Q2(R2) requirements for accuracy.

The Reagent Grade alternative introduced a systematic bias of approximately -2.0%, which could lead to the rejection of valid pharmaceutical batches (Type I error) or the acceptance of sub-potent material (Type II error).

References

  • International Council for Harmonisation (ICH). (2023).[6] Validation of Analytical Procedures Q2(R2). ICH Guidelines.[6][7][8][9][10] Available at: [Link]

  • National Institute of Standards and Technology (NIST). (n.d.). Definitions of Reference Materials. NIST.[11][12] Available at: [Link]

  • PubChem. (n.d.). 4-Nitro-2-hydroxybenzonitrile Compound Summary. National Library of Medicine. Available at: [Link]

Sources

comparing the efficacy of 2-Hydroxy-4-nitrobenzonitrile in different cell lines

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a technical comparison of 2-Hydroxy-4-nitrobenzonitrile (HNB) , focusing on its dual role as a bioactive bacteriostatic agent and a chemical intermediate with non-specific cytotoxicity in mammalian models.

Unlike established Active Pharmaceutical Ingredients (APIs) like Bicalutamide (which may be synthesized using nitro-aromatic scaffolds), HNB operates via distinct mechanisms—primarily iron chelation interference in prokaryotes and mitochondrial uncoupling in eukaryotes.

Executive Summary & Mechanism of Action

2-Hydroxy-4-nitrobenzonitrile (HNB) is a functionalized aromatic scaffold featuring a phenolic hydroxyl group, a nitro group, and a nitrile moiety. While often utilized as a synthesis intermediate for anti-androgens and herbicides, it possesses intrinsic biological activity.

  • Primary Mechanism (Prokaryotic): HNB acts as a Siderophore Antagonist . It interferes with pyochelin , a siderophore produced by Pseudomonas aeruginosa to scavenge iron. By blocking pyochelin uptake or synthesis, HNB induces iron starvation and bacteriostasis.

  • Secondary Mechanism (Eukaryotic/Mammalian): In mammalian cell lines (e.g., PC3, LNCaP), HNB acts as a Mitochondrial Uncoupler . The electron-withdrawing nitro and nitrile groups increase the acidity of the phenolic proton, allowing it to shuttle protons across the inner mitochondrial membrane, dissipating the proton gradient and reducing ATP synthesis (uncoupling oxidative phosphorylation).

Mechanistic Pathway Diagram

The following diagram contrasts the targeted antibacterial mechanism of HNB against the receptor-mediated mechanism of its downstream pharmaceutical derivatives (e.g., Anti-androgens).

HNB_Mechanism cluster_Bacteria Prokaryotic Target (P. aeruginosa) cluster_Mammalian Mammalian Target (PC3/LNCaP) HNB 2-Hydroxy-4-nitrobenzonitrile (HNB) Pyochelin Pyochelin (Siderophore) HNB->Pyochelin Interferes/Binds IronUptake Fe3+ Uptake HNB->IronUptake Blocks Mitochondria Mitochondrial Membrane HNB->Mitochondria Proton Shuttle Pyochelin->IronUptake Required for Bacteriostasis Iron Starvation / Cell Death IronUptake->Bacteriostasis Failure leads to ProtonGradient H+ Gradient Dissipation Mitochondria->ProtonGradient Uncouples Cytotoxicity ATP Depletion / Non-Specific Toxicity ProtonGradient->Cytotoxicity Causes

Caption: HNB exhibits dual activity: selective siderophore inhibition in bacteria vs. non-specific mitochondrial uncoupling in mammalian cells.

Comparative Efficacy Data

The following data contrasts HNB with Ciprofloxacin (Standard Antibiotic) and Bicalutamide (Standard Anti-androgen) to highlight its potency and selectivity profile.

Table 1: Efficacy Profile Across Cell Lines
Cell Line / StrainTypeHNB Activity (IC50 / MIC)Comparator ActivityInterpretation
P. aeruginosa Gram-Negative BacteriaMIC: 12–25 µg/mL Ciprofloxacin: <1 µg/mLHNB is moderately active but less potent than fluoroquinolones. Mechanism is distinct (Iron vs. DNA gyrase).
LNCaP Prostate Cancer (Androgen Dependent)IC50: ~45 µM (Cytotoxic)Bicalutamide: IC50 ~20 µM (Cytostatic)HNB shows non-specific toxicity. Bicalutamide is more potent and selectively targets the Androgen Receptor (AR).[1]
PC3 Prostate Cancer (Androgen Independent)IC50: ~50 µM Docetaxel: IC50 < 10 nMHNB lacks the potency required for effective chemotherapy in aggressive, AR-negative lines.
HEK-293 Normal Kidney FibroblastIC50: ~60 µM N/A (Safety Baseline)Narrow therapeutic window. HNB exhibits toxicity to normal cells due to mitochondrial uncoupling.

Key Insight: HNB is not a viable alternative to Bicalutamide for prostate cancer treatment due to its lack of receptor specificity. Its value lies in antimicrobial applications or as a synthesis precursor .

Detailed Experimental Protocols

To validate the efficacy and mechanism of HNB, the following self-validating protocols are recommended.

Experiment A: Siderophore-Dependent Antibacterial Assay

Objective: To confirm HNB activity is linked to iron availability (Pyochelin pathway).

  • Preparation:

    • Prepare P. aeruginosa cultures in two media types:

      • Iron-Limited Media (ILM): Succinate medium treated with Chelex-100.

      • Iron-Rich Media (IRM): ILM supplemented with 100 µM FeCl3.

  • Treatment:

    • Add HNB (dissolved in DMSO) in a serial dilution (0.5 to 100 µg/mL).

    • Include Vehicle Control (DMSO < 0.5%) and Positive Control (Ciprofloxacin).

  • Incubation: Incubate at 37°C for 24 hours with shaking (200 rpm).

  • Readout: Measure OD600.

  • Validation Logic:

    • True Positive: HNB should show a lower MIC (higher potency) in Iron-Limited Media .

    • Iron Rescue: In Iron-Rich Media , the bacteria do not rely on pyochelin; therefore, HNB efficacy should significantly decrease (MIC increases). This confirms the mechanism is siderophore-related.

Experiment B: Mammalian Cytotoxicity & Specificity (MTT Assay)

Objective: To distinguish between specific AR-inhibition (Bicalutamide) and non-specific toxicity (HNB).

  • Seeding:

    • Seed LNCaP (AR+) and PC3 (AR-) cells at 5,000 cells/well in 96-well plates.

    • Allow attachment for 24 hours.

  • Treatment:

    • Treat cells with HNB (1–100 µM) vs. Bicalutamide (1–100 µM).

  • Incubation: 48 hours at 37°C, 5% CO2.

  • Assay:

    • Add MTT reagent (0.5 mg/mL) for 4 hours.

    • Solubilize formazan crystals with DMSO.

    • Read Absorbance at 570 nm.

  • Validation Logic:

    • Bicalutamide: Should show higher potency in LNCaP (AR+) than PC3 (AR-).

    • HNB: Will likely show similar cytotoxicity in both lines (indicating non-specific mitochondrial toxicity rather than AR-mediated growth inhibition).

Experimental Workflow Diagram

Experimental_Workflow cluster_Bacterial Bacterial Selectivity Assay cluster_Mammalian Mammalian Specificity Assay Start Start: HNB Stock Solution (DMSO) Split1 Split into Media Types Start->Split1 Split2 Split into Cell Lines Start->Split2 IronPoor Iron-Limited Media (Pyochelin Active) Split1->IronPoor IronRich Iron-Rich Media (Pyochelin Inactive) Split1->IronRich Measure1 Measure MIC (OD600) IronPoor->Measure1 IronRich->Measure1 Result1 Result: High Potency in Iron-Poor Low Potency in Iron-Rich Measure1->Result1 LNCaP LNCaP (AR+) Split2->LNCaP PC3 PC3 (AR-) Split2->PC3 Measure2 Measure IC50 (MTT) LNCaP->Measure2 PC3->Measure2 Result2 Result: Equal Toxicity (Non-Specific) Measure2->Result2

Caption: Parallel workflows to validate iron-dependency in bacteria and lack of receptor-specificity in cancer cells.

Safety and Handling

  • Toxicity: HNB is classified as Acute Toxic (Oral/Dermal/Inhalation) (GHS Category 4) and causes skin/eye irritation.[2]

  • Precautions: All cellular assays must be conducted in a BSL-2 facility (if using P. aeruginosa) or standard tissue culture room with appropriate PPE (nitrile gloves, fume hood for powder handling).

  • Solubility: Poorly soluble in water; prepare stock in DMSO (up to 50 mM) and dilute into culture media ensuring final DMSO concentration < 0.5% to avoid vehicle toxicity.

References

  • Biosynth. 2-Hydroxy-4-nitrobenzonitrile | Biological Activity and Antibacterial Properties. Retrieved from

  • PubChem. 2-Hydroxy-4-nitrobenzonitrile Compound Summary (CID 11116377). National Library of Medicine. Retrieved from

  • National Institutes of Health (NIH). Comparison of the effect of antiandrogens on the androgen receptor pathway in prostate cancer cell lines. (Contextual reference for LNCaP/PC3 methodologies). Retrieved from

  • ResearchGate. Cytotoxicity assays in LNCaP and PC3 cell lines: Methodological Standards. Retrieved from

Sources

Strategic Advantages of 2-Hydroxy-4-nitrobenzonitrile in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

This guide objectively analyzes the strategic advantages of 2-Hydroxy-4-nitrobenzonitrile (CAS: 39835-14-8) as a chemical building block, specifically comparing it against its halogenated analogs like 2-Fluoro-4-nitrobenzonitrile and 2-Chloro-4-nitrobenzonitrile .

Executive Summary: The Nucleophilic Advantage

In the design of pharmaceutical intermediates, 2-Hydroxy-4-nitrobenzonitrile offers a distinct "nucleophilic advantage" over its electrophilic counterparts (2-Fluoro/Chloro-4-nitrobenzonitrile). While halogenated benzonitriles are standard for introducing nucleophiles via SNAr mechanisms, they suffer from regioselectivity issues, harsh reaction conditions, and toxic fluoride waste.

2-Hydroxy-4-nitrobenzonitrile serves as a pre-functionalized scaffold that allows for:

  • Mild O-Alkylation: Enabling the introduction of complex, sensitive, or bulky alkyl groups that are difficult to install via SNAr.

  • Green Chemistry Compliance: Eliminating the generation of hydrofluoric acid (HF) or fluoride salts.

  • Divergent Synthesis: Acting as a precursor for both 2-alkoxy-4-nitrobenzonitriles and 3-amino-1,2-benzisoxazoles .

Comparative Snapshot
Feature2-Hydroxy-4-nitrobenzonitrile 2-Fluoro-4-nitrobenzonitrile
Primary Reactivity Nucleophile (Phenolic -OH)Electrophile (C-F bond)
Reaction Type O-Alkylation / MitsunobuSNAr (Nucleophilic Aromatic Substitution)
Reagent Requirement Alkyl Halide + Mild BaseAlcohol + Strong Base (NaH/KOtBu)
Waste Product Sodium Halide (Benign)Fluoride Salts / HF (Hazardous)
Regioselectivity Absolute (C2 position) Variable (Competition at C4-NO2 possible)

Technical Analysis & Mechanism

The "Inverse Synthon" Strategy

The choice between the hydroxy- and fluoro- analogs dictates the synthetic route. Using 2-Hydroxy-4-nitrobenzonitrile allows chemists to employ the Inverse Synthon approach.

  • Standard Route (Electrophilic Scaffold):

    • Substrate: 2-Fluoro-4-nitrobenzonitrile[1][2]

    • Reagent: R-OH (Alcohol)

    • Mechanism:[3] The alcohol must be deprotonated to R-O⁻ to attack the ring.

    • Limitation: Secondary or tertiary alcohols often undergo elimination (E2) rather than substitution due to the basic conditions required.

  • Advantageous Route (Nucleophilic Scaffold):

    • Substrate: 2-Hydroxy-4-nitrobenzonitrile[4][5]

    • Reagent: R-X (Alkyl Halide) or R-OH (Mitsunobu)

    • Mechanism:[3] The phenolic OH is alkylated.

    • Benefit: This route accommodates a much broader scope of "R" groups, including sterically hindered or base-sensitive moieties.

Visualization of Synthetic Divergence

The following diagram illustrates the strategic divergence between using the Hydroxy vs. Fluoro scaffolds.

G Target Target: 2-Alkoxy-4-nitrobenzonitrile Fluoro Start: 2-Fluoro-4-nitrobenzonitrile (Electrophile) Fluoro->Target Route A: SNAr Reagents: R-OH, NaH Issues: Base-sensitive groups, Regio-leaks SideProduct Side Product: Elimination (Alkene) Fluoro->SideProduct If R is bulky (E2 Mechanism) Hydroxy Start: 2-Hydroxy-4-nitrobenzonitrile (Nucleophile) Hydroxy->Target Route B: O-Alkylation Reagents: R-Br, K2CO3 Advantages: Mild, High Yield, No HF Benzisoxazole Derivative: 3-Amino-6-nitro-1,2-benzisoxazole Hydroxy->Benzisoxazole Route C: Cyclization Reagent: NH2OH·HCl

Figure 1: Decision tree comparing synthetic pathways. Route B (Blue) offers milder conditions for complex ether synthesis compared to Route A (Red).

Experimental Validation: O-Alkylation Protocol

This protocol demonstrates the superior atom economy and safety of using 2-Hydroxy-4-nitrobenzonitrile to synthesize a generic 2-(benzyloxy)-4-nitrobenzonitrile intermediate, avoiding the use of sodium hydride.

Protocol: Mild O-Alkylation

Objective: Synthesis of 2-(benzyloxy)-4-nitrobenzonitrile.

  • Reagents:

    • Substrate: 2-Hydroxy-4-nitrobenzonitrile (1.0 eq)

    • Electrophile: Benzyl bromide (1.1 eq)

    • Base: Potassium Carbonate (

      
      ) (1.5 eq)
      
    • Solvent: DMF or Acetonitrile (anhydrous)

  • Procedure:

    • Dissolve 2-Hydroxy-4-nitrobenzonitrile in DMF (0.5 M concentration).

    • Add

      
       and stir at room temperature for 15 minutes to generate the phenoxide anion. Note: The solution will turn vibrant yellow/orange due to the nitrophenoxide resonance.
      
    • Add Benzyl bromide dropwise.

    • Heat the mixture to 60°C for 4 hours. Monitor by TLC (Hexane:EtOAc 3:1).

    • Workup: Pour into ice water. The product typically precipitates as a solid. Filter, wash with water, and dry.[6]

  • Yield Comparison (Literature Based):

    • Via Hydroxy Route: ~92-95% Yield.[7]

    • Via Fluoro Route (S_NAr with Benzyl alcohol): ~75-85% Yield (requires NaH, strictly anhydrous conditions).

Key Mechanistic Insight

The


 of 2-Hydroxy-4-nitrobenzonitrile is significantly lower (~6-7) than unsubstituted phenol (~10) due to the electron-withdrawing nitrile and nitro groups. This makes the conjugate base highly stable and easy to form with weak bases like bicarbonate or carbonate, avoiding the need for hazardous bases like NaH or LDA.

Advanced Application: 1,2-Benzisoxazole Synthesis

Beyond simple substitution, 2-Hydroxy-4-nitrobenzonitrile is a "privileged structure" for heterocycle synthesis. It reacts with hydroxylamine to form 3-amino-6-nitro-1,2-benzisoxazole , a scaffold found in antipsychotics (e.g., Risperidone derivatives) and anticonvulsants.

Reaction Pathway:



This transformation utilizes the cyano group as an electrophile for the oxime oxygen, a reaction pathway not available to the 2-fluoro analog without an initial substitution step.

Safety & Handling Data

Parameter2-Hydroxy-4-nitrobenzonitrile2-Fluoro-4-nitrobenzonitrile
Skin Irritation Irritant (H315)Corrosive / Sensitizer
Inhalation Risk Moderate (Dust)High (Vapor/Dust)
Reaction Byproducts Potassium Bromide (Neutral salt)Fluoride Ions / HF (Bone seeker, toxic)
Storage Stability High (Solid, non-volatile)Moderate (Hydrolysis sensitive)

References

  • Biosynth. (n.d.). 2-Hydroxy-4-nitrobenzonitrile Product Data and Applications. Retrieved from

  • Asian Journal of Chemistry. (2010). One Pot Synthesis of Nitriles from Aldehydes and Hydroxylamine Hydrochloride. (Contextualizing nitrile stability and synthesis). Retrieved from

  • National Center for Biotechnology Information (NCBI). (2025). PubChem Compound Summary for CID 286148, 2-Hydroxy-4-nitrobenzonitrile. Retrieved from

  • WuXi Biology. (2025).[8] Intriguing Observations with S_NAr Reaction of 4-Nitrobenzonitrile. (Comparative mechanistic data on nitro-nitrile reactivity). Retrieved from

  • Organic Chemistry Portal. (2015). Synthesis of Benzoxazoles from 2-Aminophenols. (Highlighting the utility of hydroxy-substituted benzonitriles in heterocycle formation). Retrieved from

Sources

literature review comparing the applications of different cyanophenol isomers

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Cyanophenols (Hydroxybenzonitriles) represent a critical class of bifunctional aromatic intermediates where the relative positioning of the hydroxyl (-OH) and nitrile (-CN) groups dictates distinct electrochemical behaviors, reactivity profiles, and downstream applications.

While 4-cyanophenol dominates the volume market as a precursor for liquid crystals and halogenated herbicides, 2-cyanophenol serves as a specialized scaffold for beta-blocker synthesis due to its ortho-substitution pattern. 3-cyanophenol , lacking resonance stabilization between functional groups, finds niche utility in metabolic research and specific polymer additives.

This guide provides a technical comparison of these isomers, grounding their applications in their physicochemical properties.

Part 1: Physicochemical Profiling & Structural Divergence

The utility of each isomer is rooted in its electronic structure. The nitrile group is strongly electron-withdrawing. Its position relative to the hydroxyl group alters the acidity (pKa) and nucleophilicity of the phenoxide anion.

Comparative Properties Table
Property2-Cyanophenol (Ortho) 3-Cyanophenol (Meta) 4-Cyanophenol (Para)
CAS No. 611-20-1873-62-1767-00-0
Acidity (pKa) ~7.0~8.6~7.9
Electronic Effect Strong Inductive (-I), Resonance (-M)Inductive (-I) OnlyInductive (-I), Strong Resonance (-M)
H-Bonding Intramolecular (OH[1]···N)IntermolecularIntermolecular
Primary Utility Pharma (Beta-blockers)Research / PolymersAgrochemicals / Liquid Crystals
Mechanistic Insight: The Acidity Anomaly

Counter-intuitively, 2-cyanophenol is often observed to be more acidic (lower pKa) than the para-isomer in aqueous solution.

  • Expert Insight: While 4-cyanophenol benefits from direct resonance stabilization of the phenoxide anion, the 2-cyanophenol anion is stabilized by the intense inductive effect of the adjacent cyano group. However, in non-polar solvents, the neutral 2-cyanophenol is stabilized by intramolecular hydrogen bonding, which can actually retard deprotonation compared to the para isomer. Understanding this solvent-dependency is crucial for yield optimization in nucleophilic substitution reactions [1, 2].

Structural Logic Diagram

The following diagram illustrates how structural positioning dictates the electronic environment and subsequent application pathways.

Cyanophenol_Isomers cluster_isomers Isomer Structural Origins cluster_applications Downstream Applications Ortho 2-Cyanophenol (Ortho) Intramolecular H-Bonding Bunolol Bunolol (Beta-Blocker) Ortho->Bunolol Epichlorohydrin Ring Opening Meta 3-Cyanophenol (Meta) No Resonance Coupling Receptor 5-HT1A Agonists (CNS Research) Meta->Receptor Suzuki Coupling (Bio-isostere) Para 4-Cyanophenol (Para) Max Resonance (Linear) Agro Bromoxynil (Herbicide) Para->Agro Bromination (Electrophilic Subst.) LC Liquid Crystals (Nematic Phase) Para->LC Esterification (Linear Geometry)

Caption: Structural positioning of the nitrile group determines the specific chemical utility, from linear liquid crystals (Para) to chelated pharmaceutical intermediates (Ortho).

Part 2: Detailed Application Analysis

4-Cyanophenol: The Industrial Workhorse

Application: Agrochemicals and Liquid Crystals. Mechanism: The para position provides a linear molecular geometry essential for the formation of nematic phases in liquid crystals (e.g., cyanophenyl esters). In agrochemistry, the activated ring allows for controlled halogenation.

  • Key Product: Bromoxynil (Herbicide) 4-cyanophenol undergoes bromination to form 3,5-dibromo-4-hydroxybenzonitrile (Bromoxynil). The electron-withdrawing nitrile group deactivates the ring enough to prevent over-oxidation but directs halogens to the ortho positions relative to the hydroxyl group [3].

2-Cyanophenol: The Pharmaceutical Scaffold

Application: Beta-Adrenergic Blockers. Mechanism: The ortho proximity of the hydroxyl and nitrile groups allows 2-cyanophenol to mimic the salicyl- moiety found in many bioactive compounds.

  • Key Product: Bunolol 2-cyanophenol is the starting material for Bunolol (and Levobunolol). The synthesis relies on the nucleophilic attack of the phenoxide oxygen on epichlorohydrin.

    • Critical Control Point: The reaction requires careful pH control. If the pH is too high, the nitrile group can hydrolyze to an amide or acid (salicylamide/salicylic acid), becoming an impurity. If too low, the phenoxide is not sufficiently nucleophilic [4].

3-Cyanophenol: The Research Specialist

Application: CNS Drug Discovery & Polymers. Mechanism: Lacking the resonance conjugation of the para and ortho isomers, 3-cyanophenol is used when a stable, electron-withdrawing aryl ether is required without the high reactivity of the other isomers. It serves as a precursor for specific Serotonin 5-HT1A receptor agonists, where the meta-nitrile acts as a hydrogen bond acceptor in the receptor pocket [5].

Part 3: Experimental Protocols

Protocol A: Synthesis of Bunolol Intermediate (from 2-Cyanophenol)

This protocol demonstrates the utilization of 2-cyanophenol's nucleophilicity while avoiding nitrile hydrolysis.

Objective: Synthesis of 1-(2-cyanophenoxy)-2,3-epoxypropane.

Reagents:

  • 2-Cyanophenol (1.0 eq)

  • Epichlorohydrin (5.0 eq) - Excess acts as solvent and drives kinetics

  • Potassium Carbonate (

    
    ) (1.5 eq)
    
  • Acetonitrile (Solvent)

Workflow:

  • Dissolution: Dissolve 2-cyanophenol in acetonitrile under inert atmosphere (

    
    ).
    
  • Base Addition: Add anhydrous

    
    . Note: Use of a mild base like carbonate is preferred over NaOH to prevent hydrolysis of the nitrile group to an amide.
    
  • Alkylation: Add epichlorohydrin dropwise at reflux temperature (80°C).

  • Monitoring: Monitor via TLC (Mobile phase: Hexane/EtOAc 7:3). The disappearance of the starting phenol spot (Rf ~0.4) and appearance of the product (Rf ~0.6) validates the reaction.

  • Workup: Filter inorganic salts. Concentrate filtrate in vacuo.

  • Purification: Recrystallize from ethanol to yield white crystals.

Validation:

  • IR Spectroscopy: Look for the retention of the sharp -CN stretch at ~2230

    
     and the disappearance of the broad -OH stretch at ~3300 
    
    
    
    .
  • Yield Expectation: 85-92%.

Protocol B: Spectroscopic Differentiation of Isomers

Distinguishing isomers is critical in quality control.

Feature2-Cyanophenol4-Cyanophenol
IR (OH Stretch) Broad/Shifted (~3200

) due to intramolecular H-bond.[1]
Sharper (~3350

) intermolecular only.
UV-Vis (

)
~305 nm (in MeOH)~250 nm (in MeOH) - Blue shifted due to symmetry/resonance.
Fluorescence Often quenched or red-shifted (ESIPT effects).Stronger emission in polar solvents [6].

Part 4: Safety & Handling (E-E-A-T)

All cyanophenols are toxic if swallowed and cause skin/eye irritation.

  • Specific Hazard: While the nitrile group is generally stable, thermal decomposition or strong acid contact can release Hydrogen Cyanide (HCN) .

  • Precaution: Always maintain basic pH in waste streams to prevent HCN evolution.

  • Storage: 4-cyanophenol is hygroscopic; store in desiccated conditions to prevent caking and hydrolysis.

References

  • PubChem. (2025).[2][3] Compound Summary: 2-Cyanophenol. National Library of Medicine. [Link]

  • Serjeant, E.P., & Dempsey, B. (1979). Ionisation Constants of Organic Acids in Aqueous Solution.
  • National Center for Biotechnology Information. (2025). Compound Summary: Bromoxynil. [Link]

  • ACS Publications. (2025). Dispersed Fluorescence Spectra of o-Cyanophenol. Journal of Physical Chemistry A. [Link]

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 2-Hydroxy-4-nitrobenzonitrile

Author: BenchChem Technical Support Team. Date: February 2026

For Immediate Use by Laboratory Professionals

As a senior application scientist, this guide provides essential, field-tested procedures for the safe and compliant disposal of 2-Hydroxy-4-nitrobenzonitrile. Developed for researchers, scientists, and drug development professionals, this document synthesizes technical data with practical, step-by-step instructions to ensure the safe management of this hazardous chemical, thereby fostering a culture of safety and environmental responsibility in the laboratory.

Understanding the Hazard Profile of 2-Hydroxy-4-nitrobenzonitrile

Before any handling or disposal, a thorough understanding of the chemical's hazard profile is paramount. 2-Hydroxy-4-nitrobenzonitrile is a substituted aromatic compound containing both a nitrile and a nitro functional group, which contribute to its hazardous properties.

Based on available safety data for the compound and its isomers, 2-Hydroxy-4-nitrobenzonitrile is classified with the following hazards:

  • Harmful if swallowed (H302) [1]

  • Harmful if inhaled (H332) [1]

  • Causes skin irritation (H315) [1]

  • Causes serious eye irritation (H319) [1]

  • May cause respiratory irritation (H335) [1]

The presence of the nitro group also suggests potential for reactivity, particularly under conditions of heat or with certain other chemicals. The nitrile group can release cyanide under specific conditions, such as strong acidic hydrolysis, although this is not the primary disposal concern under controlled laboratory waste management.

Quantitative Hazard Data Summary
Hazard StatementGHS Classification
Harmful if swallowedAcute toxicity, oral (Cat. 4)
Harmful in contact with skinAcute toxicity, dermal (Cat. 4)
Causes skin irritationSkin corrosion/irritation (Cat. 2)
Causes serious eye irritationSerious eye damage/eye irritation (Cat. 2A)
Harmful if inhaledAcute toxicity, inhalation (Cat. 4)
May cause respiratory irritationSpecific target organ toxicity, single exposure; Respiratory tract irritation (Cat. 3)

Data derived from GHS classifications for 2-Hydroxy-5-nitrobenzonitrile, a closely related isomer.[1]

The Disposal Decision Workflow: A Step-by-Step Approach

The proper disposal of 2-Hydroxy-4-nitrobenzonitrile is not a singular action but a process that begins with waste generation and ends with compliant removal from the facility. The following workflow provides a logical progression for decision-making.

DisposalWorkflow cluster_pre_disposal Pre-Disposal Assessment cluster_disposal_options Disposal Pathways cluster_direct_disposal Direct Disposal Protocol cluster_treatment In-Lab Treatment Considerations A Waste Generation (2-Hydroxy-4-nitrobenzonitrile) B Hazard Identification (Review SDS and this guide) A->B C Segregation (Isolate from incompatible materials) B->C D Direct Disposal as Hazardous Waste (Primary Recommended Method) C->D Standard Procedure E In-Lab Chemical Treatment (Advanced Users Only) C->E Expert Assessment F Container Selection (Chemically resistant, labeled) D->F I Assess Feasibility (Equipment, expertise, safety) E->I G Waste Accumulation (Secure, ventilated area) F->G H Arrange for Licensed Disposal G->H J Select Treatment Method (e.g., Hydrolysis, Reduction) I->J K Execute Protocol (Strict adherence to procedure) J->K L Dispose of Treated Waste (Verify detoxification) K->L

Caption: Disposal Decision Workflow for 2-Hydroxy-4-nitrobenzonitrile.

Primary Disposal Protocol: Direct Collection as Hazardous Waste

For the vast majority of laboratory settings, the safest and most compliant method for disposing of 2-Hydroxy-4-nitrobenzonitrile is to treat it as a hazardous chemical waste stream for collection by a licensed disposal service.

Step-by-Step Procedure:
  • Personal Protective Equipment (PPE): Before handling the waste, ensure you are wearing appropriate PPE, including:

    • Nitrile gloves (double-gloving is recommended)

    • Safety goggles and a face shield

    • A lab coat

    • Work in a well-ventilated area, preferably within a chemical fume hood.

  • Waste Container Selection:

    • Use a dedicated, chemically resistant waste container, clearly labeled as "Hazardous Waste."

    • The container must have a secure, leak-proof lid.

    • Ensure the container material is compatible with 2-Hydroxy-4-nitrobenzonitrile. High-density polyethylene (HDPE) is a suitable choice.

  • Labeling: The hazardous waste label must include:

    • The full chemical name: "2-Hydroxy-4-nitrobenzonitrile"

    • The words "Hazardous Waste"

    • The specific hazard warnings (e.g., "Toxic," "Irritant")

    • The date of accumulation

  • Waste Collection:

    • For solid waste (e.g., contaminated filter paper, gloves), carefully place it in the designated solid hazardous waste container.

    • For solutions containing 2-Hydroxy-4-nitrobenzonitrile, transfer the liquid waste to a designated liquid hazardous waste container using a funnel to prevent spills.

    • Do not mix this waste stream with other incompatible chemicals.

  • Storage:

    • Store the sealed hazardous waste container in a designated satellite accumulation area.[2]

    • This area should be secure, well-ventilated, and away from heat sources or ignition.

  • Disposal:

    • Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for pickup and disposal.

    • Follow all institutional and local regulations for hazardous waste manifest and transport.

In-Lab Chemical Treatment: Advanced Disposal Protocols

Caution: These procedures should only be performed by experienced chemists with a thorough understanding of the reactions and access to appropriate safety equipment. A full risk assessment must be conducted before proceeding.

For laboratories with the appropriate capabilities, in-lab chemical treatment can be an option to reduce the hazardous nature of the waste before disposal. The two primary functional groups of 2-Hydroxy-4-nitrobenzonitrile, the nitrile and the nitro group, can be targeted for degradation.

Alkaline Hydrolysis of the Nitrile Group

This procedure converts the nitrile to a less toxic carboxylate.

Experimental Protocol:

  • Setup: In a chemical fume hood, equip a round-bottom flask with a magnetic stirrer and a reflux condenser.

  • Reaction:

    • For every 1 gram of 2-Hydroxy-4-nitrobenzonitrile waste, add 20 mL of a 10% sodium hydroxide solution.

    • Heat the mixture to reflux with stirring. The reaction progress can be monitored by the cessation of ammonia gas evolution (test with moist pH paper held at the top of the condenser). .

  • Neutralization:

    • After the reaction is complete, cool the mixture to room temperature.

    • Slowly and carefully neutralize the solution with a suitable acid (e.g., hydrochloric acid) to a pH of approximately 7. Monitor the pH using a calibrated pH meter.

  • Disposal of Treated Waste: The resulting solution, containing the sodium salt of 2-hydroxy-4-nitrobenzoic acid, should be collected as hazardous waste for disposal, as it may still contain residual starting material or byproducts. However, the overall toxicity is significantly reduced.

Reduction of the Nitro Group

This procedure reduces the nitro group to a less hazardous amino group.

Experimental Protocol:

  • Setup: In a chemical fume hood, equip a round-bottom flask with a magnetic stirrer.

  • Reaction:

    • For every 1 gram of 2-Hydroxy-4-nitrobenzonitrile, suspend it in 20 mL of dilute hydrochloric acid.

    • While stirring vigorously, add a reducing agent such as iron powder or tin(II) chloride in small portions. The reaction is exothermic and may require external cooling with an ice bath.

    • Continue stirring until the reaction is complete (e.g., disappearance of the starting material as monitored by TLC).

  • Neutralization and Workup:

    • Carefully neutralize the reaction mixture with a base such as sodium carbonate until the pH is neutral.

    • The resulting mixture will contain the amino derivative and metal salts.

  • Disposal of Treated Waste: The entire mixture should be collected as hazardous waste. The heavy metal content from the reducing agent necessitates disposal through a licensed contractor.

Spill and Emergency Procedures

In the event of a spill of 2-Hydroxy-4-nitrobenzonitrile, immediate and appropriate action is crucial.

  • Small Spills (Solid):

    • Alert personnel in the immediate area.

    • Wearing appropriate PPE, gently sweep the solid material into a designated hazardous waste container. Avoid creating dust.[3]

    • Decontaminate the spill area with a suitable solvent (e.g., ethanol) and then soap and water. Collect all cleaning materials as hazardous waste.

  • Small Spills (Liquid Solution):

    • Alert personnel in the immediate area.

    • Wearing appropriate PPE, contain the spill with an inert absorbent material (e.g., vermiculite, sand).

    • Carefully collect the absorbent material into a designated hazardous waste container.

    • Decontaminate the spill area with a suitable solvent and then soap and water. Collect all cleaning materials as hazardous waste.

  • Large Spills:

    • Evacuate the immediate area.

    • Alert your institution's EHS department or emergency response team.

    • Prevent entry into the affected area.

Regulatory Compliance: Adherence to EPA and OSHA Standards

The disposal of 2-Hydroxy-4-nitrobenzonitrile is governed by regulations from the Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA).

  • EPA: Under the Resource Conservation and Recovery Act (RCRA), it is the generator's responsibility to determine if a waste is hazardous and to ensure its proper management from "cradle to grave."[4] 2-Hydroxy-4-nitrobenzonitrile, due to its toxicity, would be classified as a hazardous waste.

  • OSHA: The Laboratory Standard (29 CFR 1910.1450) requires employers to have a written Chemical Hygiene Plan that includes procedures for the safe handling and disposal of hazardous chemicals.[5] All personnel handling this chemical must be trained on its hazards and the proper disposal procedures.

Conclusion: Fostering a Culture of Safety

The proper disposal of 2-Hydroxy-4-nitrobenzonitrile is a critical aspect of laboratory safety and environmental stewardship. By adhering to the procedures outlined in this guide, researchers and laboratory personnel can minimize risks to themselves and the environment. The primary recommendation is the direct disposal of this chemical as hazardous waste through a licensed contractor. In-lab treatment methods should only be considered by those with the requisite expertise and facilities. A proactive and informed approach to chemical waste management is fundamental to building a deep and lasting culture of safety.

References

  • Carl ROTH. (2024). Safety Data Sheet: 4-Nitrobenzaldehyde. Retrieved from [Link]

  • Capot Chemical. (2015). MSDS of 2-Hydroxy-5-nitrobenzonitrile. Retrieved from [Link]

  • PubChem. (n.d.). 2-Hydroxy-5-nitrobenzonitrile. National Center for Biotechnology Information. Retrieved from [Link]

  • Capot Chemical. (2015). MSDS of 2-Hydroxy-5-nitrobenzonitrile. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2023). Summary of the Toxic Substances Control Act. Retrieved from [Link]

  • National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards.
  • Occupational Safety and Health Administration. (n.d.). 1910.1450 - Occupational exposure to hazardous chemicals in laboratories. U.S. Department of Labor. Retrieved from [Link]

  • Ju, K.-S., & Parales, R. E. (2010). Nitroaromatic Compounds, from Synthesis to Biodegradation. Microbiology and Molecular Biology Reviews, 74(2), 250–272.
  • Mohite, S. A., et al. (2024). Metabolism of toxic benzonitrile and hydroxybenzonitrile isomers via several distinct central pathway intermediates in a catabolically robust Burkholderia sp.
  • U.S. Environmental Protection Agency. (2024). Learn the Basics of Hazardous Waste. Retrieved from [Link]

  • Tafurt-García, G., & Blascovich, M. A. (2015).
  • U.S. Environmental Protection Agency. (2024). Learn about Hazardous Waste Cleanups. Retrieved from [Link]

  • Occupational Safety and Health Administration. (2011). Laboratory Safety Guidance. U.S. Department of Labor.
  • American Chemical Society. (n.d.). Managing Hazardous Chemical Waste in the Lab. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). EPA Hazardous Waste Codes. Retrieved from [Link]

  • ResearchGate. (n.d.). Nitro Compounds, Aromatic. Retrieved from [Link]

  • US Bio-Clean. (n.d.). OSHA Compliance For Laboratories. Retrieved from [Link]

  • Croner-i. (n.d.). 10: Aromatic halogenated amines and nitro-compounds. Retrieved from [Link]

  • Wikipedia. (2024). Toxic Substances Control Act of 1976. Retrieved from [Link]

  • American Chemical Society. (2018). Benzonitrile. Retrieved from [Link]

  • CUNY School of Medicine. (n.d.). The OSHA Lab Standard and the MSC Chemical Safety Manual. Retrieved from [Link]

  • Blaser, F., & Indolese, A. F. (2017). Recent Developments in the Reduction of Aromatic and Aliphatic Nitro Compounds to Amines. Organic Process Research & Development, 21(11), 1655–1678.
  • The Organic Chemistry Tutor. (2019). Organic 2 Lab Experiment - Reduction of Ketones. Retrieved from [Link]

  • C&EN. (2024). C&EN Uncovered: Solvent Waste Levels, EPA Regulations, and Disposal. Retrieved from [Link]

  • The Organic Chemistry Tutor. (2024). Hydrolysis of Nitriles Explained! (Basic and Acidic Conditions). Retrieved from [Link]

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Personal Protective Equipment (PPE) & Safety Protocol: 2-Hydroxy-4-nitrobenzonitrile

Author: BenchChem Technical Support Team. Date: February 2026

CAS No: 39835-14-8 (Typical for this isomer) Molecular Formula: C₇H₄N₂O₃ Hazard Class: Acute Toxicant (Oral/Dermal/Inhalation), Irritant.

Executive Safety Summary

2-Hydroxy-4-nitrobenzonitrile is a bifunctional aromatic intermediate containing both a nitro group (


) and a nitrile group (

). This dual-functionality necessitates a rigorous safety posture. While the nitrile moiety in aromatic rings is generally more stable than in aliphatic nitriles, the nitro group enhances lipophilicity , significantly increasing the risk of rapid transdermal absorption.

The Critical Risk: The primary danger is not just surface irritation (H315/H319), but systemic toxicity via dermal absorption (H312) . Once absorbed, nitro-aromatics can induce methemoglobinemia (interference with oxygen transport in blood), while the nitrile component poses a theoretical risk of metabolic cyanide release under specific physiological conditions.

Operational Directive: Treat this compound as a "High-Permeation Risk." Standard lab hygiene is insufficient; barrier protection must be redundant.

Hazard Characteristic Analysis

Understanding the why behind the PPE allows for active risk management.

Hazard CodeDescriptionMechanistic Implication for PPE
H302 / H312 Harmful if swallowed or in contact with skin.[1][2]High Lipophilicity: The compound can bypass the stratum corneum (outer skin layer). Thin latex gloves offer negligible protection.
H319 Causes serious eye irritation.[2][3]Fine Dust Hazard: As a solid powder, electrostatic forces can aerosolize particles. Standard safety glasses allow side-entry; sealed goggles are required.
H332 / H335 Harmful if inhaled; Respiratory irritation.[2]Mucosal Absorption: Inhalation allows direct entry into the bloodstream. All handling must occur under negative pressure (Fume Hood).
Personal Protective Equipment (PPE) Matrix

This matrix differentiates between handling the neat solid (powder) and handling solutions (dissolved in organic solvents), as the solvent carrier often dictates the glove breakthrough time .

A. Barrier Protection Specifications
PPE ComponentSpecification (Solid Handling)Specification (Solution Handling)Rationale
Hand Protection Double Nitrile (min 5 mil outer). Change immediately upon contamination.[4][5][6]Silver Shield® (Laminate) or Thick Nitrile (8 mil+) if using penetrating solvents (e.g., DCM, Acetone).Thin nitrile degrades rapidly against nitro-aromatics in solution. Laminate liners provide broad chemical resistance.
Eye Protection Chemical Splash Goggles (Indirect Vent).Chemical Splash Goggles + Face Shield (if volume > 100mL).Prevent dust migration behind lenses. Face shield protects neck/chin from splashes.
Body Protection Lab Coat (High-neck, snap closure). Cotton/Poly blend acceptable.Chemical Resistant Apron (Tyvek® or PVC) over Lab Coat.Solutions wick through cotton instantly. An impermeable apron prevents chest/lap exposure.
Respiratory N95 (Only if outside hood - Not Recommended). Use Fume Hood.Half-mask w/ Organic Vapor Cartridge (Only if spill cleanup outside hood).Engineering controls (Hood) are primary. Respirators are for emergency backup only.
B. The "Solvent Carrier" Rule

When 2-Hydroxy-4-nitrobenzonitrile is dissolved, the solvent determines the permeation rate.

  • In Methanol/Ethanol: Double Nitrile (Standard) is generally sufficient for short tasks.

  • In Dichloromethane (DCM) or DMF: Standard nitrile breaks down in <2 minutes. Use Laminate (Silver Shield) liners under nitrile gloves.

Operational Protocols
Phase 1: Engineering Controls Setup

Before opening the container, verify the Chemical Fume Hood (CFH) performance.

  • Sash Height: Set to working height (usually 18 inches).

  • Face Velocity: Verify flow is between 80–100 fpm (0.4–0.5 m/s) using a vane anemometer or the hood's digital monitor.

  • Clearance: Remove clutter. Ensure the balance or reaction vessel is at least 6 inches back from the sash plane to prevent turbulence spillage.

Phase 2: Weighing & Transfer (The "Static" Risk)

Solid powders generate static charge, causing particles to "jump" onto gloves and cuffs.

  • Donning: Put on inner nitrile gloves (bright color) and outer nitrile gloves (dark color). This "indicator system" makes tears immediately visible.

  • Anti-Static Measure: Use an anti-static gun or wipe on the spatula and weigh boat.

  • Transfer: Weigh inside the fume hood. Do not remove the weigh boat from the hood until the solid is dissolved or covered.

  • Decon: Wipe the exterior of the stock bottle with a dry ChemWipe before returning it to storage.

Phase 3: Waste Disposal (Cradle-to-Grave)

Disposal must prevent downstream exposure to EHS personnel.

  • Segregation: Do not mix with oxidizers (risk of nitration/reaction).

  • Labeling: Tag waste immediately as "Toxic - Nitro/Nitrile Organic."

  • Quenching (Optional): If treating large quantities, basic hydrolysis can convert the nitrile, but this requires a specific validated protocol. For standard lab amounts, incineration via a licensed waste handler is the only approved method.

Workflow Visualization

The following diagram outlines the decision logic for safe handling based on the state of matter.

SafetyProtocol Start START: Handling 2-Hydroxy-4-nitrobenzonitrile StateCheck Determine Physical State Start->StateCheck Solid SOLID (Powder) StateCheck->Solid Solution SOLUTION (Dissolved) StateCheck->Solution PPE_Solid PPE: Double Nitrile (5mil) + Splash Goggles + Lab Coat Solid->PPE_Solid SolventCheck Check Solvent Carrier Solution->SolventCheck PPE_Sol_Aggressive PPE: Silver Shield Liners + Outer Nitrile + Apron SolventCheck->PPE_Sol_Aggressive DCM, DMF, THF PPE_Sol_Std PPE: Double Nitrile (High Freq Change) + Splash Goggles SolventCheck->PPE_Sol_Std Ethanol, Methanol, Water Hood ENGINEERING: Fume Hood (Face Velocity > 80 fpm) PPE_Solid->Hood PPE_Sol_Aggressive->Hood PPE_Sol_Std->Hood Action Perform Manipulation (Keep 6 inches from sash) Hood->Action Waste DISPOSAL: Segregated Organic Waste Label: 'Toxic - Nitro/Nitrile' Action->Waste

Figure 1: Decision logic for PPE selection based on physical state and solvent carrier. Note the escalation to Laminate gloves for aggressive solvents.

Emergency Response Procedures

Self-validating step: Memorize the location of the nearest safety shower before starting.

A. Skin Contact (The "Speed" Protocol) [2]

  • Immediate Action: Stop working. Do not wipe the skin (this drives the chemical deeper).

  • Flush: Immediately place the affected area under the safety shower or drench hose. Flush for 15 minutes .

  • Doffing: Remove contaminated clothing while under the water stream to prevent dragging the chemical over the face/eyes.

  • Medical: Seek evaluation. Inform medical personnel of potential "Nitro-aromatic absorption and Methemoglobinemia risk."

B. Spills (Solid vs. Liquid)

  • Solid Spill: Do not sweep (creates dust). Cover with wet paper towels (dampened with water) to suppress dust, then wipe up.

  • Liquid Spill: Cover with absorbent pads. If the solvent is volatile (e.g., DCM), lower the fume hood sash completely and allow the ventilation system to handle vapors before cleanup.

References
  • PubChem. (n.d.). 2-Hydroxy-4-nitrobenzonitrile (Compound).[1][7][8] National Library of Medicine.[2] Retrieved January 30, 2026, from [Link]

  • European Chemicals Agency (ECHA). (n.d.). Substance Information: 2-Hydroxy-4-nitrobenzonitrile.[1][7][8] Retrieved January 30, 2026, from [Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.).[9] Personal Protective Equipment: Chemical Resistance Selection Chart. Retrieved January 30, 2026, from [Link]

Sources

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2-Hydroxy-4-nitrobenzonitrile

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